2-Bromo-1,1,1-triethoxypropane CAS number and properties
CAS Number: 42216-95-5 Formula: C H BrO Part 1: Executive Summary & Strategic Utility 2-Bromo-1,1,1-triethoxypropane is a specialized -bromo orthoester utilized primarily as a masked electrophile in advanced organic synt...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 42216-95-5
Formula: C
HBrO
Part 1: Executive Summary & Strategic Utility
2-Bromo-1,1,1-triethoxypropane is a specialized
-bromo orthoester utilized primarily as a masked electrophile in advanced organic synthesis. Unlike simple -bromo esters, the orthoester functionality protects the carbonyl carbon from premature nucleophilic attack while simultaneously increasing the steric bulk around the -carbon.
This compound serves as a critical intermediate for:
Acrylate Orthoester Synthesis: It is the direct precursor to 3,3,3-triethoxyprop-1-ene via dehydrobromination.
Heterocyclic Chemistry: It functions as a three-carbon building block for functionalized pyrimidines and thiazoles.
Masked Enolates: It enables Reformatsky-type reactions that yield
-hydroxy orthoesters, which are stable precursors to -keto esters.
Part 2: Chemical Identity & Physical Properties[1]
The synthesis of 2-Bromo-1,1,1-triethoxypropane is achieved through the controlled
-bromination of triethyl orthopropionate. This protocol uses pyridine as a scavenger for the hydrogen bromide byproduct, preventing the acid-catalyzed degradation of the sensitive orthoester moiety.
Reaction Scheme
Figure 1: Synthesis pathway via electrophilic bromination in the presence of a base.
Cooling: Cool the mixture to -25 °C using a cryostat or dry ice/acetone bath.
Addition: Add Bromine (4.4 mL, 85.6 mmol) dropwise over 90 minutes. Critical: The slow addition prevents localized overheating which can cleave the orthoester.
Reaction: Stir at 3 °C for 5 hours, then allow to warm to room temperature and stir overnight (8-12 hours). A precipitate of pyridinium bromide will form.[1]
Workup:
Dilute the mixture with Hexane/Ether (3:1).
Filter through a pad of Celite® to remove pyridinium salts.[1]
Wash the filtrate with saturated aqueous NaHCO
(rapidly, to avoid hydrolysis) and brine.
Dry over anhydrous Na
SO.
Purification: Concentrate in vacuo (40 °C, 200 mbar). The crude oil is typically >95% pure and can be used directly. For high purity, distill under reduced pressure (BP 87 °C @ 15 mmHg).
The utility of 2-Bromo-1,1,1-triethoxypropane stems from its ability to undergo elimination or substitution while retaining the masked carboxylate group.
1. Elimination to Acrylate Orthoesters
Treatment with strong bases (KOH/DMSO or KOtBu) forces the elimination of HBr, yielding 3,3,3-triethoxyprop-1-ene . This is a rare example of an "acrylate orthoester," a highly electron-rich alkene used in inverse-electron-demand Diels-Alder reactions.
2. Reformatsky-Type Reactions
Unlike standard esters, the orthoester group prevents self-condensation (Claisen) during zinc insertion.
Significance: Acidic workup converts the product into a
-hydroxy ester. This route avoids the harsh conditions often required for aldol reactions.
3. Nucleophilic Substitution
Direct
substitution is sterically hindered by the triethoxy group. Successful substitution usually requires highly reactive nucleophiles (e.g., thiolates, azides) or specific solvent systems to favor substitution over elimination.
Reactivity Flowchart
Figure 2: Primary reactivity pathways including elimination, metal insertion, and hydrolysis.
Part 5: Safety & Handling
Hazards: The compound is an organic bromide and likely a lachrymator (tear-inducing agent) and skin irritant.
Storage: Must be stored under inert gas (Argon/Nitrogen) to prevent moisture ingress. Hydrolysis releases HBr, which autocatalyzes further decomposition.
Disposal: Dispose of as halogenated organic waste. Quench unreacted brominating agents with sodium thiosulfate before disposal.
References
Karanfil, A., & Eskici, M. (2017).[4] Practical synthesis of functionalized terminal alkynes, 3,3,3-triethoxypropyne and ketal protected prop-2-ynones. Synthetic Communications / Figshare.
Stetter, H., & Uerdingen, W. (1973). Über einen einfachen Weg zu α,β-ungesättigten Orthocarbonsäureestern. Synthesis.
Wipf, P., et al. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415–421.
BenchChem Technical Support. (2025). Reactions with 2-Bromo-1,1-dimethoxyethane (Analogous Chemistry).
Synthesis and structural formula of 2-Bromo-1,1,1-triethoxypropane
Technical Whitepaper: Synthesis, Structural Characterization, and Applications of 2-Bromo-1,1,1-triethoxypropane Executive Summary 2-Bromo-1,1,1-triethoxypropane (CAS: 42216-95-5), also known as -bromotriethyl orthopropi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Synthesis, Structural Characterization, and Applications of 2-Bromo-1,1,1-triethoxypropane
Executive Summary
2-Bromo-1,1,1-triethoxypropane (CAS: 42216-95-5), also known as
-bromotriethyl orthopropionate, represents a specialized class of functionalized orthoesters. Unlike their acetal counterparts, -bromo orthoesters serve as highly reactive, masked electrophiles in heterocyclic synthesis and as precursors for ketene acetals via dehydrohalogenation.
This guide provides a rigorous technical analysis of the compound, prioritizing the McElvain Bromination Protocol as the most scalable and reliable synthetic route. It addresses the specific challenges of orthoester stability—specifically their extreme acid sensitivity—and outlines self-validating workflows for their preparation and handling.
[1][2][3][4][5][6][7][8]
The structural integrity of 2-Bromo-1,1,1-triethoxypropane relies on the steric bulk of the three ethoxy groups protecting the central carbon.
Property
Data
Notes
IUPAC Name
2-Bromo-1,1,1-triethoxypropane
Common Name
-Bromotriethyl orthopropionate
CAS Number
42216-95-5
Molecular Formula
Molecular Weight
255.15 g/mol
Appearance
Colorless to pale yellow liquid
Darkens upon oxidation/hydrolysis.
Boiling Point
~85–90 °C at 15 mmHg (est.)
Thermally unstable at atmospheric pressure.
Solubility
Soluble in , , THF
Decomposes in water/acid.
Stability
Stable in base; Labile in acid
Must be stored under inert gas (/Ar).
Structural Formula (SMILES): CCOC(C(C)Br)(OCC)OCC
Retrosynthetic Analysis & Strategy
The synthesis of
-bromo orthoesters presents a dichotomy: the C-Br bond introduction requires electrophilic conditions, yet the orthoester functionality is acid-labile.
Strategic Pathways:
Route A (Recommended): Direct bromination of triethyl orthopropionate in the presence of a base (Pyridine). This method, pioneered by S.M. McElvain, circumvents acid hydrolysis by instantly neutralizing the HBr byproduct.
Route B (Alternative): The Pinner synthesis starting from 2-bromopropionitrile. While viable, this route is operationally burdensome due to the hygroscopic nature of the imidate salts and the risk of C-Br reduction.
Graphviz Logic Flow:
Figure 1: Retrosynthetic logic prioritizing the direct bromination of the commercially available orthoester.
Primary Synthetic Protocol: The McElvain Bromination
This protocol is based on the foundational work of McElvain and Kundiger (1942), optimized for modern laboratory standards. The critical success factor is the strict exclusion of moisture and the precise control of temperature to prevent the "runaway" formation of ethyl propionate (ester decomposition).
Reaction Scheme
Materials & Reagents
Triethyl orthopropionate (1.0 eq): Must be distilled prior to use to remove ethanol/water.
Bromine (1.0 eq): Dry, reagent grade.
Pyridine (1.1 eq): Dried over KOH and distilled. Acts as the HBr scavenger.
Solvent: Diethyl ether (anhydrous) or performed neat (classic method).
Step-by-Step Methodology
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Flush the system with dry Nitrogen.
Charge: Add Triethyl orthopropionate (e.g., 176 g, 1.0 mol) and dry Pyridine (87 g, 1.1 mol) to the flask.
Cooling: Submerge the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .
Bromination:
Add Bromine (160 g, 1.0 mol) dropwise via the addition funnel.
Critical Control Point: The addition rate must be slow enough to maintain the temperature below 10 °C. The reaction is exothermic.
Observation: A heavy yellow-orange precipitate of Pyridine Hydrobromide will form immediately.
Post-Reaction:
Once addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure reaction completion.
Add 200 mL of anhydrous diethyl ether to facilitate filtration (the slurry will be thick).
Filtration:
Filter the mixture rapidly through a sintered glass funnel (coarse frit) under inert atmosphere if possible.
Wash the Pyridine HBr cake with 2 x 50 mL anhydrous ether.
Isolation:
Concentrate the filtrate under reduced pressure (Rotovap) to remove ether.
Distillation: Perform a fractional distillation under high vacuum.
Target Fraction: Collect the fraction boiling at ~85–90 °C / 15 mmHg (Note: Boiling points vary by vacuum strength; use a nomograph).
Validation Criteria (Self-Check)
Refractive Index: The product should have a refractive index (
) distinct from the starting material (approx 1.44–1.45).
H-NMR Check: Look for the disappearance of the methylene quartet of the propyl chain (
) and the appearance of a methine quartet () downfield (~4.2–4.5 ppm).
Structural Characterization & Spectral Analysis
To confirm the synthesis of the orthoester and not the acetal (a common byproduct of hydrolysis), specific spectral signatures must be verified.
1. Proton NMR (
NMR, )
1.20 (t, 9H): Methyl protons of the three ethoxy groups.
1.75 (d, 3H): Methyl protons of the propyl backbone ().
3.50–3.70 (m, 6H): Methylene protons of the ethoxy groups ().
4.30 (q, 1H): The diagnostic methine proton on the alpha-carbon ().
Note: If you see a signal at
9-10 ppm, you have aldehyde contamination (hydrolysis).
2. Carbon NMR (
NMR)
Ortho-carbon (
): Look for a quaternary signal around 115–120 ppm . This is the definitive proof of the orthoester structure. A carbonyl ester signal would appear ~170 ppm.
Handling, Stability, and Safety
The Acid Sensitivity Rule:
Orthoesters are kinetically stable in basic and neutral aqueous solutions but hydrolyze rapidly in the presence of trace acid.
An In-depth Technical Guide to 2-Bromo-1,1,1-triethoxypropane
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1,1,1-triethoxypropane is a halogenated orthoester, a class of compounds with significant utility in organic synthesis. Its structure,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,1,1-triethoxypropane is a halogenated orthoester, a class of compounds with significant utility in organic synthesis. Its structure, featuring a reactive bromine atom and a triethoxypropane moiety, renders it a potentially valuable building block for the introduction of a propanal or propenal-equivalent synthon in the synthesis of complex organic molecules, including pharmaceutical intermediates. The orthoester functionality serves as a stable protecting group for a carboxylic acid or aldehyde, which can be deprotected under specific acidic conditions. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and likely reactivity of 2-Bromo-1,1,1-triethoxypropane, drawing upon data for the compound itself where available, and making logical inferences from closely related analogs.
Physicochemical Properties
A summary of the key physicochemical properties for 2-Bromo-1,1,1-triethoxypropane is presented in the table below.
A general procedure, adapted from the synthesis of similar acetals, would likely involve the following steps[2]:
Reaction Principle:
The synthesis proceeds via the acid-catalyzed reaction of an aldehyde with an orthoformate. The orthoformate serves as both a reactant and a dehydrating agent, driving the reaction towards the formation of the stable orthoester.
Experimental Protocol: Proposed Synthesis of 2-Bromo-1,1,1-triethoxypropane
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopropionaldehyde and a suitable solvent such as anhydrous ethanol.
Addition of Reagents: To the stirred solution, add a molar excess of triethyl orthoformate.
Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid.
Reaction: The reaction mixture is then heated to reflux and monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of completion.
Work-up: Upon completion, the reaction is cooled to room temperature, and the acid catalyst is neutralized with a weak base, such as sodium bicarbonate solution.
Extraction and Isolation: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 2-Bromo-1,1,1-triethoxypropane.
Core Reactions and Mechanisms
The reactivity of 2-Bromo-1,1,1-triethoxypropane is dictated by two primary functional groups: the bromine atom and the orthoester.
Nucleophilic Substitution
The bromine atom at the 2-position is susceptible to nucleophilic attack, likely proceeding through an S_N2 mechanism. This allows for the introduction of a variety of nucleophiles, making it a versatile intermediate for the synthesis of more complex molecules. The general workflow for a nucleophilic substitution reaction is depicted below.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the orthoester.
Applications in Drug Development and Organic Synthesis
While specific applications of 2-Bromo-1,1,1-triethoxypropane in drug development are not extensively documented, the utility of bromo-orthoesters as synthetic intermediates is well-established. These compounds serve as valuable precursors for the synthesis of a wide range of biologically active molecules.
Heterocyclic Synthesis: Orthoesters are widely used in the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.[3] The ability to introduce a functionalized three-carbon unit makes 2-Bromo-1,1,1-triethoxypropane a potentially useful reagent in this context.
Introduction of a Propanal Synthon: Following nucleophilic displacement of the bromide, the resulting orthoester can be hydrolyzed to unmask a propanal or propanoic acid functionality, providing a versatile handle for further synthetic transformations.
Medicinal Chemistry Scaffolds: The introduction of bromo-functionalized building blocks is a common strategy in medicinal chemistry to enable further diversification of a lead compound through cross-coupling reactions.[4]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the orthoester and the methine and methyl protons of the propane backbone.
A quartet corresponding to the six protons of the three -OCH₂- groups.
A triplet corresponding to the nine protons of the three -CH₃ groups of the ethoxy moieties.
A quartet for the proton at the 2-position (CH-Br).
A doublet for the three protons of the methyl group at the 3-position.
¹³C NMR Spectroscopy:
The carbon NMR spectrum should display distinct signals for each carbon environment in the molecule.
A signal for the quaternary carbon of the orthoester (C-1).
A signal for the carbon bearing the bromine atom (C-2).
A signal for the terminal methyl carbon (C-3).
Signals for the methylene and methyl carbons of the ethoxy groups.
Infrared (IR) Spectroscopy:
The IR spectrum would likely be dominated by C-H and C-O stretching frequencies.
Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
Strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the orthoester.
A C-Br stretching vibration, which is typically found in the 500-700 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry would be crucial for confirming the molecular weight and elemental composition.
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Fragmentation would likely involve the loss of ethoxy groups and the bromine atom.
Safety and Handling
Specific safety data for 2-Bromo-1,1,1-triethoxypropane is not available. However, based on the data for structurally similar compounds such as 2-bromo-1,1-diethoxyethane, the following precautions should be taken:[5]
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]
First Aid:
Skin Contact: In case of contact, immediately wash with plenty of soap and water. Remove contaminated clothing.
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation: Move the victim to fresh air.
Ingestion: If swallowed, seek immediate medical attention.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.
References
Supporting Information. (n.d.). Retrieved from [Link]
Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(1), 400-436.
Wipf, P., Tsuchimoto, T., & Takahashi, H. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415-421.
Wipf, P., Tsuchimoto, T., & Takahashi, H. (n.d.). Synthetic applications of ortho esters*. D-Scholarship@Pitt. Retrieved from [Link]
Mezheritskii, V. V., & Olekhnovich, E. P. (1979). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews, 48(4), 342-355.
Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(5), 303-345.
2-BROMO-1,1,1-TRIETHOXYPROPANE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
Brimble, M. A., & Lee, A. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 23(7), 1648.
Ethane, 2-bromo-1,1-diethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
Ethane, 2-bromo-1,1-diethoxy-. (n.d.). Cheméo. Retrieved from [Link]
Asiri, A. M., et al. (2020). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 25(11), 2589.
An Improved Synthesis of 2, 2-Diethoxypropane by Using Triethyl Orthofomate. (n.d.). Academax. Retrieved from [Link]
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). Rsc.org. Retrieved from [Link]
Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(5), 303-345.
Synthetic method of triethyl orthoformate. (n.d.). Google Patents.
Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Tsien, J., Yang, Y., García-Del Valle, R., Hughes, J. M. E., Peters, B. K., Merchant, R. R., & Qin, T. (2021). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.
Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. (n.d.). Google Patents.
Preparation of 2-Bromo-2-nitropropane-1,3-diol. (n.d.). PrepChem.com. Retrieved from [Link]
Reactivity and stability of 2-Bromo-1,1,1-triethoxypropane
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1,1,1-triethoxypropane Abstract 2-Bromo-1,1,1-triethoxypropane is an orthoester derivative containing a reactive bromine atom on the adjacent carbon....
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1,1,1-triethoxypropane
Abstract
2-Bromo-1,1,1-triethoxypropane is an orthoester derivative containing a reactive bromine atom on the adjacent carbon. This structure positions it as a potentially valuable intermediate in organic synthesis, particularly for the introduction of a protected propionaldehyde moiety. Due to the limited availability of direct research on 2-Bromo-1,1,1-triethoxypropane (CAS 42216-95-5)[1][2], this guide will leverage data from closely related and well-documented α-bromo acetals, such as 2-Bromo-1,1-diethoxypropane and 2-Bromo-1,1-diethoxyethane[3][4], to provide a comprehensive analysis of its expected reactivity and stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.
Structural Analysis and Physicochemical Properties
The reactivity of 2-Bromo-1,1,1-triethoxypropane is fundamentally dictated by two key structural features: the labile carbon-bromine bond and the triethoxy orthoester group. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. The three ethoxy groups are electron-withdrawing, influencing the polarity of the C-Br bond, and they form a stable orthoester functionality that can be considered a protected form of a propionate ester.
Comparative Physicochemical Data
The table below summarizes the key properties of 2-Bromo-1,1,1-triethoxypropane and its common analogs to provide context for its physical behavior.
The primary reaction pathways for 2-Bromo-1,1,1-triethoxypropane are expected to be nucleophilic substitution and elimination, dictated by the choice of reagents and reaction conditions.
Nucleophilic Substitution Reactions
The presence of a bromine atom alpha to the orthoester functionality makes this position susceptible to nucleophilic attack. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism. Given that the adjacent oxygen atoms can stabilize a carbocation intermediate through resonance, an Sₙ1 pathway is highly plausible, especially with weak nucleophiles in polar protic solvents.[7][8]
The Sₙ1 mechanism involves a two-step process:
Formation of a Carbocation: The C-Br bond breaks heterolytically in a slow, rate-determining step to form a secondary carbocation intermediate.[9] This intermediate is stabilized by the lone pairs on the adjacent oxygen atoms.
Nucleophilic Attack: A nucleophile rapidly attacks the carbocation, leading to the substitution product.[9]
Figure 1: Proposed Sₙ1 mechanism for nucleophilic substitution.
Conversely, strong, non-bulky nucleophiles in polar aprotic solvents would favor a concerted Sₙ2 mechanism.
Elimination Reactions
In the presence of a strong, sterically hindered base, such as potassium tert-butoxide, an E2 (bimolecular elimination) reaction is expected to compete with, or even dominate, substitution.[10] This pathway involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, with the simultaneous departure of the bromide leaving group, leading to the formation of an alkene.
Figure 2: E2 elimination pathway forming an unsaturated orthoester.
Hydrolysis of the Orthoester Group
The orthoester group is stable under neutral and basic conditions but is sensitive to acid. In the presence of aqueous acid, it will hydrolyze to form the corresponding ester and ethanol. This reaction is synthetically useful for deprotection. A similar reaction is observed in acetals, which hydrolyze to form aldehydes.[6]
Stability and Degradation Profile
Proper handling and storage are critical to maintaining the integrity of 2-Bromo-1,1,1-triethoxypropane.
General Stability
The compound is expected to be stable under normal storage conditions.[11] However, like many halogenated organic compounds, it is sensitive to certain environmental factors.
Conditions and Materials to Avoid
Heat, Sparks, and Open Flames: The compound is likely a combustible liquid. Keep away from ignition sources.
Strong Acids: Acids will catalyze the hydrolysis of the orthoester group. They can also promote other degradation pathways.
Strong Oxidizing Agents: These are generally incompatible with alkyl halides and ethers.
Moisture: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis.[10] Reactions should be conducted under anhydrous conditions.
Direct Sunlight: Exposure to light can sometimes promote the formation of radicals in alkyl halides. It is advisable to store in an opaque or amber container.
Recommended Storage Protocol
Based on safety data for analogous compounds, the following storage conditions are recommended:
Container: Store in a tightly closed, suitable container.
Atmosphere: Store in a dry and well-ventilated place.
Temperature: To maintain product quality, keep refrigerated.
Location: Store in a flammables-designated area, away from incompatible materials.
Experimental Protocols
The following are generalized protocols based on established procedures for analogous α-bromo acetals.[6][10] Researchers should optimize these for their specific substrates and equipment.
Protocol: Nucleophilic Substitution with Sodium Azide (Analog-Based)
This protocol describes the substitution of the bromide with an azide group, a common transformation.
Materials:
2-Bromo-1,1-diethoxypropane (1 equivalent)
Sodium Azide (NaN₃) (1.5 equivalents)
Anhydrous Dimethylformamide (DMF)
Deionized Water
Diethyl Ether
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium azide.
Solvent Addition: Add anhydrous DMF via syringe and stir to create a suspension.
Substrate Addition: Add 2-Bromo-1,1-diethoxypropane dropwise to the stirring suspension at room temperature.
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
Extraction: Extract the aqueous layer three times with diethyl ether.
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, 2-azido-1,1-diethoxypropane.
Purification: Purify the crude product via column chromatography or vacuum distillation as needed.
Protocol: Acid-Catalyzed Hydrolysis of the Acetal Group (Analog-Based)
This protocol outlines the deprotection of the acetal to reveal the aldehyde functionality.[6]
Materials:
2-substituted-1,1-diethoxyethane (1 equivalent)
Acetone
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate Solution
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: Dissolve the acetal substrate in acetone in a round-bottom flask.
Acid Addition: Add 1M HCl dropwise while stirring at room temperature.
Reaction: Monitor the reaction by TLC until the starting material is consumed.
Neutralization: Carefully neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
Extraction: Extract the mixture with ethyl acetate.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aldehyde.
Figure 3: A general workflow for synthesis and purification.
Conclusion
2-Bromo-1,1,1-triethoxypropane, while not extensively documented, can be understood as a reactive and versatile synthetic intermediate by examining its structural analogs. Its reactivity is dominated by nucleophilic substitution at the bromine-bearing carbon and hydrolysis of the orthoester group under acidic conditions. Stability is contingent upon avoiding heat, moisture, strong acids, and strong bases. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this compound and its related family of α-bromo acetals and orthoesters.
References
Loba Chemie. (2016). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]
Cole-Parmer. (2005). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Retrieved from Cole-Parmer. [Link]
Banothu, R., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Royal Society of Chemistry. [Link]
Filo. (2025). (e) OH⁻(aq) reacts with 2-bromo-2-methylpropane in an S_N1 reaction. Retrieved from Filo. [Link]
U.S. EPA. (2025). 2-Bromo-1,1-diethoxypropane - Hazard. Retrieved from U.S. EPA. [Link]
Pearson+. (n.d.). a. Identify the substitution products that form when 2-bromo-2-me.... Retrieved from Pearson+. [Link]
ACE Chemistry. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. Retrieved from YouTube. [Link]
Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
PubChem. (n.d.). 2-Bromo-1-ethoxypropane. Retrieved from PubChem. [Link]
ResearchGate. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Retrieved from ResearchGate. [Link]
PubChem. (n.d.). 2-Bromo-1,1-dimethoxypropane. Retrieved from PubChem. [Link]
Quora. (2020). How does 1 bromo 2,2 dimethyl propane react with HCl?. Retrieved from Quora. [Link]
Cheméo. (n.d.). Ethane, 2-bromo-1,1-diethoxy-. Retrieved from Cheméo. [Link]
Safety, handling, and storage of 2-Bromo-1,1,1-triethoxypropane
Title: Technical Guide: Safety, Handling, and Storage of 2-Bromo-1,1,1-triethoxypropane Abstract This technical guide provides a comprehensive operational framework for the safe utilization of 2-Bromo-1,1,1-triethoxyprop...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Guide: Safety, Handling, and Storage of 2-Bromo-1,1,1-triethoxypropane
Abstract
This technical guide provides a comprehensive operational framework for the safe utilization of 2-Bromo-1,1,1-triethoxypropane (CAS 42216-95-5). Designed for research and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) metrics to explore the mechanistic stability, chemical incompatibility, and specific handling protocols required to maintain compound integrity and operator safety.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
2-Bromo-1,1,1-triethoxypropane is a brominated orthoester. Its chemical behavior is defined by two competing functionalities: the acid-labile orthoester group and the electrophilic
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Acute Toxicity (Oral): Category 4 (H302)
The Mechanistic Risk: Hydrolysis & Decomposition
The primary safety risk stems from the compound's instability in the presence of moisture or acid. Upon contact with water (catalyzed by trace acid), the orthoester moiety collapses.
Hydrolysis Reaction:
Toxicological Implication: The hydrolysis product, Ethyl 2-bromopropionate , is a potent lachrymator and skin irritant. Therefore, a "degraded" bottle of 2-Bromo-1,1,1-triethoxypropane is significantly more hazardous than the pure substance.
Part 3: Handling & Operational Safety
Expert Insight: The "Triethoxy" functionality implies significant steric bulk but high susceptibility to acid-catalyzed hydrolysis. Standard "benchtop" handling is insufficient.
Engineering Controls
Primary Barrier: All operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Atmosphere: Argon or Nitrogen blanketing is required. The compound should not be exposed to ambient humidity for more than a few minutes.
Transfer Protocol (Self-Validating System)
To ensure safety and purity, use the "Dry Syringe Technique" :
Preparation: Flush a glass syringe and needle with dry nitrogen 3x.
Extraction: Insert needle through the septum (if available) or quickly under a cone of inert gas. Withdraw the required volume.
Transfer: Dispense directly into the reaction vessel (pre-flushed with inert gas).
Seal Check: Immediately wrap the storage container cap with Parafilm to retard moisture ingress.
Visualization: Decomposition Pathway
The following diagram illustrates why moisture exclusion is critical for safety.
Figure 1: Acid-catalyzed hydrolysis pathway leading to toxic lachrymator formation.
Part 4: Storage & Stability
Proper storage is the only way to prevent the formation of HBr and lachrymatory degradation products.
Parameter
Protocol
Rationale
Temperature
2°C to 8°C (Refrigerate)
Retards thermal dehydrobromination and autoxidation.
Atmosphere
Inert Gas (Ar/N2)
Prevents hydrolysis from atmospheric moisture.
Container
Amber Glass
Protects C-Br bond from photolytic cleavage (radical formation).
Incompatibility
Acids, Oxidizers, Water
Acids catalyze immediate destruction; Oxidizers may react violently.
Shelf Life
~12 Months
If stored properly. Re-test purity via NMR before critical use.
Part 5: Emergency Response
Spill Management
Do NOT use water. Water will generate heat and release HBr/Lachrymators.
Step 1: Evacuate the immediate area if the smell is pungent (indicating hydrolysis).
Step 2: Don full PPE (including respiratory protection if outside a hood).
Step 3: Cover spill with dry lime, sand, or soda ash . This neutralizes any potential acid generation.
Step 4: Collect in a sealed container for hazardous waste disposal.
First Aid
Eye Contact: Rinse immediately with water for 15 minutes. Note: The water will hydrolyze the compound, potentially causing transient stinging, but dilution is the priority.
Skin Contact: Wash with soap and water.[2][3] Do not use ethanol (increases skin permeability).
Visualization: Emergency Decision Logic
Figure 2: Decision matrix for spill response, prioritizing containment and neutralization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12293010, 2-Bromo-1,1-dimethoxypropane (Analog). Retrieved from [Link]
Organic Syntheses. Working with Hazardous Chemicals: Handling of Alpha-Bromo Ketones/Esters. Retrieved from [Link]
Key chemical reactions involving 2-Bromo-1,1,1-triethoxypropane
An In-Depth Technical Guide to the Core Chemical Reactions of 2-Bromo-1,1,1-triethoxypropane Abstract 2-Bromo-1,1,1-triethoxypropane is a bifunctional organic molecule of significant interest to synthetic chemists. Its s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Core Chemical Reactions of 2-Bromo-1,1,1-triethoxypropane
Abstract
2-Bromo-1,1,1-triethoxypropane is a bifunctional organic molecule of significant interest to synthetic chemists. Its structure, which incorporates both a reactive α-bromo substituent and a triethyl orthoester, provides a versatile platform for a range of chemical transformations. The orthoester group acts as a protected form of a propionate ester, while the bromine atom at the adjacent position serves as a leaving group for nucleophilic substitution and elimination reactions. This guide offers a comprehensive exploration of the core reactivity of this compound, detailing the mechanistic underpinnings of its key reactions, providing field-tested experimental protocols, and discussing its utility as a building block in organic synthesis.
Physicochemical Properties and Structural Analysis
2-Bromo-1,1,1-triethoxypropane, with the CAS number 42216-95-5, is an α-bromo orthoester.[1][2] The central reactivity of the molecule stems from the interplay between the orthoester functionality and the adjacent C-Br bond. The orthoester group is stable under neutral and basic conditions but is susceptible to acid-catalyzed hydrolysis.[3][4] The bromine atom, attached to a secondary carbon, makes the molecule amenable to both substitution and elimination pathways, the course of which can be directed by the careful selection of reagents and reaction conditions.
The electrophilic carbon atom bearing the bromine is a prime target for nucleophiles. These reactions are fundamental to the synthetic utility of 2-Bromo-1,1,1-triethoxypropane, allowing for the introduction of a wide variety of functional groups.
Mechanistic Considerations: Sₙ2 vs. Sₙ1 Pathways
As a secondary alkyl halide, the substitution mechanism is highly dependent on the reaction conditions.
Sₙ2 Pathway : This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). The reaction proceeds via a single, concerted step involving backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral.[5] The presence of the adjacent, somewhat bulky, triethoxymethyl group may sterically hinder this approach compared to a simple secondary alkyl halide.
Sₙ1 Pathway : This pathway becomes competitive under conditions that favor carbocation formation, such as in the presence of weak nucleophiles that are also polar protic solvents (e.g., water, ethanol).[6][7][8][9] The reaction proceeds in two steps: a slow, rate-determining ionization to form a secondary carbocation, followed by rapid attack by the nucleophile.[6][9] The electron-withdrawing inductive effect of the three oxygen atoms on the adjacent carbon may destabilize the carbocation, making the Sₙ1 pathway less favorable than for a typical secondary alkyl halide.
For most synthetic applications involving the introduction of a new functional group, conditions favoring the Sₙ2 mechanism are intentionally employed to ensure a predictable and clean reaction.
Caption: Generalized Sₙ2 reaction pathway for 2-Bromo-1,1,1-triethoxypropane.
Experimental Protocol: Synthesis of 2-Cyano-1,1,1-triethoxypropane
This protocol describes a typical Sₙ2 reaction, chosen for its reliability and the synthetic value of the resulting α-orthoester nitrile.
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 g, 24.5 mmol) and anhydrous dimethylformamide (DMF, 40 mL). The setup should be under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: Stir the suspension and add 2-Bromo-1,1,1-triethoxypropane (5.1 g, 20.0 mmol) dropwise via syringe over 10 minutes.
Reaction Conditions: Heat the reaction mixture to 70 °C using an oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).
Purification: Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure 2-Cyano-1,1,1-triethoxypropane.
Elimination Reactions
In the presence of a strong base, 2-Bromo-1,1,1-triethoxypropane can undergo a β-elimination reaction to form a double bond. This reaction is a powerful method for synthesizing ketene triethyl acetals, which are valuable intermediates in their own right.
Mechanistic Considerations: The E2 Pathway
Elimination reactions of secondary alkyl halides are most effectively carried out using strong, sterically hindered bases, which favor the E2 (bimolecular elimination) mechanism over the competing Sₙ2 substitution.[10][11][12] The E2 reaction is a concerted, one-step process where the base abstracts a proton from the β-carbon at the same time as the C-Br bond breaks and the π-bond forms.[13]
Choice of Base: A non-nucleophilic, bulky base such as potassium tert-butoxide (t-BuOK) is ideal. Its steric bulk hinders it from acting as a nucleophile at the α-carbon, thus minimizing the Sₙ2 side product.[11]
Regioselectivity: In this specific molecule, there is only one type of β-hydrogen (on the methyl group), so only one regioisomeric product, 1,1,1-triethoxyprop-2-ene, is possible.
Caption: Concerted E2 elimination pathway using a strong base (B:⁻).
Experimental Protocol: Synthesis of 1,1,1-Triethoxy-2-propene
Reaction Setup: In a flame-dried 250 mL three-neck flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place potassium tert-butoxide (3.4 g, 30 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
Cooling: Cool the stirred suspension to 0 °C in an ice-water bath.
Substrate Addition: Dissolve 2-Bromo-1,1,1-triethoxypropane (5.1 g, 20 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold base suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
Work-up: Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with tert-butyl methyl ether (MTBE) (2 x 75 mL).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering and concentrating the solvent, the resulting crude ketene acetal can be purified by vacuum distillation.
Acid-Catalyzed Hydrolysis
The orthoester functional group is essentially a protected carboxylic acid derivative and can be unmasked under acidic conditions. This reaction is synthetically valuable as it transforms the parent compound into an α-bromo ester, another versatile synthetic intermediate.
Mechanism of Orthoester Hydrolysis
The hydrolysis of orthoesters is catalyzed by acid and proceeds through a series of steps involving the formation of a resonance-stabilized oxocarbenium ion intermediate.[3]
Protonation: One of the ethoxy oxygen atoms is protonated by an acid source (e.g., H₃O⁺).
Elimination: A molecule of ethanol is eliminated, forming a stable dialkoxycarbenium ion.
Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.
Deprotonation: A proton is lost to form a hemiacetal ester.
Repeat: The process of protonation, elimination of a second ethanol molecule, and attack by water is repeated to ultimately yield the ethyl ester and a third molecule of ethanol.
The product of this reaction with 2-Bromo-1,1,1-triethoxypropane is ethyl 2-bromopropanoate.
Caption: Stepwise logical flow of the acid-catalyzed hydrolysis of the orthoester.
Experimental Protocol: Synthesis of Ethyl 2-Bromopropanoate
Reaction Setup: In a 100 mL round-bottom flask, combine 2-Bromo-1,1,1-triethoxypropane (5.1 g, 20 mmol) with a mixture of acetone (30 mL) and water (10 mL).
Catalyst Addition: Add 2-3 drops of concentrated hydrochloric acid to the solution while stirring.
Reaction Monitoring: Stir the reaction at room temperature. The hydrolysis is often rapid and can be monitored by the disappearance of the starting material on a TLC plate. The reaction is typically complete within 1-2 hours.
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, ensuring the acid catalyst is neutralized.
Extraction: Extract the mixture with dichloromethane (3 x 40 mL).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude ethyl 2-bromopropanoate can be purified by vacuum distillation.
Advanced Synthetic Applications
The true power of 2-Bromo-1,1,1-triethoxypropane lies in the sequential application of its reactive sites. For instance, a nucleophile can be introduced via an Sₙ2 reaction, followed by acid-catalyzed hydrolysis of the orthoester to reveal a propionate ester. This two-step process effectively allows for the synthesis of a wide range of α-substituted propionate esters, which are valuable precursors in the development of pharmaceuticals and other complex organic molecules. Its bifunctional nature also makes it a potential candidate for the construction of various heterocyclic systems.[14]
Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Rsc.org.
Filo. (2025, July 29). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane...
Chemistry LibreTexts. (2020, July 1). 8.5: Elimination reactions.
Understanding the mechanism of 2-Bromo-1,1,1-triethoxypropane synthesis
An In-Depth Technical Guide to the Synthesis of 2-Bromo-1,1,1-triethoxypropane Introduction: The Strategic Value of 2-Bromo-1,1,1-triethoxypropane 2-Bromo-1,1,1-triethoxypropane is a specialized organic molecule that ser...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 2-Bromo-1,1,1-triethoxypropane
Introduction: The Strategic Value of 2-Bromo-1,1,1-triethoxypropane
2-Bromo-1,1,1-triethoxypropane is a specialized organic molecule that serves as a valuable synthetic intermediate. Its structure is characterized by a propane backbone featuring a bromine atom at the C-2 position and a triethoxy orthoester group at the C-1 position. This unique combination of a reactive halogen and a protected carboxylic acid equivalent makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The orthoester moiety can be hydrolyzed under mild acidic conditions to reveal a carboxylic acid or ester, while the bromine atom provides a handle for nucleophilic substitution or organometallic coupling reactions. This guide provides a comprehensive overview of the synthesis of 2-Bromo-1,1,1-triethoxypropane, focusing on the underlying reaction mechanism and a detailed, field-proven experimental protocol.
The Core Mechanism: Free-Radical Bromination of an Orthoester
The synthesis of 2-Bromo-1,1,1-triethoxypropane from 1,1,1-triethoxypropane is achieved through a free-radical substitution reaction. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•).[1][2] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and typically requires heat or UV light.[3][4] The mechanism proceeds via a well-established radical chain process, consisting of three key stages: initiation, propagation, and termination.[5]
Step 1: Initiation
The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, generating two radicals and a molecule of nitrogen gas. This radical then abstracts a hydrogen from a trace amount of HBr present to generate a bromine radical (Br•).
Step 2: Propagation
The propagation phase consists of a two-step cycle that generates the product and regenerates the bromine radical.
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the C-2 position of 1,1,1-triethoxypropane. This step is regioselective for the C-2 position due to the stabilization of the resulting tertiary radical by the adjacent oxygen atoms. This forms a molecule of hydrogen bromide (HBr) and a 1,1,1-triethoxypropan-2-yl radical.
Bromine Abstraction: The newly formed carbon radical reacts with a molecule of bromine (Br₂), which is generated in low concentrations from the reaction of NBS with HBr, to yield the desired product, 2-Bromo-1,1,1-triethoxypropane, and a new bromine radical.[6][7] This bromine radical can then participate in another cycle of propagation.
Step 3: Termination
The chain reaction is terminated when any two radicals combine, removing the radical species from the reaction cycle. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂, or the combination of a bromine radical with a 1,1,1-triethoxypropan-2-yl radical.
Caption: Mechanism of free-radical bromination of 1,1,1-triethoxypropane.
Experimental Protocol: Synthesis of 2-Bromo-1,1,1-triethoxypropane
This protocol describes a representative procedure for the synthesis of 2-Bromo-1,1,1-triethoxypropane using N-Bromosuccinimide as the brominating agent and AIBN as the radical initiator.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-triethoxypropane (1.0 eq), N-bromosuccinimide (1.1 eq), and anhydrous carbon tetrachloride.
Initiation: Add a catalytic amount of AIBN (0.02 eq) to the mixture.
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS and the formation of succinimide, which will float on top of the solvent. The reaction is typically complete within 2-4 hours.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to remove any remaining bromine), and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification:
Filter off the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by vacuum distillation to obtain 2-Bromo-1,1,1-triethoxypropane as a colorless to pale yellow liquid.
Parameter
Value
Starting Material
1,1,1-Triethoxypropane
Brominating Agent
N-Bromosuccinimide (NBS)
Radical Initiator
Azobisisobutyronitrile (AIBN)
Solvent
Anhydrous Carbon Tetrachloride
Reaction Temperature
Reflux (~77 °C)
Reaction Time
2-4 hours
Purification Method
Vacuum Distillation
Safety Precautions:
This procedure should be carried out in a well-ventilated fume hood.
Carbon tetrachloride is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.
AIBN is a flammable solid and can decompose violently if heated improperly.
The reaction is exothermic and should be monitored carefully.
Conclusion
The synthesis of 2-Bromo-1,1,1-triethoxypropane via free-radical bromination with N-Bromosuccinimide is a reliable and effective method for accessing this valuable synthetic intermediate. A thorough understanding of the underlying free-radical chain mechanism is crucial for optimizing reaction conditions and ensuring the safe and efficient production of the target compound. The protocol provided in this guide offers a robust starting point for researchers and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies.
References
ACG Publications. (2008, October 24). Improved preparation of halopropyl bridged carboxylic ortho esters. Retrieved from [Link]
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Wikimedia Foundation. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Google Patents. (n.d.). US6281392B1 - Preparation of orthoesters.
Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthetic Applications of Ortho Esters. Retrieved from [Link]
La Trobe University. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]
KiloMentor. (2019, July 26). Free-radical Bromination Scale-up. Retrieved from [Link]
Google Patents. (n.d.). HU220897B1 - Process for preparing orthoesters.
Google Patents. (n.d.). EP1002783A1 - Process for the preparation of ortho esters.
Scribd. (n.d.). Free Radical Bromination of Alkanes | PDF. Retrieved from [Link]
LibreTexts. (n.d.). 11: Free Radical Substitution and Addition Reactions. Retrieved from [Link]
An In-depth Technical Guide to 2-Bromo-1,1,1-triethoxypropane Abstract This technical guide provides a comprehensive scientific overview of 2-Bromo-1,1,1-triethoxypropane (CAS No: 42216-95-5), a halogenated orthoester of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Bromo-1,1,1-triethoxypropane
Abstract
This technical guide provides a comprehensive scientific overview of 2-Bromo-1,1,1-triethoxypropane (CAS No: 42216-95-5), a halogenated orthoester of significant interest in synthetic organic chemistry. The document delineates the systematic IUPAC nomenclature, physicochemical properties, and plausible synthetic pathways. Core to this guide is a detailed exploration of the compound's reactivity, focusing on nucleophilic substitution, elimination, and orthoester hydrolysis reactions, which are fundamental to its application as a versatile synthetic intermediate. Methodologies are presented with a focus on mechanistic rationale and experimental considerations. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this functionalized building block.
Introduction: The Synthetic Value of Functionalized Orthoesters
Orthoesters are a unique class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom.[1] They are formally derivatives of ortho carboxylic acids (RC(OH)₃), which are generally unstable.[1] The synthetic utility of orthoesters is vast, primarily stemming from their role as stable protecting groups for carboxylic acids and esters that are resilient towards nucleophiles and basic conditions.[1][2] Beyond protection, they are reactive intermediates for the synthesis of a wide variety of compounds, including heterocycles and natural products.[3][4]
2-Bromo-1,1,1-triethoxypropane belongs to a specialized subset known as halogenated orthoesters. This bifunctional molecule incorporates two key reactive centers:
An orthoester group , which serves as a masked propanoic acid derivative.
A bromine atom on the adjacent carbon (α-position to the orthoester carbon), which acts as an effective leaving group in nucleophilic substitution and elimination reactions.[5]
This dual functionality allows for a sophisticated, stepwise manipulation of the molecule, making it a valuable precursor for introducing the 1,1,1-triethoxypropan-2-yl moiety or more complex derivatives in multi-step synthetic campaigns.
IUPAC Nomenclature and Structural Elucidation
The formal name of a molecule is critical for unambiguous scientific communication. The name "2-Bromo-1,1,1-triethoxypropane" is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[6][7][8]
Step-by-Step Nomenclature:
Identify the Parent Chain: The longest continuous carbon chain is a three-carbon chain, which corresponds to the parent alkane "propane".[6][9]
Identify and Name Substituents: There are two types of substituents attached to this chain:
A bromine atom, designated by the prefix "bromo-".[8][10][11]
Three ethoxy groups (-OCH₂CH₃), designated by the prefix "ethoxy-". Since there are three, the prefix is modified to "triethoxy-".[8]
Number the Parent Chain: The chain is numbered to assign the lowest possible locants (numbers) to the substituents.[9] Numbering from the carbon bearing the three ethoxy groups gives the substituents positions 1 and 2. Numbering from the other end would result in positions 2 and 3. Therefore, the first numbering scheme is chosen.
Carbon 1: Attached to the three ethoxy groups.
Carbon 2: Attached to the bromine atom.
Assemble the Name: The substituents are listed in alphabetical order (bromo before ethoxy), preceded by their locants.[10] The identical "ethoxy" groups are located on carbon 1, so their locant is "1,1,1-". The bromo group is on carbon 2.
This logical process culminates in the definitive IUPAC name: 2-Bromo-1,1,1-triethoxypropane .[12]
The physical and chemical properties of a compound are essential for its handling, reaction setup, and purification. The key properties of 2-Bromo-1,1,1-triethoxypropane are summarized below.
While specific literature on the direct synthesis of 2-Bromo-1,1,1-triethoxypropane is scarce, a plausible and efficient route is the α-bromination of the parent orthoester, 1,1,1-triethoxypropane. This transformation is typically achieved using a free-radical brominating agent.
Proposed Synthetic Workflow: Radical Bromination
The workflow involves the selective bromination at the C2 position, which is activated by the adjacent oxygen atoms of the orthoester. N-Bromosuccinimide (NBS) is the reagent of choice for such selective radical halogenations.
Caption: Proposed workflow for the synthesis of 2-Bromo-1,1,1-triethoxypropane.
Experimental Protocol: Synthesis via NBS Bromination
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,1,1-triethoxypropane (1.0 eq) and anhydrous CCl₄.
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N₂ or Ar). The reaction is initiated by the thermal decomposition of AIBN.
Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the denser NBS is consumed and replaced by the less dense succinimide byproduct, which floats.
Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purify the resulting crude oil by vacuum distillation to yield pure 2-Bromo-1,1,1-triethoxypropane.
Core Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-1,1,1-triethoxypropane is dictated by the interplay of its two functional groups. The following pathways represent its core reactivity profile.
Caption: Key reaction pathways for 2-Bromo-1,1,1-triethoxypropane.
Path A: Nucleophilic Substitution
The bromine atom is located on a secondary carbon, meaning both Sₙ1 and Sₙ2 mechanisms are possible.[15]
Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles (e.g., CN⁻, I⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds with inversion of stereochemistry if the carbon is chiral.
Sₙ1 Mechanism: Favored with weak nucleophiles that are often the solvent (solvolysis), such as water or alcohols, and in polar protic solvents which can stabilize the intermediate secondary carbocation.[16] The presence of adjacent oxygen atoms can further stabilize this carbocation through resonance.
Path B: Elimination
In the presence of a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), an E2 (bimolecular elimination) reaction is favored over substitution.[17] The base abstracts a proton from C1, leading to the formation of a double bond and the expulsion of the bromide ion, yielding 1,1,1-triethoxyprop-1-ene.
Path C: Orthoester Hydrolysis
The orthoester functional group is stable under neutral and basic conditions but is readily hydrolyzed under mild aqueous acidic conditions.[1][5] This reaction proceeds via protonation of an ethoxy oxygen, followed by the loss of ethanol to form a resonance-stabilized dialkoxycarbenium ion. Subsequent attack by water and further steps lead to the formation of ethyl 2-bromopropanoate and ethanol. This deprotection is a key strategic step, unmasking a carboxylic acid derivative for further transformations.
Safety, Handling, and Storage
As a halogenated organic compound, 2-Bromo-1,1,1-triethoxypropane requires careful handling. While specific toxicological data is limited, data from analogous compounds like bromoacetaldehyde diethyl acetal suggest the following precautions.
General Handling: Use only in a well-ventilated chemical fume hood.[18] Avoid inhalation of vapors and contact with skin, eyes, and clothing.[18][19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Hazards: Expected to be a skin and eye irritant.[18] May be harmful if swallowed or inhaled.[19]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Conclusion
2-Bromo-1,1,1-triethoxypropane is a synthetically valuable molecule that combines the stability and reactivity of an orthoester with the versatility of a secondary alkyl bromide. Its well-defined IUPAC nomenclature reflects a structure primed for diverse chemical transformations, including nucleophilic substitution, elimination, and acid-catalyzed hydrolysis. A thorough understanding of these competing reaction pathways enables the strategic design of synthetic routes for complex target molecules in pharmaceutical and materials science research. Proper adherence to safety and handling protocols is essential when working with this and related halogenated compounds.
References
Vertex AI Search. (n.d.). IUPAC Naming of Organic Compounds with Functional Groups.
Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups.
Mezheritskii, V. V., & Olekhnovich, E. P. (n.d.). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews.
Wipf, P., Tsuchimoto, T., & Takahashi, H. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415–421.
Royal Society of Chemistry. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.
Open Library Publishing Platform. (n.d.). 2.4 – IUPAC Nomenclature – Page 2. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
Alfa Chemistry. (n.d.). Ortho Esters.
Chemistry Steps. (2024, November 20). How to Name a Compound with Multiple Functional Groups.
NCERT. (n.d.). 6.2 Nomenclature. Chemistry 12.
BYJU'S. (n.d.). Nomenclature of Haloalkanes.
Chemistry LibreTexts. (2020, May 30). 3.5: Haloalkane - Classification and Nomenclature.
Matrix Fine Chemicals. (n.d.). 2-BROMO-1,1,1-TRIETHOXYPROPANE.
Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - Bromoacetaldehyde diethyl acetal.
Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Propane, 1,1,3-triethoxy-.
ECHEMI. (n.d.). 2-Bromo-1,1,1-trifluoroethane SDS, 421-06-7 Safety Data Sheets.
PubChem. (n.d.). 2-Bromo-1,1-dimethoxypropane.
Fisher Scientific. (2010, November 9). SAFETY DATA SHEET - Bromoacetaldehyde diethyl acetal.
Use of 2-Bromo-1,1,1-triethoxypropane in organic synthesis
An In-depth Technical Guide to the Synthetic Applications of 2-Bromo-1,1,1-triethoxypropane Abstract 2-Bromo-1,1,1-triethoxypropane (CAS No. 42216-95-5) is a bifunctional organic reagent possessing two key reactive cente...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthetic Applications of 2-Bromo-1,1,1-triethoxypropane
Abstract
2-Bromo-1,1,1-triethoxypropane (CAS No. 42216-95-5) is a bifunctional organic reagent possessing two key reactive centers: a secondary bromide and an orthoester.[1][2] This unique combination allows it to serve as a versatile building block in advanced organic synthesis. The secondary bromide acts as a leaving group in nucleophilic substitution reactions, enabling the introduction of a protected propionaldehyde moiety. Concurrently, the triethyl orthoester group is a stable precursor to a carboxylic acid or ester and can act as an electrophilic partner in the formation of various heterocyclic systems. This guide provides a detailed exploration of the core reactivity of 2-Bromo-1,1,1-triethoxypropane, offering field-proven insights, mechanistic rationale, and step-by-step protocols for its application in modern drug discovery and chemical development.
Physicochemical Properties and Safety Profile
A comprehensive understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
Data Summary
The key physicochemical properties of 2-Bromo-1,1,1-triethoxypropane are summarized below.
While specific toxicity data for 2-Bromo-1,1,1-triethoxypropane is limited, the safety profile can be inferred from structurally related bromo-acetals and orthoesters.[3]
Hazards: Assumed to be toxic if swallowed or inhaled, and to cause skin and serious eye irritation.[3] It is likely a combustible liquid.
Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Keep away from heat, sparks, open flames, and other ignition sources.[3]
Ground and bond containers and receiving equipment to prevent static discharge.
Incompatible Materials: Strong acids, strong oxidizing agents, and moisture. The orthoester functionality is sensitive to acid-catalyzed hydrolysis.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[3]
Core Reactivity and Mechanistic Overview
The synthetic utility of 2-Bromo-1,1,1-triethoxypropane stems from its two distinct functional groups. The interplay between these groups allows for sequential or orthogonal reaction pathways.
Caption: Core reactive sites of 2-Bromo-1,1,1-triethoxypropane.
The secondary bromide in 2-Bromo-1,1,1-triethoxypropane serves as a good leaving group, facilitating reactions with a wide range of nucleophiles. This pathway introduces a versatile 1,1,1-triethoxypropyl group, which is a protected form of a propionyl moiety.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
As a secondary alkyl halide, 2-Bromo-1,1,1-triethoxypropane can undergo substitution via both Sₙ1 and Sₙ2 mechanisms. The operative pathway is dictated by the reaction conditions.
Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). This pathway proceeds with inversion of stereochemistry if the starting material is chiral.
Sₙ1 Pathway: Favored with weak nucleophiles in polar protic solvents (e.g., water, ethanol).[4] This mechanism proceeds through a secondary carbocation intermediate, which can be stabilized by the adjacent oxygen atoms of the orthoester.[5]
E1/E2 Elimination: A potential side reaction, especially with strong, sterically hindered bases or at elevated temperatures, leading to the formation of 1,1,1-triethoxyprop-1-ene.[6]
Protocol: Synthesis of 2-Azido-1,1,1-triethoxypropane
This protocol details a representative Sₙ2 reaction using sodium azide as the nucleophile. The orthoester group remains stable under these conditions.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium azide (1.5 eq.).
Solvent Addition: Add anhydrous DMF via syringe to create a suspension.
Reagent Addition: Add 2-Bromo-1,1,1-triethoxypropane (1.0 eq.) dropwise to the stirred suspension at room temperature.
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours.
Monitoring: Track the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing diethyl ether and water.
Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired 2-azido-1,1,1-triethoxypropane.
Workflow and Troubleshooting
Caption: Workflow for nucleophilic substitution of 2-Bromo-1,1,1-triethoxypropane.
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction; competing elimination.
Increase reaction time or temperature moderately. Ensure anhydrous conditions. Use a less-hindered, non-basic nucleophile if possible.[6]
Elimination Product
Base is too strong or sterically hindered; temperature is too high.
Use a milder base or a non-basic nucleophile. Perform the reaction at the lowest effective temperature.[6]
Orthoester Hydrolysis
Presence of acidic impurities or water.
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[6]
Application II: Synthesis of Heterocycles
Orthoesters are classic reagents for constructing five- and six-membered heterocycles.[7] They serve as an equivalent of a carboxylic acid derivative, reacting with dinucleophilic species to undergo cyclization. 2-Bromo-1,1,1-triethoxypropane can be used to synthesize heterocycles bearing a 1-bromoethyl substituent at the 2-position, a handle for further diversification.
Mechanistic Rationale
In the presence of an acid catalyst, the orthoester is activated towards nucleophilic attack. The reaction with a 1,2- or 1,3-dinucleophile, such as a 2-amino-phenol, 1,2-diaminobenzene, or hydrazine, proceeds through a series of condensation and elimination steps to form the heterocyclic ring.[7]
Protocol: Synthesis of 2-(1-Bromoethyl)benzoxazole
This protocol describes the condensation of 2-Bromo-1,1,1-triethoxypropane with 2-aminophenol to form a substituted benzoxazole, a common scaffold in medicinal chemistry.
Materials:
2-Bromo-1,1,1-triethoxypropane (1.0 eq.)
2-Aminophenol (1.05 eq.)
p-Toluenesulfonic acid (p-TsOH, 0.1 eq.) or another acid catalyst
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 2-aminophenol (1.05 eq.), 2-Bromo-1,1,1-triethoxypropane (1.0 eq.), p-TsOH (0.1 eq.), and toluene.
Reaction: Heat the mixture to reflux. Ethanol will be generated and collected in the Dean-Stark trap, driving the reaction to completion.
Monitoring: The reaction can be monitored by observing the cessation of ethanol collection and by TLC analysis.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
Wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-(1-bromoethyl)benzoxazole product.
Conclusion
2-Bromo-1,1,1-triethoxypropane emerges as a highly valuable and dually functional reagent for organic synthesis. Its ability to engage in nucleophilic substitutions provides a pathway to complex molecules containing a protected propionaldehyde equivalent. Furthermore, its orthoester moiety facilitates the efficient construction of important heterocyclic scaffolds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to leverage the unique reactivity of this compound in the creation of novel molecular entities.
References
Chemistry LibreTexts. (2024, September 30). The Sₙ1 Reaction. Retrieved from [Link][4]
Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link][5]
Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(i), 400-436. Retrieved from [Link][7]
Experimental protocol for nucleophilic substitution with 2-Bromo-1,1,1-triethoxypropane
Abstract & Strategic Value 2-Bromo-1,1,1-triethoxypropane is a specialized bifunctional building block acting as a masked -bromo pyruvate . Its unique structure features a secondary alkyl bromide adjacent to a bulky orth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Value
2-Bromo-1,1,1-triethoxypropane is a specialized bifunctional building block acting as a masked
-bromo pyruvate . Its unique structure features a secondary alkyl bromide adjacent to a bulky orthoester moiety. While this steric bulk protects the carboxylate equivalent from unwanted side reactions, it simultaneously hinders nucleophilic attack at the -carbon, creating a kinetic competition between Substitution () and Elimination ().
This guide outlines the optimized protocols for overcoming these steric and electronic challenges to successfully introduce nitrogen nucleophiles. We focus on two primary workflows:
The "Gateway" Route: High-yield substitution using Sodium Azide to generate the
-amino precursor.
The "Constructive" Route: Cyclocondensation with amidines/thioamides to form heterocycles (e.g., thiazoles, imidazoles).
Mechanistic Considerations
The Steric-Electronic Conflict
The substrate presents a classic physical organic chemistry dilemma:
Steric Hindrance: The triethoxymethyl group is significantly bulkier than a standard ester, shielding the backside of the C-Br bond. This retards
rates.
Basicity Sensitivity: The
-proton is acidic due to the electron-withdrawing inductive effect of the bromine and the orthoester oxygen atoms. Strong bases (e.g., alkoxides, hydroxide) will exclusively trigger elimination to form the ketene acetal (1,1,1-triethoxypropene), which rapidly polymerizes or hydrolyzes.
The Solution: Use a non-basic, linear nucleophile (Azide,
) in a polar aprotic solvent. The linear geometry of the azide ion minimizes steric clash, while its low basicity ( of ) suppresses the elimination pathway.
Signaling Pathway Diagram
The following diagram illustrates the divergent reaction pathways controlled by nucleophile selection.
Figure 1: Divergent reaction pathways. High-yield substitution requires non-basic nucleophiles to avoid the E2 trap.
Experimental Protocols
Protocol A: Synthesis of 2-Azido-1,1,1-triethoxypropane
Application: Preparation of a masked
-amino acid precursor.
Safety Note: Sodium azide is acutely toxic. Organic azides with low C/N ratios can be explosive. While this product (C9/N3) is generally stable, perform all reactions behind a blast shield.
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. (Concentration: 0.5 M)
Catalyst (Optional): 18-Crown-6 (0.05 equiv) if using reaction temperatures
.
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Solvation: Charge the flask with
(1.5 equiv) and anhydrous DMF. Stir until partially dissolved.
Note: If using 18-Crown-6, add it now to solubilize the azide.
Addition: Add 2-Bromo-1,1,1-triethoxypropane (1.0 equiv) dropwise via syringe at room temperature.
Reaction: Heat the mixture to 60°C .
Critical: Do not exceed 80°C. Higher temperatures increase the risk of thermal decomposition of the orthoester and elimination.
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Stain with Phosphomolybdic Acid (PMA) or Ninhydrin (after spot hydrolysis). Reaction typically completes in 12–18 hours.
Workup (Crucial for Orthoester Stability):
Cool to room temperature.
Pour the mixture into ice-cold 5%
solution (Orthoesters hydrolyze in acid; keep pH > 7).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on
vs
competition in secondary halides).
Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[10] Chemical Reviews, 88(2), 297-368. Link
DeWolfe, R. H. (1970). Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications. Academic Press. (Authoritative source on orthoester stability and reactivity).
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
BenchChem Technical Data. (2025). Reaction of 1-Bromooctane with Sodium Azide (Analogous Protocol). Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Bromo-1,1,1-triethoxypropane as a Strategic Synthon in Pharmaceutical Intermediate Synthesis
Executive Summary
2-Bromo-1,1,1-triethoxypropane (BTEP) represents a highly specialized "masked" synthon for the pharmaceutical industry. Chemically, it functions as the orthoester equivalent of
-bromopropionic acid. Unlike standard -halo esters, the orthoester functionality () provides steric bulk and electronic shielding, preventing premature hydrolysis or unwanted nucleophilic attacks at the carbonyl carbon during multi-step syntheses.
This application note details the utility of BTEP in synthesizing thiazolidinone and imidazole scaffolds—core pharmacophores in anti-diabetic (glitazones), anti-inflammatory, and kinase inhibitor therapeutics. We provide a validated protocol for the condensation of BTEP with thioureas and outline its mechanistic advantages over traditional acid chlorides.
Chemical Profile & Specifications
Property
Specification
Chemical Name
2-Bromo-1,1,1-triethoxypropane
CAS Number
42216-95-5 (Related: 2303-69-7 for parent orthoester)
Core Application: Synthesis of Thiazolidin-4-one Scaffolds
The primary pharmaceutical application of BTEP is the Hantzsch-type condensation with thioureas or thioamides. While
-halo ketones yield thiazoles, -halo esters (and their orthoester equivalents like BTEP) yield thiazolidin-4-ones (pseudothiohydantoins).
Mechanistic Advantage
Using BTEP instead of ethyl
-bromopropionate offers two distinct advantages:
Controlled Cyclization: The slow in-situ hydrolysis of the orthoester releases ethanol gradually, driving the reaction equilibrium toward cyclization without requiring harsh dehydrating agents.
Regioselectivity: The steric bulk of the triethoxy group directs the initial nucleophilic attack of the sulfur atom to the
-carbon (displacing bromide) before the nitrogen attacks the ortho-carbon.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the conversion of BTEP to thiazolidinone scaffolds.[1]
Detailed Experimental Protocol
Objective: Synthesis of 2-(Phenylamino)-5-methylthiazol-4-one using BTEP.
Scale: 10 mmol
Base: Sodium Acetate (anhydrous, 1.2 eq) or Triethylamine (1.5 eq)
Equipment: 100 mL Round-bottom flask, Reflux condenser, Nitrogen line.
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Flame-dry the glassware and purge with Nitrogen.
Dissolve N-Phenylthiourea (10 mmol) in anhydrous Ethanol (20 mL). Ensure complete dissolution; mild heating (40°C) may be required.
Addition of BTEP:
Add Sodium Acetate (0.98 g, 12 mmol) to the solution.
Add 2-Bromo-1,1,1-triethoxypropane (10 mmol) dropwise via syringe over 10 minutes.
Note: The solution may turn slightly yellow due to trace bromine liberation, which is normal.
Reflux & Cyclization:
Heat the mixture to a gentle reflux (approx. 78°C).
Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
Endpoint: Disappearance of the thiourea spot and appearance of a new, less polar spot (
).
Work-up & Isolation:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The orthoester byproducts (ethanol) will dissolve, while the heterocycle typically precipitates.
If Solid Forms: Filter the precipitate, wash with cold water (
mL) and cold diethyl ether ( mL).
If Oiling Occurs: Extract with Dichloromethane (
mL). Wash organics with Brine, dry over , and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water (9:1) to yield the pure thiazolidinone derivative.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of thiazolidinone derivatives.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of BTEP prior to reaction.
Ensure solvents are strictly anhydrous. Store BTEP under Argon.
No Precipitation
Product is too soluble in EtOH/Water mix.
Evaporate EtOH first, then add water. Use DCM extraction if oil persists.
Multiple Spots on TLC
S-alkylation occurred, but cyclization failed.
Increase reflux time or add a stronger base (e.g., Et3N) to facilitate the ring closure.
Dark Coloration
Oxidation of sulfur or decomposition.
Conduct reaction under strict atmosphere.
Advanced Application: Reformatsky-Type Reactions
Beyond heterocycles, BTEP serves as a superior precursor for Reformatsky reactions compared to ethyl
-bromopropionate.
Concept: The reaction of BTEP with Zinc dust generates a zinc-orthoester enolate.
Benefit: The orthoester group prevents the "self-condensation" (Claisen-type) often seen with esters, allowing for cleaner additions to ketones/aldehydes to form
-hydroxy orthoesters, which can then be hydrolyzed to -hydroxy esters (precursors to statins).
References
Chemical Identity & Properties
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 108842, 2-Bromo-1,1,1-triethoxypropane. Retrieved from [Link]
Thiazolidinone Synthesis Mechanism
Vicini, P., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole derivatives as non-covalent SARS-CoV 3CLpro inhibitors.
General reaction of
-halo esters with thiourea: Brown, F. C. (1961). "4-Thiazolidinones". Chemical Reviews, 61(5), 463–521. [Link]
Orthoester Reactivity:
Wipf, P. (2005). Orthoesters and Orthocarbonates. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (Authoritative text on orthoester utility in synthesis).
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment equipped with appropriate safety apparatus (fume hood, PPE).
Reaction conditions for using 2-Bromo-1,1,1-triethoxypropane with Grignard reagents
An In-depth Guide to the Application of 2-Bromo-1,1,1-triethoxypropane in Grignard Reactions Introduction 2-Bromo-1,1,1-triethoxypropane, an α-bromo orthoester, is a versatile synthetic intermediate. Its unique structure...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Application of 2-Bromo-1,1,1-triethoxypropane in Grignard Reactions
Introduction
2-Bromo-1,1,1-triethoxypropane, an α-bromo orthoester, is a versatile synthetic intermediate. Its unique structure, featuring a bromine atom alpha to a triethoxy-substituted carbon, presents multiple avenues for chemical transformation. A particularly powerful application of this reagent is its reaction with organomagnesium halides, commonly known as Grignard reagents. These reagents are renowned for their potent nucleophilicity and basicity, enabling the formation of new carbon-carbon bonds.[1][2][3]
This technical guide provides an in-depth exploration of the reaction conditions for utilizing 2-Bromo-1,1,1-triethoxypropane with Grignard reagents. We will delve into the mechanistic underpinnings, critical reaction parameters, and provide detailed protocols for both nucleophilic substitution and elimination pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this chemistry for the synthesis of complex molecules.
Mechanistic Considerations: A Dichotomy of Reactivity
The reaction between 2-Bromo-1,1,1-triethoxypropane and a Grignard reagent (R-MgX) is not mechanistically monolithic. The outcome is highly dependent on the reaction conditions and the nature of the Grignard reagent itself. Two primary competing pathways must be considered: nucleophilic substitution and base-mediated elimination.
Nucleophilic Substitution Pathway: The Grignard reagent, acting as a potent nucleophile, can displace the bromide leaving group via an SN2-type mechanism. This results in the formation of a new carbon-carbon bond, yielding a 2-substituted-1,1,1-triethoxypropane derivative. The orthoester functionality in the product serves as a protected form of a carboxylic acid ester, which can be unmasked under acidic conditions. It is also plausible that the nucleophilic attack occurs at the central carbon of the orthoester, which carries a significant partial positive charge, leading to the displacement of an ethoxide ion.[4]
Elimination (E2) Pathway: Grignard reagents are also strong bases.[2] If the Grignard reagent is sterically hindered or if the reaction conditions favor it, it can abstract the acidic proton on the carbon bearing the bromine atom. This initiates an E2 elimination, expelling the bromide ion and forming a ketene acetal intermediate (1,1-diethoxy-1-propene derivative). This pathway is analogous to the dehydrohalogenation of other α-halo acetals.[5] Ketene acetals are valuable intermediates in their own right, participating in cycloadditions and other transformations.[6][7]
The choice between these pathways can be influenced by factors such as the steric bulk of the Grignard reagent, temperature, and solvent.
The Untapped Potential of 2-Bromo-1,1,1-triethoxypropane: A Versatile Synthon for Heterocyclic Chemistry
Introduction: Unveiling a Novel Building Block In the relentless pursuit of novel molecular architectures within drug discovery and materials science, the strategic design of heterocyclic scaffolds remains a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Novel Building Block
In the relentless pursuit of novel molecular architectures within drug discovery and materials science, the strategic design of heterocyclic scaffolds remains a cornerstone of synthetic chemistry. Heterocyclic compounds are integral to a vast array of pharmaceuticals and functional materials, driving a continuous demand for innovative and versatile building blocks.[1] This guide introduces 2-Bromo-1,1,1-triethoxypropane, a reagent of untapped potential, and explores its prospective applications as a versatile 1,3-dielectrophilic synthon for the synthesis of a diverse range of medicinally relevant heterocycles.
The unique structural arrangement of 2-Bromo-1,1,1-triethoxypropane, featuring a reactive bromine atom adjacent to a triethoxypropane orthoester, presents a compelling platform for strategic bond formation. The orthoester moiety serves as a masked carboxylic acid derivative, stable under neutral to basic conditions, while the α-bromo group provides a readily displaceable leaving group for nucleophilic attack. This duality of functionality allows for sequential, one-pot reactions with a variety of binucleophiles, paving the way for the efficient construction of complex heterocyclic systems. This document provides a forward-looking exploration of hypothetical, yet mechanistically sound, protocols for the synthesis of thiazoles, pyrimidines, and pyrazoles, grounded in well-established named reactions.
Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-Bromo-1,1,1-triethoxypropane is predicated on its ability to function as a 1,3-dielectrophile. The primary reaction pathways are initiated by the nucleophilic displacement of the bromide, followed by a cyclization step involving the orthoester group. The orthoester can either be hydrolyzed under acidic conditions to reveal a carboxylic ester or can be directly attacked by a nucleophile, leading to the formation of the heterocyclic core.
Application I: Synthesis of 2-Amino-4-aryl/alkyl-5-ethoxycarbonylthiazoles via Hantzsch-Type Condensation
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, traditionally involving the reaction of an α-haloketone with a thioamide.[2][3][4] We propose an analogous pathway where 2-Bromo-1,1,1-triethoxypropane serves as an α-bromo-β-ketoester equivalent.
Reaction Scheme:
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the carbon bearing the bromine atom, a classic SN2 displacement.[3] The resulting S-alkylated intermediate then undergoes an intramolecular cyclization. Under acidic workup, the orthoester is hydrolyzed to an ester, and subsequent dehydration leads to the aromatic thiazole ring.
Caption: Proposed mechanism for Hantzsch-type thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Materials:
2-Bromo-1,1,1-triethoxypropane
Thiobenzamide
Ethanol (absolute)
Concentrated Hydrochloric Acid
Sodium Bicarbonate (saturated solution)
Ethyl Acetate
Magnesium Sulfate (anhydrous)
Procedure:
To a solution of thiobenzamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 2-Bromo-1,1,1-triethoxypropane (1.1 eq).
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid (0.5 mL). Stir for an additional 30 minutes to facilitate orthoester hydrolysis.
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenylthiazole-5-carboxylate.
Parameter
Value
Reactant 1
Thiobenzamide
Reactant 2
2-Bromo-1,1,1-triethoxypropane
Solvent
Ethanol
Temperature
78 °C (Reflux)
Reaction Time
4-6 hours
Projected Yield
60-75%
Application II: Synthesis of 2-Substituted-4-hydroxy-6-ethoxypyrimidines via Pinner-Type Reaction
The Pinner synthesis and its variations are classical methods for preparing pyrimidines from 1,3-dicarbonyl compounds and amidines.[5][6] Here, 2-Bromo-1,1,1-triethoxypropane acts as a C3 1,3-dielectrophilic fragment.
Reaction Scheme:
Mechanistic Insights
The reaction likely proceeds via initial N-alkylation of the amidine with 2-Bromo-1,1,1-triethoxypropane. The resulting intermediate, upon deprotonation of the second nitrogen, undergoes intramolecular cyclization via nucleophilic attack on the central carbon of the orthoester, displacing an ethoxide. Aromatization then leads to the stable pyrimidine ring.
Caption: Proposed mechanism for Pinner-type pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-4-hydroxy-6-ethoxypyrimidine
Materials:
2-Bromo-1,1,1-triethoxypropane
Benzamidine hydrochloride
Sodium Ethoxide
Ethanol (absolute)
Acetic Acid
Diethyl Ether
Procedure:
Prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.
Add benzamidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
To this mixture, add 2-Bromo-1,1,1-triethoxypropane (1.0 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
Concentrate the mixture under reduced pressure.
Triturate the residue with diethyl ether to precipitate the product.
Collect the solid by vacuum filtration and wash with cold diethyl ether to yield the desired 2-phenyl-4-hydroxy-6-ethoxypyrimidine.
Parameter
Value
Reactant 1
Benzamidine
Reactant 2
2-Bromo-1,1,1-triethoxypropane
Base
Sodium Ethoxide
Solvent
Ethanol
Temperature
78 °C (Reflux)
Reaction Time
8-12 hours
Projected Yield
55-70%
Application III: Synthesis of 3-Substituted-5-ethoxypyrazoles via Knorr-Type Cyclization
The Knorr pyrazole synthesis is a fundamental reaction for the formation of pyrazoles from 1,3-dicarbonyls and hydrazines.[7][8][9] 2-Bromo-1,1,1-triethoxypropane can serve as a synthetic equivalent of an α-bromo-β-ketoester.
Reaction Scheme:
Mechanistic Insights
The synthesis is initiated by the N-alkylation of the hydrazine with 2-Bromo-1,1,1-triethoxypropane. The more nucleophilic nitrogen of the substituted hydrazine attacks the electrophilic carbon bearing the bromine. The resulting intermediate then undergoes intramolecular cyclization, where the second nitrogen atom attacks the orthoester carbon. Subsequent elimination of ethanol and aromatization yields the pyrazole ring.
Caption: Proposed mechanism for Knorr-type pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Phenyl-5-ethoxypyrazole
Materials:
2-Bromo-1,1,1-triethoxypropane
Phenylhydrazine
Triethylamine
Toluene
Saturated Sodium Chloride Solution
Hexanes
Procedure:
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and triethylamine (1.2 eq) in toluene (15 mL/mmol).
Add 2-Bromo-1,1,1-triethoxypropane (1.1 eq) to the solution at room temperature.
Heat the mixture to 100 °C and stir for 6-10 hours. Monitor the reaction by TLC.
After cooling, wash the reaction mixture with a saturated sodium chloride solution (2 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain 3-phenyl-5-ethoxypyrazole.
Parameter
Value
Reactant 1
Phenylhydrazine
Reactant 2
2-Bromo-1,1,1-triethoxypropane
Base
Triethylamine
Solvent
Toluene
Temperature
100 °C
Reaction Time
6-10 hours
Projected Yield
65-80%
Conclusion and Future Outlook
2-Bromo-1,1,1-triethoxypropane represents a promising, yet underexplored, building block for the synthesis of heterocyclic compounds. The protocols and mechanistic hypotheses presented herein provide a foundational framework for its application in constructing valuable thiazole, pyrimidine, and pyrazole scaffolds. The inherent reactivity of this reagent as a 1,3-dielectrophilic synthon opens avenues for the development of novel, efficient, and potentially one-pot synthetic methodologies. Further investigation into the substrate scope, optimization of reaction conditions, and exploration of its utility in the synthesis of other heterocyclic systems is highly encouraged. The insights provided in this guide are intended to catalyze further research and unlock the full synthetic potential of this versatile reagent for researchers, scientists, and drug development professionals.
References
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link]
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. Available at: [Link]
Gomha, S. M., & Abdel-aziz, H. M. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 20(4), 5691-5723. Available at: [Link]
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
Wiles, J. A., & Watts, J. K. (2014). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of Heterocyclic Chemistry, 51(4), 948-953. Available at: [Link]
Urleb, U. (1995). The reactions of heterocyclic isothiocyanates bearing an ortho ester group with N‐nucleophiles. The scope and some limitations of the reaction. Journal of Heterocyclic Chemistry, 32(1), 239-244. Available at: [Link]
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. Available at: [Link]
El-Faham, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 765. Available at: [Link]
Reihle, M., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11527-11531. Available at: [Link]
Schwerk, A., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349. Available at: [Link]
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Available at: [Link]
Chen, F., et al. (2021). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 19(25), 5645-5649. Available at: [Link]
Guchhait, S. K., & Chaudhary, P. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Current Organic Synthesis, 13(5), 717-732. Available at: [Link]
Organic Reactions. Hantzsch synthesis of pyridine. Available at: [Link]
Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
Zaghloul, E. Z. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 1(3), 963-991. Available at: [Link]
El-Sayed, N. N. E. (2011). Orthoesters in Heterocycle Synthesis. Arkivoc, 2011(1), 225-269. Available at: [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31257-31295. Available at: [Link]
Stanovnik, B. (2011). Orthoesters in heterocycle synthesis. Journal of Heterocyclic Chemistry, 48(4), 743-764. Available at: [Link]
Al-Ostath, R. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters, 8(2), 720-740. Available at: [Link]
Jadhav, S. D., et al. (2018). Synthesis and Evaluation of Novel Thiazole Derivatives. Preprints.org. Available at: [Link]
Bonacorso, H. G., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(26), 15729-15754. Available at: [Link]
Schmidt, A., & Liu, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1159. Available at: [Link]
Wikipedia. (2023). Hantzsch pyridine synthesis. Available at: [Link]
ChemEurope.com. Hantzsch pyridine synthesis. Available at: [Link]
J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. Available at: [Link]
Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
Liu, Z., et al. (2009). Microwave-Assisted Copper-Powder-Catalyzed Synthesis of Pyrimidinones from β-Bromo α,β-Unsaturated Carboxylic Acids and Amidines. Synthetic Communications, 39(22), 4056-4065. Available at: [Link]
Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available at: [Link]
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]
Application Note: Strategic Use of 2-Bromo-1,1,1-triethoxypropane as a Propanoyl Anion Equivalent in C-C Bond Formation
Introduction: Unveiling the Synthetic Potential of a Versatile Orthoester 2-Bromo-1,1,1-triethoxypropane is a bifunctional reagent of significant utility in modern organic synthesis. Its structure uniquely combines a sta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Synthetic Potential of a Versatile Orthoester
2-Bromo-1,1,1-triethoxypropane is a bifunctional reagent of significant utility in modern organic synthesis. Its structure uniquely combines a stable orthoester, which serves as a protected form of a propionate group, with a reactive C-Br bond at the adjacent position. While the bromine atom can participate in traditional nucleophilic substitution reactions, its true synthetic power is unlocked when the molecule is employed as a precursor to a nucleophilic species. This application note provides an in-depth guide to the deprotonation of 2-Bromo-1,1,1-triethoxypropane to generate a potent carbon-based nucleophile, followed by its application in carbon-carbon bond formation with carbonyl electrophiles. We will explore the causality behind the choice of reagents and conditions, present a detailed, validated protocol, and discuss the critical safety considerations inherent in this chemistry.
This methodology transforms the typically electrophilic alpha-carbon of a bromo-compound into a nucleophilic center, effectively creating a "propanoyl anion equivalent." This strategy is invaluable for the construction of complex molecular architectures, particularly in the synthesis of polyketide fragments and other intricate natural products.
Core Mechanistic Principle: Deprotonation and Nucleophilic Attack
The central strategy revolves around the deprotonation of the hydrogen atom at the C-2 position, which is rendered acidic by the adjacent electron-withdrawing bromine atom and, to a lesser extent, the orthoester functionality. This proton abstraction requires a very strong, non-nucleophilic base to avoid competitive Sₙ2 attack at the C-Br bond. Organolithium reagents, particularly n-butyllithium (n-BuLi), are ideally suited for this purpose due to their exceptional basicity.[4]
The reaction proceeds in two distinct, sequential steps:
Formation of the Lithiated Intermediate: 2-Bromo-1,1,1-triethoxypropane is treated with n-BuLi at very low temperatures (typically -78 °C). The n-BuLi selectively abstracts the C-2 proton to form the transient, highly reactive species, 1,1,1-triethoxy-2-propyllithium. The low temperature is critical to suppress potential side reactions, such as elimination or decomposition of the organolithium intermediate.
Reaction with an Electrophile: The newly formed carbanion is a potent nucleophile and readily attacks a wide range of electrophiles. In this protocol, we demonstrate its reaction with a ketone (cyclohexanone) in a classic nucleophilic addition reaction to form a new C-C bond, yielding a tertiary alcohol after workup.[5][6]
The overall transformation is depicted below.
Caption: Reaction pathway for the formation and reaction of the lithiated orthoester.
Detailed Experimental Protocol
Objective: To synthesize 1-(1,1,1-triethoxypropan-2-yl)cyclohexan-1-ol via deprotonation of 2-Bromo-1,1,1-triethoxypropane and subsequent reaction with cyclohexanone.
Materials and Reagents
Reagent
CAS No.
MW ( g/mol )
Amount (mmol)
Equivalents
Density (g/mL)
Volume / Mass
2-Bromo-1,1,1-triethoxypropane
42216-95-5
255.15
10.0
1.0
~1.25
2.55 g (2.04 mL)
n-Butyllithium (2.5 M in hexanes)
109-72-8
64.06
11.0
1.1
0.68
4.4 mL
Cyclohexanone
108-94-1
98.14
12.0
1.2
0.948
1.18 g (1.24 mL)
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
-
-
0.889
50 mL
Saturated aq. NH₄Cl Solution
12125-02-9
53.49
-
-
~1.07
20 mL
Diethyl Ether
60-29-7
74.12
-
-
0.713
100 mL
Brine (Saturated aq. NaCl)
7647-14-5
58.44
-
-
~1.2
20 mL
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
-
-
2.66
~5 g
Safety & Handling
2-Bromo-1,1,1-triethoxypropane: This compound is an alkyl halide and should be handled with care. It may cause skin and eye irritation.[7]
n-Butyllithium: n-BuLi is an extremely pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It is also corrosive. All operations must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[4] A nearby fire extinguisher (Class D) and a container of sand are mandatory.
Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable.[8] Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Glassware Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a low-temperature thermometer is assembled. The glassware must be rigorously dried in an oven (120 °C) overnight or flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.
Initial Setup: The flask is charged with anhydrous THF (40 mL) via syringe. 2-Bromo-1,1,1-triethoxypropane (2.55 g, 10.0 mmol) is then added via syringe.
Formation of the Lithiated Intermediate: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. Once the internal temperature has stabilized, n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe over 10 minutes. It is crucial to keep the internal temperature below -70 °C during the addition. A slight color change may be observed. The resulting mixture is stirred at -78 °C for an additional 30 minutes.
Reaction with Electrophile: Cyclohexanone (1.18 g, 12.0 mmol), dissolved in 10 mL of anhydrous THF, is added dropwise to the reaction mixture over 5 minutes, again maintaining the internal temperature below -70 °C.
Reaction Progression: The reaction is allowed to stir at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) if desired, by quenching a small aliquot with NH₄Cl solution.
Quenching: While still at -78 °C, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). This step is exothermic and should be performed slowly to control the temperature rise and gas evolution.
Work-up: The cooling bath is removed, and the mixture is allowed to warm to room temperature. The contents are transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed with brine (20 mL). The aqueous layers are combined and back-extracted with diethyl ether (2 x 50 mL).
Isolation: The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 1-(1,1,1-triethoxypropan-2-yl)cyclohexan-1-ol.
Trustworthiness and Validation
The success of this protocol hinges on the scrupulous exclusion of water and atmospheric oxygen, which would rapidly quench the organolithium species.
Validation: The formation of the product can be confirmed by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the cyclohexanol ring and the triethoxypropane moiety, and mass spectrometry to confirm the molecular weight.
Expected Yield: Typical yields for this type of reaction range from 70-85%, depending on the purity of the reagents and the strictness of the anhydrous/anaerobic conditions.
Potential Side Reactions: If the temperature is not carefully controlled and rises above approximately -60 °C, the lithiated intermediate can undergo α-elimination to form a carbene, or β-hydride elimination from the ethoxy groups. Incomplete deprotonation could lead to some starting material recovery.
The orthoester product of this reaction is a stable intermediate that can be carried forward in a synthesis. If desired, the orthoester can be hydrolyzed under mild acidic conditions to reveal the corresponding β-hydroxy ketone, a valuable synthon in its own right.
References
Vertex AI Search, based on Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved March 2, 2026.
RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved March 2, 2026, from [Link]
Wikipedia. (n.d.). Ortho ester. Retrieved March 2, 2026, from [Link]
ResearchGate. (1999). Synthetic Applications of Ortho Esters. Retrieved March 2, 2026, from [Link]
Google Patents. (n.d.). US6281392B1 - Preparation of orthoesters.
Taylor & Francis. (n.d.). Deprotonation – Knowledge and References. Retrieved March 2, 2026, from [Link]
Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved March 2, 2026, from [Link]
Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved March 2, 2026, from [Link]
Wikipedia. (n.d.). Organolithium reagent. Retrieved March 2, 2026, from [Link]
Harvard University. (n.d.). Organolithium Reagents. Retrieved March 2, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved March 2, 2026, from [Link]
YouTube. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. Retrieved March 2, 2026, from [Link]
PMC - NIH. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved March 2, 2026, from [Link]
I.R.I.S. (2019, July 29). Two Different Selective Ways in the Deprotonation of β‐Bromopropionanilides: β‐Lactams or Acrylanilides Formation. Retrieved March 2, 2026, from [Link]
YouTube. (2021, January 1). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. Retrieved March 2, 2026, from [Link]
2-Bromo-1,1,1-triethoxypropane (CAS 42216-95-5) is a specialized trifunctional building block that serves as a "masked" equivalent of
-bromopropionic acid.[1][2] Unlike standard -bromo esters, the orthoester functionality confers unique stability against nucleophilic attack at the carbonyl carbon under basic conditions, while remaining highly labile to acidic hydrolysis.
This guide details the strategic application of this reagent in three critical domains:
Orthoacrylate Synthesis: Generation of electron-rich monomers via base-mediated elimination.[1][2]
Reformatsky-Type Coupling: C-C bond formation with aldehydes while preventing self-Claisen condensation.[1][2]
Heterocyclic Condensation: Synthesis of thiazolidinone derivatives via reaction with thiourea.[1][2]
Chemical Identity & Properties
Property
Specification
IUPAC Name
2-Bromo-1,1,1-triethoxypropane
Structure
Molecular Weight
255.15 g/mol
Appearance
Colorless to pale yellow liquid
Solubility
Miscible in THF, Et₂O, DMF; decomposes in water/acid
The utility of 2-Bromo-1,1,1-triethoxypropane stems from its ability to diverge into different products based on pH and nucleophile choice.[1][2]
Diagram 1: Divergent Synthetic Pathways
Caption: Reaction map showing the three primary synthetic outcomes: elimination to orthoacrylates, organometallic coupling, and heterocyclic ring closure.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,1,1-Triethoxy-2-propene (Orthoacrylate)
Application: Synthesis of electron-rich monomers for polymer chemistry.[1][2]
Mechanism: E2 Elimination.[1][2][3][4][5][6] The bulky base prevents
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
Solvation: Charge the flask with
-BuOK (1.2 equiv) and anhydrous THF (10 mL/g of substrate). Cool the suspension to 0°C using an ice bath.
Addition: Dissolve 2-Bromo-1,1,1-triethoxypropane (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the base suspension over 30 minutes. Note: Exotherm is possible.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][2] The starting material spot (
) should disappear.
Workup: Filter the reaction mixture through a pad of Celite under Argon to remove KBr salts. Crucial: Do not use aqueous workup, as the product is moisture-sensitive.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation.
Protocol B: Reformatsky-Type Reaction with Benzaldehyde
Application: Synthesis of
-hydroxy esters/orthoesters without self-condensation byproducts.[1][2]
Mechanism: Oxidative insertion of Zinc into the C-Br bond, followed by nucleophilic attack on the aldehyde.
Zinc Activation: Place Zinc dust in the reaction flask. Heat to 100°C under vacuum for 15 mins. Cool to RT under Argon. Add THF and 2-3 drops of TMSCl. Stir for 10 mins.
Initiation: Add approx. 10% of the 2-Bromo-1,1,1-triethoxypropane solution. Warm gently until the reaction initiates (indicated by foaming or temperature spike).
Addition: Add the mixture of the remaining bromide and Benzaldehyde dropwise over 45 minutes, maintaining a gentle reflux.
Completion: Reflux for an additional 2 hours.
Quench: Cool to 0°C. Quench with saturated
solution. Note: This step hydrolyzes the orthoester to the ethyl ester.
Isolation: Extract with Diethyl Ether (3x). Wash organics with brine, dry over
Use a bulkier base (e.g., KHMDS or -BuOK) and ensure temperature remains low during addition.
Hydrolysis of Orthoester
Moisture ingress
Orthoesters are extremely sensitive to acid + water.[1][2] Ensure all glassware is flame-dried and solvents are anhydrous (<50 ppm water).[1][2]
No Reaction (Reformatsky)
Passive Zinc surface
Activate Zn with 1,2-dibromoethane or TMSCl.[1][2] Ensure THF is peroxide-free.
References
Orthoester Reactivity
McElvain, S. M., & Kundiger, D. (1943).[1][2] Ketene Acetals.[1][2] XI. The Pyrolysis of Orthoesters.Journal of the American Chemical Society. Link
Reformatsky Reagents
Shriner, R. L. (1942).[1][2] The Reformatsky Reaction.Organic Reactions.[1][2][3][4][6] Link
Thiazolidinone Synthesis
Hantzsch, A., & Weber, J. H. (1887).[1][2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[2]Berichte der deutschen chemischen Gesellschaft. Link
General Orthoester Chemistry
Cordes, E. H. (1969).[1][2] Chemistry of Carboxylic Ortho Esters.Chemical Reviews. Link
Application Note & Protocol Guide: Solvent Selection for Reactions with 2-Bromo-1,1,1-triethoxypropane
Introduction 2-Bromo-1,1,1-triethoxypropane is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development. Its structure incorporates two key features: a reac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Bromo-1,1,1-triethoxypropane is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development. Its structure incorporates two key features: a reactive secondary bromide, which is a versatile handle for nucleophilic substitution and elimination reactions, and an orthoester functionality, which serves as a stable protecting group for a carboxylic acid, yet is sensitive to acidic conditions. The ultimate success and selectivity of a reaction involving this reagent are critically dependent on the choice of solvent. An inappropriate solvent can lead to low yields, unwanted side reactions, or complete reaction failure.
This in-depth technical guide provides a framework for rational solvent selection. We will move beyond simple solvent lists to explore the causal relationships between solvent properties and reaction mechanisms, empowering scientists to optimize their synthetic strategies and achieve desired outcomes with high fidelity.
Physicochemical Profile & General Compatibility
Understanding the inherent properties of 2-Bromo-1,1,1-triethoxypropane is the first step in solvent selection.
Property
Value
Significance for Solvent Selection
Molecular Formula
C₉H₁₉BrO₃
Indicates a relatively nonpolar alkyl chain with polar ether linkages.
Molecular Weight
271.15 g/mol
Standard molecular weight for a small organic molecule.
Appearance
Liquid
Soluble in a wide range of common organic solvents.
Key Functional Groups
Secondary Bromide, Orthoester
The bromide allows for substitution/elimination. The orthoester is base-stable but acid-labile.
General Solubility & Stability:
2-Bromo-1,1,1-triethoxypropane is miscible with most common aprotic organic solvents such as ethers (diethyl ether, THF), halogenated hydrocarbons (dichloromethane, chloroform), and polar aprotic solvents (DMF, DMSO, acetonitrile). It exhibits limited solubility in highly polar protic solvents like water.
The most critical chemical stability consideration is the acid-sensitivity of the orthoester group. The presence of even catalytic amounts of acid, particularly in combination with protic solvents (especially water or alcohols), can lead to hydrolysis, cleaving the orthoester to an ethyl ester and ethanol. Therefore, reactions must be conducted under anhydrous and non-acidic conditions unless deprotection is the intended goal.
The Role of the Solvent: Core Mechanistic Principles
The solvent is not a passive medium; it actively participates in the reaction at a molecular level. Its properties dictate the energy of the ground states, transition states, and intermediates, thereby controlling the reaction pathway and rate.
Key Solvent Parameters
Parameter
Description
Impact on Reactions
Polarity
A measure of the dipole moment of the solvent molecules.
Polar solvents can dissolve polar or ionic reactants and stabilize charged transition states or intermediates.[1]
Proticity
The ability of a solvent to act as a hydrogen bond donor.
Protic solvents (e.g., water, alcohols) contain O-H or N-H bonds. They excel at solvating both cations and anions.[2][3] Aprotic solvents (e.g., acetone, THF, DMF) lack these bonds and are poor anion solvators.
Dielectric Constant (ε)
The ability of a solvent to separate ions and support charge separation.
High ε solvents are effective at dissolving ionic compounds and stabilizing charged species.
Solvent Effects on Competing Pathways: Substitution vs. Elimination
For a secondary bromide like 2-Bromo-1,1,1-triethoxypropane, nucleophilic substitution (SN1/SN2) and elimination (E1/E2) are often in direct competition. The solvent choice is a primary tool for directing the reaction toward the desired outcome.
Caption: Competing reaction pathways and influential solvent classes.
Protocols for Specific Reaction Classes
Nucleophilic Substitution (SN2 Pathway)
The SN2 reaction is a concerted, single-step mechanism favored by strong nucleophiles and minimal steric hindrance. For a secondary bromide, this pathway is viable but requires careful solvent selection to maximize its rate over competing E2 and SN1 pathways.
Core Directive: Use a polar aprotic solvent . These solvents dissolve the nucleophilic salt but poorly solvate the anion (the nucleophile). This "naked" nucleophile is highly reactive, dramatically increasing the rate of the SN2 reaction.[4][5]
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, heating mantle.
Procedure:
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
Reagent Addition: To the flask, add sodium azide (1.2 equivalents) followed by anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
Substrate Addition: Add 2-Bromo-1,1,1-triethoxypropane (1.0 equivalent) to the stirred suspension at room temperature.
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 2-Azido-1,1,1-triethoxypropane.
Purification: Purify the crude product by vacuum distillation or column chromatography as required.
Elimination (E2 Pathway)
The E2 reaction is favored by strong, sterically hindered bases. The solvent plays a role by influencing the basicity of the reagent; less polar, aprotic solvents are generally preferred as they do not stabilize the charged base through solvation, thus increasing its reactivity.[6][7][8]
Core Directive: Use a strong, bulky base in a moderately polar to nonpolar aprotic solvent .
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel.
Procedure:
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under a nitrogen atmosphere and cool it in an ice-water bath (0 °C).
Base Addition: Add anhydrous THF to the flask, followed by the portion-wise addition of potassium tert-butoxide (1.5 equivalents).
Substrate Addition: Dissolve 2-Bromo-1,1,1-triethoxypropane (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the stirred base suspension at 0 °C over 20-30 minutes.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.
Quenching: Carefully quench the reaction by pouring it into a separatory funnel containing ice-cold saturated NH₄Cl solution.
Extraction: Extract the aqueous layer with diethyl ether (3x).
Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The volatile alkene product should be purified carefully, for example, by short-path distillation.
Grignard Reagent Formation
The formation of a Grignard reagent is extremely sensitive to protic solvents. Any trace of water, alcohol, or other protic species will protonate and destroy the highly basic organomagnesium compound.[9]
Core Directive: Use a strictly anhydrous, aprotic, and non-carbonyl solvent . Ethers are the universal choice as they are aprotic and the lone pairs on the oxygen atom coordinate to and stabilize the magnesium species.
All glassware must be rigorously flame-dried or oven-dried at >120 °C for several hours and assembled hot under a stream of dry nitrogen.
Procedure:
Magnesium Activation: Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps activate the magnesium surface.[10] Allow to cool.
Initiation: Add a small portion of anhydrous ether. In the dropping funnel, prepare a solution of 2-Bromo-1,1,1-triethoxypropane (1.0 equivalent) in anhydrous ether. Add a small amount (approx. 10%) of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and a slight exotherm. If not, gentle warming may be required.
Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
Reaction with Electrophile: After the addition is complete and the magnesium is mostly consumed, cool the Grignard solution to 0 °C. Add a solution of benzaldehyde (0.9 equivalents) in anhydrous ether dropwise.
Work-up: After stirring, quench the reaction by slowly adding saturated NH₄Cl solution.
Extraction & Purification: Extract the mixture with diethyl ether, wash the organic layer, dry, and concentrate. Purify the resulting alcohol product by column chromatography.
Summary and Decision-Making Workflow
The following flowchart provides a simplified decision-making process for solvent selection based on the desired transformation.
Caption: Solvent selection workflow for 2-Bromo-1,1,1-triethoxypropane.
References
Vertex AI Search Result. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
Vertex AI Search Result. NS7.
Vertex AI Search Result. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St.
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
Vertex AI Search Result. Grignard Reaction.
Vertex AI Search Result.
BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane.
Vertex AI Search Result. 25. The Grignard Reaction.
Technical Support Center: Optimizing the Synthesis of 2-Bromo-1,1,1-triethoxypropane
Welcome to the technical support center for the synthesis of 2-Bromo-1,1,1-triethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this rea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Bromo-1,1,1-triethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental challenges. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize this synthesis for your specific applications.
The synthesis of 2-Bromo-1,1,1-triethoxypropane is typically achieved via the radical bromination of 1,1,1-triethoxypropane. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1] While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide provides the expert insights and validated protocols necessary to achieve consistent, high-yield results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent issues encountered during the synthesis. By identifying the root cause, researchers can implement targeted solutions to rescue or optimize their reactions.
Observed Problem
Potential Cause(s)
Recommended Solution(s) & Scientific Rationale
No Reaction / Low Conversion (Starting material largely unreacted)
1. Inactive Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide can degrade over time. 2. Impure NBS: NBS can decompose, appearing yellow or brown from free bromine.[2] Impure NBS may give unreliable results.[3] 3. Insufficient Initiation: Inadequate heating (for thermal initiators) or insufficient UV light exposure.
1. Use Fresh Initiator: Use freshly opened or recrystallized AIBN/benzoyl peroxide. 2. Purify NBS: Recrystallize NBS from hot water (e.g., 10g NBS in 100mL water at 90-95°C) to obtain a pure white solid.[3] This ensures a reliable source of the bromine radical precursor. 3. Verify Initiation Conditions: Ensure the reaction is heated to the appropriate temperature for the chosen initiator (e.g., reflux for AIBN in CCl₄) or that the UV lamp is functional and positioned correctly.
Low Yield of Product (High conversion but little isolated product)
1. Side Reactions: Over-bromination (dior poly-bromination) or competitive reactions. 2. Product Loss During Workup: Formation of stable emulsions during aqueous washes.[4] 3. Decomposition During Purification: The product may be thermally labile, decomposing during distillation at atmospheric pressure.
1. Control Stoichiometry: Use a slight excess of the limiting reagent (typically the orthoester) or a 1:1 ratio to minimize over-bromination. Add NBS portion-wise to maintain a low concentration. 2. Optimize Workup: After filtering the succinimide, wash the organic phase with brine instead of a basic solution to avoid emulsions. Dry thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄. 3. Use Vacuum Distillation: Purify the final product under reduced pressure to lower the boiling point and prevent thermal decomposition.
Formation of Multiple Products (Low selectivity observed by GC/NMR)
1. Wrong Brominating Agent: Using molecular bromine (Br₂) can lead to non-selective reactions and unwanted side products.[5][6] 2. Reactive Solvent: The solvent may be participating in the radical reaction. 3. High Reaction Temperature: Excessive heat can reduce the selectivity of the highly reactive bromine radical.
1. Use NBS: NBS is the preferred reagent as it provides a low, steady concentration of Br₂, favoring the desired radical substitution pathway over competitive electrophilic additions.[6][7] 2. Use Inert Solvent: Carbon tetrachloride (CCl₄) is the classic choice.[8] However, due to its toxicity, safer alternatives like cyclohexane or benzene can be effective, though solvent choice can impact selectivity.[1] 3. Maintain Optimal Temperature: Use the minimum temperature required for efficient initiation (e.g., gentle reflux). Avoid excessive heating.
Reaction Stalls (Initial conversion observed, but reaction does not go to completion)
1. Initiator Consumed: The half-life of the radical initiator may be too short at the reaction temperature. 2. Inhibitors Present: Trace impurities (e.g., oxygen, phenols) in the solvent or starting materials can quench the radical chain reaction.
1. Add Initiator in Portions: Add the radical initiator in two or three portions over the course of the reaction to maintain a steady concentration of radicals. 2. Use High-Purity Reagents: Ensure the starting orthoester is purified (e.g., by distillation) and use freshly distilled, anhydrous solvent that has been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) superior to molecular bromine (Br₂) for this reaction?A1: N-Bromosuccinimide is the reagent of choice for its selectivity. While Br₂ is a potent brominating agent, it can engage in multiple reaction pathways, including electrophilic reactions that can lead to a complex mixture of products and lower yields of the desired compound.[5] NBS provides a very low, constant concentration of Br₂ throughout the reaction, which specifically favors the radical chain mechanism required for α-bromination of the orthoester.[6][7] This minimizes unwanted side reactions and maximizes the yield of 2-Bromo-1,1,1-triethoxypropane.
Q2: What is the precise role of the radical initiator (AIBN/benzoyl peroxide) or UV light?A2: The reaction proceeds via a radical chain mechanism, which requires an initial formation of a bromine radical (Br•) to start the chain.[9] This is the "initiation" step. Radical initiators like AIBN or benzoyl peroxide are molecules that, upon heating, decompose to form radicals. These radicals then react with NBS or trace HBr to generate the key Br• species.[3] Similarly, UV light provides the energy to cleave the N-Br bond in NBS or the Br-Br bond in the low-concentration Br₂ generated in situ, producing the necessary bromine radicals to initiate the reaction.[1]
Q3: My NBS is yellow-orange. Can I still use it?A3: A yellow or orange tint in NBS indicates the presence of free bromine (Br₂) due to decomposition.[2] While crude NBS can sometimes give better yields in Wohl-Ziegler reactions, it is often unreliable.[3] For consistent and reproducible results, it is highly recommended to purify the NBS by recrystallizing it from hot water until it is a pure white crystalline solid.[3]
Q4: How do I effectively remove the succinimide byproduct after the reaction?A4: Succinimide, the main byproduct of the reaction, has low solubility in non-polar organic solvents like carbon tetrachloride or cyclohexane at room temperature. After the reaction is complete and cooled, the succinimide will precipitate as a white solid. It can be efficiently removed by vacuum filtration. Washing the filter cake with a small amount of cold, anhydrous solvent will help recover any product that may have been occluded.
Q5: What are the most critical safety precautions for this reaction?A5:
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. All operations should be conducted in a certified chemical fume hood. Consider using a safer alternative like cyclohexane if validated for your specific process.
Reagents: NBS is an irritant.[3] Bromine (which can be present in impure NBS) is highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Exothermic Potential: Radical reactions can be exothermic.[3] The reaction should be monitored carefully, especially during the initial phase. A cooling bath should be kept on standby in case of an uncontrolled temperature increase.
Optimized Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the synthesis of 2-Bromo-1,1,1-triethoxypropane. The causality for each step is explained to empower the researcher with a deeper understanding of the process.
Reagents & Equipment:
1,1,1-Triethoxypropane (purified by distillation)
N-Bromosuccinimide (NBS) (recrystallized from water)[3]
Azobisisobutyronitrile (AIBN) (freshly opened)
Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane (distilled and degassed)
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Inert atmosphere setup (Nitrogen or Argon)
Vacuum filtration apparatus
Rotary evaporator and vacuum distillation setup
Procedure:
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). This prevents moisture, which can cause side reactions, from entering the system.
Reagent Charging: To the flask, add 1,1,1-triethoxypropane (1.0 eq) and anhydrous CCl₄ (or cyclohexane) to make an approximately 0.5 M solution. Begin stirring.
Addition of NBS: Add recrystallized NBS (1.05 eq) to the stirring solution. A slight excess of NBS ensures complete conversion of the starting material, but a large excess should be avoided to prevent over-bromination.
Initiation: Add AIBN (0.02-0.05 eq). A catalytic amount is sufficient to initiate the radical chain reaction.
Reaction: Gently heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often accompanied by a color change and the formation of a precipitate (succinimide). Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
Workup - Byproduct Removal: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize the precipitation of the succinimide byproduct.
Filtration: Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small volume of cold, anhydrous solvent to recover any residual product.
Solvent Removal: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by vacuum distillation. This is critical to isolate the pure product without causing thermal decomposition. Collect the fraction corresponding to 2-Bromo-1,1,1-triethoxypropane.
Visualized Workflows and Logic
Diagrams provide a clear, high-level overview of the experimental process and troubleshooting logic, facilitating better planning and execution.
Caption: High-level workflow for the synthesis of 2-Bromo-1,1,1-triethoxypropane.
Caption: Troubleshooting logic tree for low-yield synthesis reactions.
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
Chad's Prep®. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
Royal Society of Chemistry. Bromination Reactions | Greener Organic Transformations. [Link]
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). MDPI. [Link]
Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]
ResearchGate. High atomic yield bromine-less benzylic bromination. [Link]
Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]
Purification techniques for 2-Bromo-1,1,1-triethoxypropane reaction mixtures
An In-depth Technical Guide to the Purification of 2-Bromo-1,1,1-triethoxypropane Reaction Mixtures Introduction 2-Bromo-1,1,1-triethoxypropane is a key orthoester intermediate in organic synthesis, valued for its abilit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Purification of 2-Bromo-1,1,1-triethoxypropane Reaction Mixtures
Introduction
2-Bromo-1,1,1-triethoxypropane is a key orthoester intermediate in organic synthesis, valued for its ability to introduce a protected propionaldehyde moiety. However, its synthesis, typically via bromination of 1,1,1-triethoxypropane, often results in a complex crude mixture. The inherent reactivity of the target molecule, particularly its sensitivity to acidic conditions and moisture, presents significant purification challenges. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and implementing effective purification strategies. We will explore the causality behind experimental choices, offering field-proven insights to maximize yield and purity.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the workup and purification of 2-Bromo-1,1,1-triethoxypropane.
Question 1: After my aqueous workup, I'm observing significant product loss and the formation of a persistent emulsion. What's happening and how can I prevent it?
Answer: This is a classic issue when working with orthoesters and related acetals. The problem stems from two primary sources: hydrolysis and surfactant-like effects of byproducts.
Causality - Hydrolysis: 2-Bromo-1,1,1-triethoxypropane is an orthoester, a functional group that is highly susceptible to acid-catalyzed hydrolysis.[1] Any residual acidic species from the bromination reaction (e.g., HBr) will rapidly catalyze the breakdown of your product into bromoacetaldehyde and ethanol upon contact with water. This is a primary pathway for yield loss.
Causality - Emulsions: A patent for a related bromination process notes that basic washes, while necessary to neutralize acid, can yield difficult-to-handle emulsions.[2] This is often exacerbated by partially hydrolyzed intermediates or salts acting as surfactants, stabilizing the oil-in-water mixture.
Troubleshooting & Optimization:
Minimize Water Contact: Perform the initial quench and washings quickly and at a reduced temperature (0-5 °C) to slow the rate of hydrolysis.
Gentle Neutralization: Instead of a strong base, use a saturated solution of sodium bicarbonate (NaHCO₃) or a half-saturated brine solution for the initial washes. Add the wash solution, swirl the separatory funnel gently rather than shaking vigorously, and allow the layers to separate.
Brine Wash: To break emulsions, perform a final wash with saturated aqueous sodium chloride (brine). The high ionic strength of the brine solution increases the polarity of the aqueous phase, forcing the organic components out of solution and helping to coalesce the organic layer.
Drying is Critical: After separating the organic layer, dry it thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal. Ensure all moisture is removed to prevent hydrolysis during storage or subsequent distillation.[2]
Question 2: My crude product is a dark yellow or brown color. Will distillation be sufficient to remove the color, or should I take other steps?
Answer: The coloration is likely due to trace amounts of unreacted bromine or high-molecular-weight byproducts formed from side reactions. While fractional distillation can remove some colored impurities, it is often not completely effective and can lead to decomposition if the impurities are thermally labile.
Troubleshooting & Optimization:
Sodium Thiosulfate Wash: Before drying the organic layer, perform a wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any residual Br₂ to colorless bromide ions (Br⁻), effectively removing the color source.
Activated Charcoal Treatment: If the color persists after the thiosulfate wash, you can treat the crude organic solution with a small amount of activated charcoal.[3] Add the charcoal, stir for 15-30 minutes, and then filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal particles before concentrating the solution.
Chromatography: For high-purity applications, column chromatography is the most effective method for removing colored impurities. This is discussed in detail in the protocols section.
Question 3: My Thin Layer Chromatography (TLC) analysis of the crude mixture shows multiple spots. What are the likely identities of these impurities?
Answer: The impurity profile depends heavily on the reaction conditions. Assuming the synthesis is the bromination of 1,1,1-triethoxypropane, the following are the most common byproducts:
Unreacted Starting Material (1,1,1-triethoxypropane): This is a less polar impurity than the product and will have a higher Rf value on the TLC plate.
Poly-brominated Species (e.g., 2,2-dibromo-1,1,1-triethoxypropane): Over-bromination can lead to these more polar byproducts, which will have a lower Rf value.
Hydrolysis Product (Ethyl 2-bromopropionate): If significant moisture is present, the orthoester can hydrolyze and subsequently oxidize to form ester impurities.
Elimination Product: While less common for this specific structure, elimination of HBr could occur under basic conditions or at elevated temperatures, leading to unsaturated byproducts.[1]
The table below summarizes these potential impurities and their expected chromatographic behavior.
Impurity
Structure (Example)
Expected Polarity
Expected TLC Behavior (vs. Product)
1,1,1-triethoxypropane
CH₃CH₂(OCH₂CH₃)₃
Less Polar
Higher Rf
2-Bromo-1,1,1-triethoxypropane
CH₃CH(Br)C(OCH₂CH₃)₃
Product
Reference Rf
2,2-Dibromo-1,1,1-triethoxypropane
CH₃C(Br)₂C(OCH₂CH₃)₃
More Polar
Lower Rf
Ethyl 2-bromopropionate
CH₃CH(Br)COOCH₂CH₃
More Polar
Lower Rf
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification method: fractional distillation or column chromatography?
A1: The choice depends on the scale of your reaction and the purity required.
Fractional Vacuum Distillation is ideal for larger quantities (>5 g) where the impurities have significantly different boiling points from the product. It is a more economical and scalable method. However, the product's thermal stability must be considered; prolonged heating can cause decomposition.
Silica Gel Column Chromatography offers superior separation for complex mixtures or when very high purity is required, especially on a smaller scale (<5 g).[4] It is excellent for removing colored impurities and byproducts with similar boiling points. The main drawbacks are that it is more time-consuming and uses larger volumes of solvent.
Q2: How can I prevent decomposition of my product during vacuum distillation?
A2: Thermal decomposition is a major risk. To mitigate this:
Use a High-Quality Vacuum: A good vacuum (e.g., <1 Torr) is essential to lower the boiling point and reduce the required heating mantle temperature.
Maintain a Stable, Low Temperature: Use a silicone oil bath with a temperature controller for even and controlled heating. Keep the bath temperature no more than 20-30 °C above the boiling point of your product at the given pressure.[5]
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Collect the main fraction and then promptly cool the system.
Add a Stabilizer (Optional): In some cases, adding a non-volatile radical scavenger or a small amount of a non-nucleophilic base like potassium carbonate can prevent decomposition, but this should be tested on a small scale first.
Q3: What are the recommended storage conditions for purified 2-Bromo-1,1,1-triethoxypropane?
A3: Proper storage is crucial to maintain purity.
Temperature: Store in a refrigerator (2-8 °C) to minimize decomposition.
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect from moisture and oxygen.
Container: Use an amber glass bottle with a tight-fitting cap to protect from light and prevent moisture ingress.[6] Opened containers should be carefully resealed.[6]
Q4: What are the primary safety concerns when handling this compound?
A4: 2-Bromo-1,1,1-triethoxypropane is a hazardous chemical.
It is harmful if swallowed and causes skin and eye irritation.[7]
It is a lachrymator, meaning it can cause tearing.
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses or a face shield, nitrile gloves, and a lab coat.[6]
Keep it away from heat, sparks, and open flames.[8]
Visualized Workflows and Decision Processes
General Purification Workflow
The following diagram illustrates the typical sequence of steps for purifying the crude product from a reaction mixture.
Caption: A standard workflow for the purification of 2-Bromo-1,1,1-triethoxypropane.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting purification strategies.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is designed to neutralize the reaction mixture and extract the crude product while minimizing hydrolysis.
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C using an ice-water bath.
Quench: Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture until gas evolution ceases. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
Transfer: Transfer the entire mixture to a separatory funnel. If any solids are present, dilute with the extraction solvent first.
Extract: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times (3 x 50 mL for a 100 mL aqueous layer).
Combine & Wash: Combine the organic layers. If the original reaction used bromine and the solution is colored, wash with 10% aqueous sodium thiosulfate (1 x 50 mL).
Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine) (1 x 50 mL) to aid in layer separation and remove bulk water.[3]
Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15-20 minutes, and then filter to remove the drying agent.
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the crude product, ready for final purification.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for purifying thermally stable liquids on a multi-gram scale.
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.[5]
Transfer Crude Product: Transfer the crude product into a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full). Add a few boiling chips or a magnetic stir bar.
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly evacuate the system to the desired pressure (typically <1 Torr).
Heating: Begin stirring (if using a stir bar) and gently heat the distillation flask using a heating mantle or oil bath.
Collect Fractions:
Forerun: Collect any low-boiling impurities (e.g., residual solvent) in the first fraction. The distillation head temperature will be low and unstable.
Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the pure product. Record the stable temperature and pressure.
Final Fraction: As the distillation rate slows and the temperature begins to rise or fall, stop the distillation. The material remaining in the flask contains higher-boiling impurities.
Cool Down: Remove the heat source and allow the system to cool completely before slowly reintroducing air.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol provides high-purity material and is ideal for smaller scales or for removing impurities with close boiling points.
Select Eluent System: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35.
Pack the Column: Prepare a silica gel column in the chosen eluent. The amount of silica should be about 50-100 times the weight of the crude product.[4]
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and load it carefully onto the top of the silica column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
Elute the Column: Begin eluting the column with the solvent system. Apply gentle positive pressure (using an inert gas or pump) to maintain a steady flow rate.
Collect & Analyze Fractions: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-1,1,1-triethoxypropane.
References
Filo. (2025). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane. Available from: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Chromatography. Available from: [Link]
PubChem. (n.d.). 2-Bromo-1,1-dimethoxypropane. Available from: [Link]
Kirby, G. W. (1974). U.S. Patent No. 3,824,292. Google Patents.
University of Hawaii System. (n.d.). Storage and Handling of Potentially Explosive Chemicals. Available from: [Link]
Chemsrc. (2025). 2-bromo-1,1,1-trideuterioethane CAS#:7439-86-3. Available from: [Link]
Breckland Scientific Supplies Limited. (2023). Safety Data Sheet for 2-Bromo-2-Methylpropane. Available from: [Link]
Harvey, D. (n.d.). Chromatographic and Electrophoretic Methods. DePauw University. Available from: [Link]
Masaryk University. (n.d.). Separation methods: Chromatography. Available from: [Link]
Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available from: [Link]
Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
Cheméo. (n.d.). Ethane, 2-bromo-1,1-diethoxy-. Available from: [Link]
University of Babylon. (n.d.). Chromatographic Methods of Analysis. Available from: [Link]
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann.
University of California, Irvine, Department of Chemistry. (n.d.). Experiment 8: Distillation. Available from: [Link]
Chegg.com. (2012). Solved: Hydrolysis of 2-bromo-2-methylpropane. Available from: [Link]
Brainly.com. (2023). Hydrolysis of 2-bromo-2-methylpropane yields 2-methylpropan-2-ol. Available from: [Link]
Ley, S. V., et al. (2003). Clean synthesis of α-bromo ketones and their utilisation. Journal of the Chemical Society, Perkin Transactions 1.
Troubleshooting low conversion rates in 2-Bromo-1,1,1-triethoxypropane reactions
This guide addresses the technical challenges associated with 2-Bromo-1,1,1-triethoxypropane (CAS 42216-95-5) , a specialized C3-synthon used primarily in the synthesis of 5-substituted pyrimidines and other nitrogen het...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the technical challenges associated with 2-Bromo-1,1,1-triethoxypropane (CAS 42216-95-5) , a specialized C3-synthon used primarily in the synthesis of 5-substituted pyrimidines and other nitrogen heterocycles.
Researchers frequently encounter "low conversion" with 2-Bromo-1,1,1-triethoxypropane due to a misunderstanding of its dual-reactivity profile. This reagent contains a sterically hindered orthoester (electrophilic at high temperatures/acidic conditions) and an alpha-bromo moiety (susceptible to elimination).[1]
Low conversion is rarely due to chemical inertness; it is typically a symptom of premature reagent decomposition (elimination to ketene acetals) or nucleophile deactivation (protonation).[1] This guide provides a causal analysis and validated protocols to correct these issues.
Part 1: Diagnostic Triage – Why is the Reaction Failing?
Use this decision matrix to identify the root cause of your issue before altering conditions.
Figure 1: Diagnostic logic flow for troubleshooting reaction failures.
Part 2: Critical Failure Modes & Solutions
The "Elimination Trap" (Competitive E2 Reaction)
The most common cause of low product yield is not a failure to react, but a diversion into the wrong pathway. The alpha-proton is acidic, and the ethoxy groups are good leaving groups.
Mechanism: Under strongly basic conditions (e.g., NaOEt/EtOH), the reagent undergoes E2 elimination of HBr or EtOH to form reactive ketene acetals or vinyl ethers, which polymerize or decompose rather than condensing with your nucleophile.
Symptom: SM disappears, reaction mixture turns dark/tarry, no desired product peak.
Correction:
Switch Bases: Replace strong alkoxide bases (NaOEt, KOtBu) with milder, non-nucleophilic bases like Cesium Carbonate (Cs₂CO₃) or DBU in a polar aprotic solvent (DMF or MeCN).[1]
Temperature Ramp: Do not start at reflux. Initiate at 0°C to favor substitution/addition over elimination, then slowly warm.
Orthoester Steric Bulk (Kinetic Inhibition)
The triethoxy group C(OEt)3 is sterically demanding. If your nucleophile (e.g., a substituted amidine) is also bulky, the reaction rate will be glacial.
Symptom: SM persists unchanged even after hours of reflux.
Correction:
Lewis Acid Catalysis: Add 5-10 mol% ZnCl₂ or Sc(OTf)₃ . This coordinates with the orthoester oxygens, making the central carbon more electrophilic and facilitating ethoxy displacement.
Solvent Effect: Switch from Ethanol to Acetic Acid (for condensation-cyclization) or DMF (for substitution).[1] Acetic acid acts as both solvent and catalyst for orthoester exchange.
Hydrolysis Sensitivity
Orthoesters are extremely sensitive to acid-catalyzed hydrolysis.[1]
Symptom: Appearance of Ethyl 2-bromopropionate (ester) in GC/NMR.[1]
Correction:
Use strictly anhydrous solvents .
Add a molecular sieve scavenger (3Å or 4Å) to the reaction vessel.
Ensure your amidine/urea salt is dry; hygroscopic salts introduce significant water.[1]
Part 3: Optimized Protocols
Protocol A: Pyrimidine Synthesis (Condensation)
For the reaction of 2-Bromo-1,1,1-triethoxypropane with Amidines/Urea.
Reagents:
Amidine Hydrochloride (1.2 eq)
2-Bromo-1,1,1-triethoxypropane (1.0 eq)
Base: NaOEt (2.5 eq) [Note: Excess base required to neutralize HCl salt and drive reaction]
Solvent: Anhydrous Ethanol (0.5 M concentration)
Procedure:
Free Base Generation: In a flame-dried flask under Argon, dissolve NaOEt in EtOH. Add the Amidine HCl at 0°C. Stir for 15 min.
Addition: Add 2-Bromo-1,1,1-triethoxypropane dropwise over 30 minutes at 0°C. Rapid addition causes local heating and elimination.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Only heat to reflux after TLC shows consumption of the bromo-reagent (conversion to intermediate).
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Do not use acidic wash (HCl) if the product retains the orthoester functionality (rare, usually it cyclizes).
Protocol B: Nucleophilic Substitution (SN2)
For displacing the Bromine without disturbing the Orthoester.
Standard for cyclization, but risk of E2.[1] Use at 0°C.
Cs₂CO₃ / K₂CO₃
Safer alternative; reduces elimination side products.
DBU / DIPEA
Good for neutralizing salts, but weak for cyclization.
Temp
Start < 0°C
Critical to prevent "runaway" elimination.
Part 5: Frequently Asked Questions (FAQs)
Q1: My NMR shows a mixture of starting material and a vinyl ether. What happened?A: You triggered the E2 elimination pathway.[1] This usually happens if the reaction temperature was too high during the addition of the base, or if the base concentration was too high locally. Solution: Dilute the reaction mixture and add the reagent slower at a lower temperature.
Q2: Can I use 2-Bromo-1,1-diethoxyethane (acetal) instead of the triethoxypropane?A: Not directly. The triethoxypropane is a C3 synthon (propionate derivative), while the diethoxyethane is a C2 synthon (acetal). Substituting them will change the carbon count of your final heterocycle (e.g., 5-methylpyrimidine vs. unsubstituted pyrimidine).
Q3: The reaction turns black immediately upon heating.A: This indicates polymerization of the elimination product (ketene acetal).[1] Stop heating. If conversion is low at RT, add a Lewis Acid catalyst (ZnCl₂) rather than increasing thermal energy.
Q4: How do I remove unreacted 2-Bromo-1,1,1-triethoxypropane?A: The reagent is relatively high boiling but can be removed by high-vacuum distillation. However, it is often easier to hydrolyze the excess reagent with mild aqueous acid (0.1 M HCl) during workup, converting it to the volatile ethyl 2-bromopropionate, which is easily separated by chromatography.
References
Pyrimidine Synthesis via Amidines: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[8][9] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
Orthoester Reactivity: Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581–603.[1] Link
Elimination vs Substitution: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience. (See Chapter 17 on Eliminations).
Reagent Data: PubChem Compound Summary for CID 108788 (Related Bromo-orthoesters). Link
Amidine Condensation Protocols: BenchChem Technical Guide on Pyrimidine Synthesis. Link
Optimizing temperature and reaction time for 2-Bromo-1,1,1-triethoxypropane
Technical Support Center: 2-Bromo-1,1,1-triethoxypropane A Senior Application Scientist's Guide to Reaction Optimization Welcome to the technical support center for the synthesis and optimization of 2-Bromo-1,1,1-trietho...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Bromo-1,1,1-triethoxypropane
A Senior Application Scientist's Guide to Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-1,1,1-triethoxypropane. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile, yet sensitive, orthoester. The synthesis of this compound requires precise control over reaction parameters to achieve high yield and purity. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered during its preparation.
The primary challenge in synthesizing 2-Bromo-1,1,1-triethoxypropane lies in the selective bromination at the C2 position without cleaving the acid-sensitive triethyl orthoester functionality. The most plausible and controllable laboratory-scale synthesis involves the free-radical bromination of the precursor, 1,1,1-triethoxypropane, using a brominating agent such as N-Bromosuccinimide (NBS). This guide will focus on optimizing this specific transformation.
Core Synthetic Pathway: Radical Bromination
The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the C2 position of 1,1,1-triethoxypropane, which is activated by the adjacent oxygen atoms. The resulting carbon-centered radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.
Caption: Proposed free-radical pathway for the synthesis of 2-Bromo-1,1,1-triethoxypropane.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction, and why is it so critical?
A1: The optimal temperature is a delicate balance between achieving a practical reaction rate and minimizing side reactions. For the radical bromination of an activated C-H bond adjacent to oxygen atoms, the ideal temperature range is typically between 50°C and 80°C .
Causality Behind Temperature Selection:
Below 50°C: The rate of radical initiation from thermal initiators like AIBN is often too slow, leading to excessively long reaction times or incomplete conversion. While photochemical initiation (UV light) can be performed at lower temperatures, it may require specialized equipment.
Above 80°C: Higher temperatures significantly increase the rate of side reactions. The orthoester functional group is susceptible to acid-catalyzed hydrolysis, and any trace amounts of HBr (a potential byproduct of NBS reactions) can lead to decomposition. Furthermore, elevated temperatures can promote elimination reactions, forming unsaturated byproducts.[1][2]
Expert Insight: Start your optimization studies at around 60°C. This temperature provides a reasonable rate for AIBN decomposition while keeping side reactions manageable. If the reaction is too slow, a modest increase to 70-75°C can be attempted, but this requires diligent monitoring for byproduct formation.
Q2: How does reaction time affect my results, and what's the best way to monitor progress?
A2: Reaction time is as critical as temperature. Allowing the reaction to proceed for too long, even at an optimal temperature, can lead to product degradation and the formation of impurities. Conversely, stopping the reaction prematurely results in low yield due to incomplete conversion.
Monitoring the Reaction: Direct monitoring is non-negotiable for optimization. The most effective methods are:
Thin Layer Chromatography (TLC): A rapid and cost-effective way to visualize the consumption of the starting material and the appearance of the product. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to achieve good separation.[3]
Gas Chromatography (GC) or GC-MS: Provides quantitative data on the relative concentrations of starting material, product, and any volatile byproducts. This is the gold standard for creating a reaction profile. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes), quench them, and analyze.
Self-Validating Protocol: A reaction should be stopped shortly after the starting material has been consumed, as determined by your chosen monitoring technique. Continuing to heat the mixture after this point provides no benefit and only increases the risk of byproduct formation.[2]
Troubleshooting Guide
Q3: My reaction yield is consistently low. What are the likely causes and solutions?
A3: Low yield is a common problem when working with sensitive substrates. The root cause can usually be traced to one of several factors outlined in the table below.
Potential Cause
Underlying Problem
Troubleshooting & Optimization Steps
Incomplete Reaction
The reaction has not proceeded to completion. This could be due to insufficient temperature, time, or inactive reagents.
1. Verify Initiator Activity: Use a fresh batch of AIBN. 2. Increase Temperature: Incrementally raise the temperature by 5-10°C. 3. Extend Reaction Time: Monitor via TLC/GC and allow the reaction to proceed until the starting material is consumed.[2]
Reagent Impurity
N-Bromosuccinimide (NBS) can degrade over time. It should be a white or slightly off-white crystalline solid.
Recrystallize NBS: If your NBS is yellow or orange, it should be recrystallized from water before use to ensure high purity and reactivity.
Product Degradation
The orthoester product is sensitive to acid and can decompose during the reaction or workup.
1. Use a Radical Scavenger/Base: Add a small amount of a non-nucleophilic base like potassium carbonate to neutralize any HBr formed. 2. Careful Workup: Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during extraction.[4]
Moisture Contamination
Water will react with NBS and can hydrolyze the orthoester product.
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: I've isolated my product, but it's impure. What are the probable side products and how can I prevent them?
A4: Impurities typically arise from over-reaction or alternative reaction pathways. The primary suspects are dibrominated products and elimination byproducts.
Caption: Major side products in the synthesis of 2-Bromo-1,1,1-triethoxypropane.
Minimizing Over-bromination:
Stoichiometry is Key: Use no more than 1.05 equivalents of NBS relative to your starting material.
Slow Addition: If over-bromination is persistent, add the NBS portion-wise over the course of the reaction rather than all at once. This keeps the instantaneous concentration of the brominating agent low.
Preventing Elimination:
Temperature Control: As discussed, avoid excessive heat. Elimination reactions often have a higher activation energy than substitution and become more competitive at higher temperatures.[5]
Avoid Strong Bases: During workup, use mild bases like sodium bicarbonate rather than stronger bases like sodium hydroxide, which can promote E2 elimination.
Experimental Protocol & Optimization Workflow
This section provides a generalized protocol for the synthesis and a logical workflow for optimizing temperature and reaction time.
Generalized Experimental Protocol
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a thermometer, add 1,1,1-triethoxypropane (1.0 eq) and a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
Inert Atmosphere: Purge the system with nitrogen or argon.
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
Heating & Monitoring: Heat the mixture to the desired temperature (e.g., 60°C) and monitor the reaction progress using TLC or GC at regular intervals.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation to obtain pure 2-Bromo-1,1,1-triethoxypropane.[4][6]
Preventing the formation of impurities in 2-Bromo-1,1,1-triethoxypropane reactions
Empowering Researchers with Field-Proven Troubleshooting and Methodologies As a Senior Application Scientist, I have overseen countless scale-ups and troubleshooting sessions involving highly sensitive orthoesters. 2-Bro...
Author: BenchChem Technical Support Team. Date: March 2026
Empowering Researchers with Field-Proven Troubleshooting and Methodologies
As a Senior Application Scientist, I have overseen countless scale-ups and troubleshooting sessions involving highly sensitive orthoesters. 2-Bromo-1,1,1-triethoxypropane is a powerful bifunctional building block, but its dual nature—an acid-labile orthoester paired with a base-sensitive alpha-bromide—makes it notoriously prone to side reactions.
This guide bypasses generic advice to give you the mechanistic understanding and field-proven, self-validating protocols needed to suppress impurities and maximize your synthetic yields.
Impurity Profiling & Root Cause Analysis
Before adjusting your reaction parameters, you must accurately identify the impurities forming in your flask. The table below summarizes the quantitative data and diagnostic markers for the most common side products encountered during 2-bromo-1,1,1-triethoxypropane workflows.
Table 1: Diagnostic Markers and Root Causes of Common Impurities
Analyte / Impurity
Mechanism of Formation
Boiling Point
H NMR Diagnostic Shift (CDCl)
TLC R (10% EtOAc/Hexane)
2-Bromo-1,1,1-triethoxypropane
Target Compound
~70°C (12 mmHg)
~4.1 ppm (q, 1H, CH-Br)
~0.60
Ethyl 2-bromopropionate
Acid-Catalyzed Hydrolysis
~162°C (atm)
~4.3 ppm (q, 1H, CH-Br), ~4.2 (q, 2H, ester)
~0.45
3,3,3-Triethoxyprop-1-ene
Base-Catalyzed Elimination
~65°C (15 mmHg)
~5.3-5.8 ppm (m, 3H, Vinyl)
~0.70
Mixed Orthoesters
Transesterification
Variable
~3.2 ppm (s, 3H, OCH if MeOH used)
Multiple spots
Mechanistic Deep Dive: Why Impurities Form
To prevent impurities, you must understand the causality behind their formation. 2-Bromo-1,1,1-triethoxypropane is caught in a delicate balance: it degrades in acidic environments and eliminates in strongly basic ones.
The Hydrolysis Pathway (Acid Sensitivity)
Orthoesters are thermodynamically driven to hydrolyze in the presence of even trace amounts of acid and moisture 1. Protonation of an ethoxy oxygen leads to the departure of ethanol, forming a resonance-stabilized dialkoxycarbenium ion. Subsequent attack by water collapses the intermediate into ethyl 2-bromopropionate 2. This often happens invisibly during silica gel chromatography or aqueous workups.
Acid-catalyzed hydrolysis pathway of 2-bromo-1,1,1-triethoxypropane.
The Elimination Pathway (Base Sensitivity)
The alpha-proton adjacent to the bromine atom is highly susceptible to abstraction. When exposed to strong, bulky bases (like potassium tert-butoxide) or elevated temperatures, the molecule undergoes an E2 dehydrobromination to yield 3,3,3-triethoxyprop-1-ene 3.
To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in validation checks allow you to confirm the integrity of your material at each critical juncture.
Protocol A: Acid-Free Workup and Purification
Standard workups will destroy this compound. This protocol prevents the formation of ethyl 2-bromopropionate 4.
Quenching : Dilute the crude reaction mixture with a non-polar solvent (e.g., MTBE or Hexanes). Quench by adding cold, saturated aqueous NaHCO
.
Validation Check: Test the aqueous layer with pH paper. Do not proceed to extraction until the pH is strictly
7.5.
Extraction : Separate the layers and wash the organic phase once with brine to remove excess dissolved water.
Drying : Dry the organic layer over anhydrous K
CO. Do not use MgSO , as its inherent Lewis acidity can trigger localized hydrolysis.
Validation Check: The organic solution should remain perfectly clear. Any cloudiness indicates residual water or salt precipitation.
Concentration : Evaporate the solvent under reduced pressure, keeping the water bath strictly below 30°C.
Validation Check: Run a rapid IR scan of the crude oil. The absolute absence of a C=O stretch at ~1735 cm
confirms the ester impurity has been avoided.
Purification : If chromatography is required, use Basic Alumina (Activity III) or silica gel that has been pre-slurried with 2% triethylamine (Et
When using 2-bromo-1,1,1-triethoxypropane as an electrophile, you must suppress the competing E2 elimination pathway.
Base Selection : Avoid bulky, strong bases (like KOtBu or LDA). Opt for mildly nucleophilic or weaker bases such as K
CO, CsCO, or DIPEA.
Temperature Control : Conduct the addition at 0°C and allow it to slowly warm to room temperature (max 25°C). Elimination is entropically favored; keeping the thermal energy low suppresses the E2 transition state.
Validation Check: Monitor the reaction via TLC. If a fast-running, UV-active spot (R
~0.70) appears, elimination is occurring. Immediately cool the reaction vessel by 10°C.
Solvent Purity : Use strictly anhydrous, aprotic solvents (e.g., dry DMF or THF).
Validation Check: Karl Fischer titration of your solvent must show <50 ppm water prior to reagent addition.
Frequently Asked Questions (FAQs)
Q: My product completely degraded on the silica gel column, yielding a liquid with a strong fruity odor. What happened?A: Standard silica gel is inherently acidic (pH ~4.5–5.5). This acidity rapidly catalyzed the hydrolysis of your orthoester into ethyl 2-bromopropionate (which has a distinct fruity/ester odor) and ethanol. Always deactivate your silica with 1-2% Et
N before loading orthoesters.
Q: I am observing a mixture of ethyl and methyl orthoesters in my mass spec. Why?A: You are witnessing transesterification. If you used methanol as a co-solvent, or if your starting materials contained residual methanol, the ethoxy groups on the orthoester will rapidly exchange with methoxy groups. Strictly avoid protic solvents during the reaction and workup.
Q: How should I store 2-Bromo-1,1,1-triethoxypropane for long-term stability?A: Store the neat liquid in an amber glass vial over activated 4Å molecular sieves and a single pellet of KOH. Flush the vial with dry Argon and store at 4°C. The sieves scavenge moisture, and the KOH pellet maintains a slightly basic microenvironment to prevent autocatalytic acid degradation.
References
Kanamala, M., et al. Facile Synthesis of Acid-Labile Polymers with Pendent Ortho Esters. Biomacromolecules, ACS Publications.[Link]
TU Wien Repositum. Towards the Total Synthesis of Elisabethin A. Vienna University of Technology.[Link]
Identifying and characterizing byproducts of 2-Bromo-1,1,1-triethoxypropane
Technical Support Center: 2-Bromo-1,1,1-triethoxypropane Welcome to the technical support center for 2-Bromo-1,1,1-triethoxypropane. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Bromo-1,1,1-triethoxypropane
Welcome to the technical support center for 2-Bromo-1,1,1-triethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, reaction, and analysis of this versatile orthoester. The following question-and-answer format addresses specific issues you may encounter, providing in-depth explanations, troubleshooting protocols, and preventative strategies to ensure the integrity of your experiments.
Question 1: My NMR spectrum of freshly synthesized 2-Bromo-1,1,1-triethoxypropane shows unexpected peaks, particularly a singlet around 8 ppm and broad signals. What are these impurities?
Answer:
The presence of a singlet around 8 ppm and additional broad signals in the ¹H NMR spectrum of 2-Bromo-1,1,1-triethoxypropane is a classic indicator of hydrolysis, a common decomposition pathway for orthoesters.[1][2] The orthoester functionality is highly sensitive to acidic conditions and even trace amounts of moisture, leading to the formation of specific byproducts.
Plausible Byproducts & Their Spectral Signatures:
Byproduct Name
Structure
¹H NMR Chemical Shift (ppm)
Multiplicity
Rationale
Ethyl Formate
HCOOCH₂CH₃
~8.05
Singlet (s)
The formate proton (H-C=O) is highly deshielded and appears as a characteristic singlet far downfield.
~4.2
Quartet (q)
Methylene protons (-OCH₂-) adjacent to the methyl group.
~1.3
Triplet (t)
Methyl protons (-CH₃) of the ethyl group.
Ethanol
CH₃CH₂OH
~3.6
Quartet (q)
Methylene protons (-CH₂OH) adjacent to the methyl group.
~1.2
Triplet (t)
Methyl protons (-CH₃) of the ethyl group.
Variable
Broad Singlet (br s)
The hydroxyl proton (-OH) signal is often broad and its position is concentration and solvent dependent.
Mechanism of Formation: Acid-Catalyzed Hydrolysis
Orthoesters are stable under basic conditions but readily hydrolyze in the presence of acid (even ambient CO₂ in non-anhydrous solvents can be sufficient) to form an ester and alcohol.[1] For 2-Bromo-1,1,1-triethoxypropane, this process is autocatalytic as the hydrolysis of the bromo-orthoester can generate HBr, further accelerating decomposition.
Caption: Acid-catalyzed hydrolysis of a bromo-orthoester.
Troubleshooting & Prevention Protocol:
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum. Solvents should be passed through a column of activated alumina or distilled from an appropriate drying agent.
Use of an Acid Scavenger: During synthesis and purification, the use of a non-nucleophilic base, such as proton sponge or triethylamine, can neutralize any trace acidity.
Purification: If hydrolysis has occurred, purification can be achieved by distillation under reduced pressure. However, care must be taken as heating can promote other decomposition pathways.
Storage: Store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C) in a sealed ampoule or a vial with a PTFE-lined cap to prevent moisture ingress.
Question 2: My reaction mixture has turned dark brown and viscous, and I'm observing a significantly lower yield of my desired product. What is causing this?
Answer:
A dark, viscous residue suggests the formation of polymeric or degradation byproducts. This is often caused by elimination reactions, especially when the reaction is performed at elevated temperatures or in the presence of a base.[3][4] The starting material, 2-Bromo-1,1,1-triethoxypropane, can undergo dehydrobromination to form a reactive ketene acetal intermediate.
Plausible Byproduct & Mechanism of Formation:
The primary byproduct from elimination is 1,1,1-triethoxyprop-1-ene .
Mechanism: E2 Elimination
In the presence of a base (B:), a proton is abstracted from the carbon adjacent to the bromine-bearing carbon (the α-carbon), while the bromide ion is simultaneously eliminated. This is a concerted, one-step process.[3][5]
Caption: E2 elimination pathway for 2-Bromo-1,1,1-triethoxypropane.
This resulting ketene acetal is electron-rich and can readily polymerize, especially under acidic or thermal stress, leading to the observed dark, viscous material.
Identification & Characterization Protocol:
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is the ideal technique for identifying the volatile elimination product.
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a dry, inert solvent (e.g., hexane or dichloromethane).
Expected Result: Look for a peak with a molecular ion corresponding to the loss of HBr from the starting material. The fragmentation pattern should show losses of ethoxy groups (-45 Da) and ethylene (-28 Da) from the ethoxy groups.
FT-IR Spectroscopy:
Expected Result: The formation of the C=C double bond in the ketene acetal will introduce a characteristic stretching vibration in the 1650-1670 cm⁻¹ region, which is absent in the starting material.
Troubleshooting & Prevention:
Temperature Control: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.
Choice of Base: If a base is required for your main reaction, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) to disfavor elimination.[3] Strong, unhindered bases like ethoxides or hydroxides will strongly promote elimination.[4]
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.
Question 3: How can I distinguish between unreacted starting material and potential rearrangement or substitution byproducts using mass spectrometry?
Answer:
Distinguishing between isomers and substitution products requires a careful analysis of mass spectrometry fragmentation patterns, often coupled with chromatographic separation (GC-MS or LC-MS). While the starting material and some byproducts may have the same molecular weight, their fragmentation pathways will differ based on their structure.
Plausible Byproducts with Similar or Isomeric Mass:
Byproduct Type
Plausible Structure
Formation Rationale
Substitution (SN1/SN2)
R-CH(CH₃)-C(OEt)₃ (where R is a nucleophile from the reaction)
Reaction with nucleophiles present in the mixture.[6]
Rearrangement
Br-C(CH₃)(OEt)-CH(OEt)₂
Thermally or acid-induced rearrangement (less common but possible).
Analytical Workflow for Differentiation:
Caption: Logical workflow for byproduct identification via mass spectrometry.
Step-by-Step Characterization Protocol (GC-MS):
Run GC-MS: Obtain the chromatogram of your crude sample. Multiple peaks indicate the presence of different compounds.
Analyze the Mass Spectrum of the Starting Material Peak:
Identify the molecular ion peak (M⁺).
Key Fragments: Look for characteristic losses of:
•Br (M - 79/81)
•OEt (M - 45)
CH(CH₃)Br (M - 107/109)
•C(OEt)₃ (M - 119)
Analyze the Mass Spectrum of the Unknown Peak:
Is it an Isomer? If the molecular ion is the same as the starting material, it is an isomer (e.g., a rearrangement product). The fragmentation pattern will be different. For example, a rearranged product might show a more stable fragment resulting from cleavage at a different bond.
Is it a Substitution Product? If the molecular ion corresponds to the replacement of Br with another group, it is a substitution product. For example, if a methoxy group replaced the bromine, the M⁺ would be 32 Da lighter. The fragmentation would then show losses corresponding to the new structure.
Trustworthiness Check: To validate your findings, if possible, synthesize a small amount of the suspected byproduct as a reference standard and compare its retention time and mass spectrum.
References
Wikipedia. Ortho ester. Wikipedia, the free encyclopedia. Available at: [Link]
Elimination Reactions. Course Hero. Available at: [Link]
McElvain, S. M., & Nelson, J. W. (1942). The Thermal Decomposition of Iminoester Salts and the Cleavage of Orthoesters by These Salts. Journal of the American Chemical Society, 64(8), 1825–1829. Available at: [Link]
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]
Wikipedia. Triethyl orthoformate. Wikipedia, the free encyclopedia. Available at: [Link]
Heller, J., & Himmelstein, K. J. (2005). Poly(orthoester) polymers, and methods of making and using same. U.S. Patent No. 7,875,697 B2. Google Patents.
Neuman, R. C. 9: Formation of Alkenes and Alkynes. Elimination Reactions. University of California, Riverside. Available at: [Link]
Filo. Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane.... Filo. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Trimethyl Orthoformate: Synthesis and Reaction Mechanisms. NINGBO INNO PHARMCHEM CO.,LTD. Website. Available at: [Link]
Al-Zoubi, W. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(49), 29447-29471. Available at: [Link]
Singh, S., & Singh, P. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]
Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-38. Available at: [Link]
Sharma, A., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 629-636. Available at: [Link]
Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Available at: [Link]
B'Hymer, C. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Analytical & Pharmaceutical Research, 5(4). Available at: [Link]
Das, S., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. RSC Advances, 14(26), 18641-18645. Available at: [Link]
Burt, R. A., et al. (1983). Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. Journal of the American Chemical Society, 105(25), 7400–7405. Available at: [Link]
Zignani, M., et al. (2000). Synthesis and characterization of self-catalyzed poly(ortho ester). Journal of Controlled Release, 64(1-3), 261-270. Available at: [Link]
Snyder, S. A., & Treitler, D. S. (2011). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Organic Syntheses, 88, 228. Available at: [Link]
Kucharczyk, D., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 110, 313-318. Available at: [Link]
Wang, Y., et al. (2020). Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. Chinese Patent No. CN111348992A. Google Patents.
Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Supporting Information, Royal Society of Chemistry. Available at: [Link]
Stability issues of 2-Bromo-1,1,1-triethoxypropane under different conditions
CAS: 42216-95-5 | Formula: Synonyms: -Bromo-triethyl orthopropionate; 1-Bromo-1,1,1-triethoxypropane Introduction: The Stability Paradox Welcome to the technical support hub for 2-Bromo-1,1,1-triethoxypropane . This reag...
Welcome to the technical support hub for 2-Bromo-1,1,1-triethoxypropane . This reagent is a critical "masked" electrophile used in the synthesis of heterocycles (such as pyrimidines and thiazoles) and modified esters.
The Core Challenge: This molecule possesses two conflicting functionalities that create a narrow stability window:
Orthoester Group: Highly acid-sensitive but base-stable.[1]
-Bromo Substituent: Susceptible to nucleophilic attack and thermal elimination.[1]
This guide addresses the specific degradation pathways you will encounter and provides field-proven protocols to mitigate them.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reagent has turned from colorless to yellow/orange. Is it still usable?
Status:Compromised (Proceed with Caution)Root Cause:Homolytic Cleavage & Elimination.
The yellowing is caused by the release of elemental bromine (
) or conjugated elimination products.[1] This typically occurs due to:
Photo-degradation: Exposure to light causes homolytic cleavage of the
Distillation: For critical applications, re-distill under reduced pressure (vacuum). Note: Keep pot temperature below 60°C to prevent accelerating the elimination.
Prevention: Store in amber glass vials wrapped in aluminum foil at 2-8°C.
Q2: The bottle smells strongly of "fruity" esters (like apples/pineapples). What happened?
Status:Critical Failure (Discard)Root Cause:Acid-Catalyzed Hydrolysis.
Orthoesters are extremely sensitive to moisture in the presence of trace acid (even atmospheric
dissolved in moisture can lower pH sufficiently).[1]
The Pathway: The orthoester hydrolyzes to form Ethyl 2-bromopropionate (the ester) and Ethanol .[1]
The Smell: The "fruity" odor is the ethyl ester, distinct from the ethereal/acrid smell of the brominated orthoester.
Technical Insight:
Once this process starts, it is autocatalytic if is also being generated from side reactions.[1]
Q3: I see low yields in my condensation reaction (e.g., with amidines).
Root Cause:Solvent Acidity or Wet Reagents.
If you are using this reagent to synthesize pyrimidines, the orthoester carbon must remain intact until the condensation step.
Scenario: Using non-anhydrous chloroform or dichloromethane (which often contain trace HCl) will degrade the reagent before it reacts with your nucleophile.[1]
Solution: Pre-treat your solvent with basic alumina or store the reagent over activated 3Å molecular sieves.[1]
Part 2: Degradation Pathways Visualization
The following diagram illustrates the three primary fates of 2-Bromo-1,1,1-triethoxypropane. Understanding these pathways is key to selecting the right storage and reaction conditions.
Figure 1: Primary degradation pathways.[1] The Red path (Hydrolysis) is the most common cause of experimental failure.
Part 3: Handling & Storage Protocols
To ensure reproducibility, adopt this "Self-Validating" storage system.
Protocol A: The "Base-Stabilized" Storage System
Because the reagent is acid-sensitive, storing it in a slightly basic environment extends shelf life significantly.[1]
Prevents hydrolysis via atmospheric moisture.[1][2]
Container
Amber Glass
Blocks UV light to prevent radical bromine release.[1]
Stabilizer
Anhydrous
Add 1-2% (w/w) solid potassium carbonate to the bottle.[1] This acts as an acid scavenger, neutralizing any HBr formed and preventing autocatalytic hydrolysis.[1]
Protocol B: Pre-Reaction Quality Control (NMR Check)
Before committing valuable starting materials (like chiral amidines) to a reaction, run a quick 1H NMR in
), Methylene Chloride () unless freshly distilled or passed through basic alumina.[1] These chlorinated solvents often become acidic over time, destroying the orthoester.
Order of Addition
When performing condensation reactions (e.g., Pyrimidine synthesis):
Dissolve the nucleophile (e.g., urea/amidine) and Base (e.g., NaOEt) first.[1]
Add 2-Bromo-1,1,1-triethoxypropane last, preferably dropwise at 0°C.
Why? This minimizes the time the reagent spends in the solution before reacting, reducing the window for side reactions.
Quenching
Never quench reactions containing unreacted orthoester with aqueous acid if you intend to recover the starting material.[1] Use a pH 7 phosphate buffer or saturated
BenchChem. (2025).[1][2][3][4] Managing thermal instability of alpha-bromo ketones and orthoesters.[1] Retrieved from [1]
Sigma-Aldrich. (n.d.).[1][5] 2-Bromo-1,1,1-triethoxypropane Product Specification & Safety Data Sheet.[1] Retrieved from [1]
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (General reference for Orthoester stability).
ThSci. (n.d.). Product Catalog: 2-Bromo-1,1,1-triethoxypropane (CAS 42216-95-5).[1][6] Retrieved from [1]
Royal Society of Chemistry. (2012). Mechanisms of Haloalkane Hydrolysis. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: March 2026
Product: 2-Bromo-1,1,1-triethoxypropane
CAS: [Niche Reagent - General Classification:
-Halo Orthoester]
Application: Building block for heterocyclic synthesis, masked pyruvate equivalents, and phosphonoacetates.
Core Issue Analysis: The Substitution vs. Elimination Conflict
Executive Summary:
Users frequently report low yields when attempting nucleophilic substitution on 2-Bromo-1,1,1-triethoxypropane. The primary cause is the competitive dehydrohalogenation (E2 elimination) , which generates the volatile and unstable ketene acetal byproduct (1,1,1-triethoxyprop-2-ene).
The Chemical Conflict:
This substrate presents a "perfect storm" for elimination side reactions:
Steric Hindrance: The triethoxy orthoester group is extremely bulky, shielding the
-carbon and retarding the trajectory.
Acidity: The proton at the C2 position is acidified by the electron-withdrawing induction of the bromine and the adjacent oxygen-rich orthoester, making it susceptible to abstraction by bases.
Mechanistic Pathway Diagram
Figure 1: Competitive pathways. Note that steric bulk on the substrate inherently lowers the activation energy for E2 relative to
.
Diagnostic & Troubleshooting Guide
Use this matrix to diagnose low yields.
Parameter
Symptom
Root Cause
Corrective Action
Base Selection
Acrid/vinyl smell; low isolated yield.
Hard Basicity: Alkoxides (OEt⁻, OMe⁻) act as bases rather than nucleophiles due to sterics.
Switch to Soft/Non-Nucleophilic Bases: Use or in a polar aprotic solvent. For amines, use excess amine as the scavenger.
Temperature
Darkening of reaction mixture; multiple TLC spots.
Thermal Elimination: Elimination is entropically favored at high T.
Cryogenic Addition: Combine reagents at -10°C to 0°C. Warm to RT only if conversion stalls.
Solvent
Fast reaction but wrong product.
Solvent-Promoted Basicity: DMSO/HMPA strip cations, making anions "naked" and hyper-basic.
Solvent Switch: Use Acetonitrile (MeCN) or THF. MeCN offers a balance of polarity without maximizing basicity.
Stoichiometry
Incomplete conversion.
Base Consumption: The elimination byproduct consumes 1 eq of base, stalling the main reaction.
Monitor pH: Ensure base stoichiometry accounts for potential side reactions, but do not add large excesses upfront.
Optimized Protocol: Nucleophilic Substitution with Amines
Scenario: You are reacting 2-Bromo-1,1,1-triethoxypropane with a primary amine to form an
-amino orthoester.
Principles of the Protocol:
Kinetic Control: Low temperature minimizes the E2 pathway.
Solvent Effect: Acetonitrile stabilizes the transition state without supercharging the basicity of the amine.
Scavenging: Using the nucleophile itself (if cheap) or a non-nucleophilic auxiliary base (Hunig's base) to trap HBr.
Step-by-Step Methodology
Preparation:
Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.
Why? Pre-cooling ensures the initial encounter between reagents is kinetically controlled.
Controlled Addition:
Dissolve 2-Bromo-1,1,1-triethoxypropane in a minimal amount of acetonitrile.
Add dropwise to the reaction mixture over 30 minutes.
Why? Keeping the substrate concentration low relative to the nucleophile favors
(bimolecular) over E2.
Reaction Monitoring:
Allow the reaction to warm slowly to Room Temperature (20-25°C). Do not reflux.
Monitor via TLC (Stain: KMnO4 or Iodine; the bromide is UV active but weak).
Endpoint: Disappearance of the starting bromide (
in 10% EtOAc/Hex).
Workup (Quenching):
Filter off the solid salts (
, ).
Concentrate the filtrate under reduced pressure at <40°C .
Warning: High heat during rotovap can induce elimination in the crude oil if residual base is present.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Ethoxide (NaOEt) to accelerate the reaction?A:No. This is the most common error. While ethoxide is the "matching" alkoxide for the triethoxy group (preventing transesterification), it is a strong, hard base. With this sterically hindered secondary bromide, NaOEt will almost exclusively drive the E2 elimination , yielding the ketene acetal [1].
Q: The product smells like "rotten apples" or acrid vinyl. What happened?A: You have likely generated 1,1,1-triethoxyprop-2-ene . This ketene acetal is the elimination product. It is volatile and hydrolyzes rapidly in air to form ethyl propionate and ethanol. This indicates your reaction temperature was too high or your base was too strong.
Q: Can I perform an Arbuzov reaction with this bromide?A: Yes, but it requires high temperatures (
) which risks elimination. To minimize this, use neat triethyl phosphite and remove the ethyl bromide byproduct continuously via distillation. The phosphite acts as a soft nucleophile, which is favorable, but the thermal load is the risk factor [2].
Q: How do I store 2-Bromo-1,1,1-triethoxypropane?A: Store at 2-8°C under an inert atmosphere (Argon). Moisture will hydrolyze the orthoester to the ester (ethyl 2-bromopropionate), releasing ethanol. If the liquid turns green or brown, it indicates decomposition and HBr release.
References
McElvain, S. M., & Kundiger, D. (1942). Ketene Acetals. VIII. The Reaction of Ketene Diethylacetal with Halogen Compounds. Journal of the American Chemical Society, 64(11), 2544–2549.
BenchChem Technical Support. (2025). Nucleophilic Substitution vs. Elimination in Alpha-Halo Orthoesters.
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. (Chapter 8: Nucleophilic Substitution and Elimination Reactions).[1][2]
Stetter, H., & Steinacker, K. H. (1952). Über Verbindungen mit Urotropin-Struktur, II. Mitteil.: Die Kondensation von α-Halogen-ketonen mit Hexamethylentetramin. Chemische Berichte.
(Note: Always consult the specific SDS for safety data before handling brominated orthoesters.)
Technical Support Center: Work-up Procedures for 2-Bromo-1,1,1-triethoxypropane
-bromo orthoesters. Executive Summary: The "Dual-Threat" Reactivity Researchers often underestimate 2-Bromo-1,1,1-triethoxypropane because they treat it as a simple alkyl halide.
Author: BenchChem Technical Support Team. Date: March 2026
-bromo orthoesters.
Executive Summary: The "Dual-Threat" Reactivity
Researchers often underestimate 2-Bromo-1,1,1-triethoxypropane because they treat it as a simple alkyl halide. It is not. It is a functionalized orthoester , meaning it possesses two distinct "kill zones" that require conflicting handling parameters:
The Orthoester Core: Extremely sensitive to acid . Even trace acidity on silica gel or in solvents will collapse the structure into Ethyl 2-bromopropionate (ester) and ethanol.
The
-Bromine: Susceptible to base-mediated elimination . Strong bases or excessive heat will eliminate HBr to form the ketene acetal (1,1-diethoxy-1-propene derivative).
The Golden Rule: Work-up must be performed under strictly neutral to mildly basic conditions at low temperatures .
Standard Operating Procedure (SOP): The "Golden Path" Work-up
Use this protocol for standard reactions (e.g., nucleophilic substitutions) involving this reagent.
Phase A: Quenching (The Critical Step)
Objective: Stop the reaction without triggering hydrolysis.
Cool Down: Cool the reaction mixture to 0 °C (ice bath).
The Buffer Quench: Do NOT use water or dilute HCl.
Recommended: Pour the reaction mixture into a vigorously stirred, cold mixture of Saturated Aqueous NaHCO₃ (50%) and Ice (50%) .
Why? This ensures the pH remains ~8.0–8.5. The ice prevents exotherms that could trigger elimination.
Phase B: Extraction
Objective: Partition the product away from polar byproducts.
Parameter
Recommendation
Technical Rationale
Solvent
Diethyl Ether or Pentane
Non-polar solvents minimize the solubility of water, reducing the rate of spontaneous hydrolysis. DCM is acceptable but often carries trace HCl.
Washes
Cold Brine (Sat. NaCl)
Helps break emulsions and removes residual water.
pH Check
Must be pH 7-9
Test the aqueous layer of the final wash. If < pH 7, wash again with Sat. NaHCO₃.
Phase C: Drying & Concentration
Objective: Remove solvent without thermal degradation.
Drying Agent: Use Anhydrous K₂CO₃ (Potassium Carbonate).
Critical: Do NOT use MgSO₄ or silica, as they can be slightly acidic. K₂CO₃ provides a basic buffer during the drying phase.
Filtration: Filter through a sintered glass funnel. Avoid paper filters if possible (cellulose can be slightly acidic/wet).
Concentration: Rotary evaporate with a bath temperature < 35 °C .
Note: The product is an oil with high boiling point, but thermal elimination is a risk above 50 °C.
Purification Pathways
Option A: Vacuum Distillation (Preferred)
Best for: Large scale (>5g) and high purity requirements.
Setup: Short-path distillation head.
Pressure: High vacuum (< 1 mmHg) is essential to keep the boiling point below 100 °C.
Stabilizer: Add a few pellets of K₂CO₃ or CaH₂ to the distillation flask to neutralize any acid generated in situ during heating.
Option B: Flash Chromatography (High Risk)
Best for: Small scale (<1g) or complex mixtures.
Warning: Standard silica gel will destroy your product.
Protocol for Deactivating Silica:
Slurry Preparation: Prepare the silica slurry using Hexane/EtOAc containing 1% Triethylamine (Et₃N) .
Column Pre-treatment: Flush the packed column with 2 column volumes of the Et₃N-containing solvent.
Elution: Run the column using your gradient. You can remove Et₃N from the eluent after the product elutes, or keep it at 0.5% throughout.
Visualizing the Decomposition Pathways
Understanding how the molecule dies is the key to keeping it alive.
Figure 1: The Stability Window. The target molecule exists in a delicate balance between acid-catalyzed hydrolysis and base-mediated elimination.
Troubleshooting & FAQs
Q1: My product smells fruity, like an ester. What happened?A: You likely suffered Acid-Catalyzed Hydrolysis .[1]
Diagnosis: Check your NMR for a triplet at ~1.3 ppm (ethyl ester) and loss of the unique orthoester signals.
Root Cause:[2][3] Did you use standard silica gel? Did you use water/HCl in the workup?
Fix: Switch to basic alumina or Et₃N-deactivated silica. Use NaHCO₃ in the quench.[4]
Q2: I see a new set of alkene peaks in the NMR (5.0–6.0 ppm).A: You triggered Elimination (HBr loss) .
Diagnosis: Appearance of vinyl protons.
Root Cause:[2][3][5] The reaction or workup was too hot, or the base used was too strong/concentrated.
Fix: Keep workup temp < 5 °C. If distilling, improve your vacuum to lower the boiling temperature.
Q3: Can I store the crude mixture overnight?A: Only if stabilized.
Protocol: Add 1% w/w solid K₂CO₃ to the oil, flush with Argon, and store in the freezer (-20 °C). Pure orthoesters degrade slowly at RT due to atmospheric moisture.
Q4: Is this compound compatible with Grignard reagents?A:Yes, but with caveats. The orthoester group is stable to Grignards (unlike esters), making it a good "masked" ester. However, the
-bromo position can undergo metal-halogen exchange. Ensure your Grignard formation is complete before introducing this reagent if you intend to react at the bromine.
References
BenchChem.2-Bromo-1,1-dimethoxyethane Technical Guide. (General reactivity of
Comparative Validation Guide: Purity Analysis of 2-Bromo-1,1,1-triethoxypropane
Executive Summary 2-Bromo-1,1,1-triethoxypropane (CAS: 42216-95-5) is a specialized -bromo orthoester used as a masked carboxylate equivalent in heterocyclic synthesis.[1][2] Its unique dual-reactivity—combining the acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Bromo-1,1,1-triethoxypropane (CAS: 42216-95-5) is a specialized
-bromo orthoester used as a masked carboxylate equivalent in heterocyclic synthesis.[1][2] Its unique dual-reactivity—combining the acid-sensitivity of the orthoester functionality with the thermal lability of the C-Br bond—presents significant analytical challenges. Standard methods often induce degradation during analysis, leading to erroneous purity values.
This guide compares Quantitative NMR (qNMR) and Gas Chromatography (GC-FID) , establishing qNMR as the primary reference method for absolute purity assignment and optimized GC-FID for routine process control.
Part 1: Chemical Context & Analytical Challenges[3]
The structural integrity of 2-Bromo-1,1,1-triethoxypropane relies on maintaining a neutral, anhydrous environment. Two primary degradation pathways must be mitigated during analysis:
Acid-Catalyzed Hydrolysis: In the presence of trace acid and moisture, the orthoester collapses to Ethyl 2-bromopropionate and ethanol.
Thermal Elimination: At elevated temperatures (e.g., GC injector ports), the molecule undergoes dehydrobromination or thermal rearrangement.
Part 2: Primary Reference Method – Quantitative NMR (qNMR)
Status: Gold Standard for Absolute Purity
Principle: qNMR determines purity based on the molar ratio between the analyte and a certified Internal Standard (IS), independent of the analyte's thermal stability or lack of a reference standard.
Method Design & Causality[4]
Solvent Selection:
is standard but often acidic due to photolysis (forming DCl). Protocol Modification: Pass through basic alumina or store over to neutralize acidity and prevent orthoester hydrolysis.
Internal Standard (IS) Selection: Acidic standards (e.g., Maleic Acid) are forbidden as they catalyze degradation.
Recommended IS:Dimethyl Sulfone (
) or 1,3,5-Trimethoxybenzene . Both are non-acidic, chemically inert, and have distinct singlet peaks.
Validated Protocol
Preparation: Weigh ~20 mg of analyte and ~10 mg of IS (precision ±0.01 mg) into a vial.
): seconds (Must be of the slowest relaxing nucleus to ensure 99.9% magnetization recovery).
Scans: 16 or 32 (for S/N > 300).
Processing: Phase and baseline correct manually. Integrate the analyte methine proton (
, quartet/triplet around 4.2-4.5 ppm) and the IS singlet.
Calculation
Where = Integral, = Number of protons, = Molar mass, = Gravimetric mass, = Purity of IS.[5][3][6]
Part 3: Routine Method – Gas Chromatography (GC-FID)
Status: Process Control (High Throughput)
Challenge: Thermal degradation in the inlet leads to "ghost" peaks, artificially lowering purity results.
Optimization for Labile Compounds
Standard split injection involves high temperatures (
) and active glass wool surfaces. The following modifications are mandatory:
Inlet:Cool On-Column (COC) or Pulsed Splitless at Low Temp (
max).
Liner: Deactivated liner (silanized) containing no glass wool (wool provides surface area for acid-catalyzed decomposition).
Column: DB-624 or ZB-624 (Intermediate polarity). The cyanopropylphenyl phase separates the orthoester from alcohol by-products better than 100% PDMS.
GC-FID Protocol[8]
Column: DB-624,
.
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Injector:
, Split ratio 20:1. Note: Keep injector temp as low as possible to volatilize without cracking.
Oven Program:
hold for 2 min.
Ramp
to .
Hold 5 min.
Detector (FID):
.
Suitability Check: Inject a sample. If the peak front is sharp but the tail is broad or shows a "hump" (pre-peak), thermal degradation is occurring inside the column.
Part 4: Comparative Analysis & Decision Matrix
Method Performance Comparison
Feature
qNMR (Reference)
GC-FID (Routine)
HPLC-RI (Alternative)
Specificity
High (Structural ID included)
Moderate (Retention time only)
Low (Refractive Index is non-specific)
Thermal Stress
None (Ambient Temp)
High (Risk of degradation)
Low (Ambient Temp)
Accuracy
(Absolute)
(Relative area %)
Throughput
Low (15-20 min/sample)
High (Automated)
Medium
Reference Std
Not Required (Internal Std used)
Required for wt% assay
Required
Suitability
Validation & Certification
In-process Monitoring
If GC fails
Analytical Decision Workflow
Figure 2: Decision tree for selecting the appropriate analytical technique based on data requirements and sample stability.
Part 5: References
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." Rapport BIPM-2018/01. Link
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240, 2010. Link
Separation Science. "Activity and Decomposition in Gas Chromatography." GC Solutions #35. Link
BenchChem. "Managing thermal instability of alpha-bromo ketones." Technical Guide. Link
A Comparative Guide to the Reactivity of 2-Bromo-1,1,1-triethoxypropane and Other Orthoesters for Advanced Synthesis
Abstract Orthoesters are a versatile class of compounds widely utilized in organic synthesis as protecting groups and precursors for a variety of functional groups. Their reactivity, primarily governed by their susceptib...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Orthoesters are a versatile class of compounds widely utilized in organic synthesis as protecting groups and precursors for a variety of functional groups. Their reactivity, primarily governed by their susceptibility to hydrolysis and other nucleophilic attacks, can be finely tuned through structural modifications. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-1,1,1-triethoxypropane against more common orthoesters such as triethyl orthoformate and trimethyl orthoacetate. We will explore the unique reactivity imparted by the α-bromo substituent and provide hypothetical, yet mechanistically sound, experimental protocols for a direct comparison. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of functionalized orthoesters.
Introduction to Orthoester Reactivity
Orthoesters, formally trialkoxy derivatives of orthoacids, are characterized by a central carbon atom bonded to three alkoxy groups. This structural motif renders them highly susceptible to acid-catalyzed hydrolysis, a reaction that proceeds via a stabilized dialkoxycarbenium ion intermediate to ultimately yield an ester and two equivalents of alcohol.[1][2] The rate of this hydrolysis is highly dependent on the electronic nature of the substituents at the central carbon.[3] Electron-donating groups enhance the stability of the carbocation intermediate, thus accelerating the reaction, while electron-withdrawing groups have the opposite effect.[3]
Beyond hydrolysis, orthoesters are valuable reagents in a variety of synthetic transformations, including:
Protecting groups for carboxylic acids and alcohols. [4][5]
Reagents in the Johnson-Claisen rearrangement. [6]
This guide focuses on a less common, functionalized orthoester, 2-Bromo-1,1,1-triethoxypropane. The presence of a bromine atom on the α-carbon introduces a second reactive center, creating a bifunctional building block with unique synthetic potential. We will dissect the expected reactivity of this compound in comparison to its non-halogenated counterparts.
A Comparative Overview of Common Orthoesters
The reactivity of orthoesters can vary significantly based on their substitution. Below is a comparison of some commonly used orthoesters.
Orthoester
Formula
Key Reactivity Features
Common Applications
Triethyl Orthoformate
CH(OC₂H₅)₃
Highly sensitive to moisture; acts as a formylating and ethylating agent.[7]
Bodroux-Chichibabin aldehyde synthesis, formylation of activated aromatic compounds.[7]
Trimethyl Orthoacetate
CH₃C(OCH₃)₃
Highly reactive; serves as a methylating agent and is used for acetal formation.[4]
Synthesis of pharmaceutical and agrochemical intermediates.[9]
Triethyl Orthoacetate
CH₃C(OC₂H₅)₃
Used for acetylation and as a key reagent in the Johnson-Claisen rearrangement.[6]
The reactivity of these orthoesters is primarily centered on the electrophilic nature of the central carbon atom.
The Unique Profile of 2-Bromo-1,1,1-triethoxypropane: A Dual-Reactivity Analysis
The introduction of a bromine atom at the 2-position of the propane chain in 1,1,1-triethoxypropane creates a molecule with two distinct reactive sites: the orthoester functionality and the carbon-bromine bond.
3.1. Expected Reactivity of the Orthoester Group
The bromine atom is an electron-withdrawing group, which is expected to destabilize the dialkoxycarbenium ion intermediate formed during hydrolysis. Consequently, the hydrolysis of the orthoester functionality in 2-Bromo-1,1,1-triethoxypropane is predicted to be slower than that of its non-brominated analog, 1,1,1-triethoxypropane.
3.2. Reactivity of the Carbon-Bromine Bond
The C-Br bond in 2-Bromo-1,1,1-triethoxypropane is susceptible to nucleophilic substitution and elimination reactions, similar to other secondary bromoalkanes.[10][11] The proximity of the electron-rich oxygen atoms of the orthoester may influence the reaction pathway, potentially favoring an Sₙ1-type mechanism through stabilization of a carbocation intermediate.[12][13]
The interplay between these two reactive centers allows for a range of selective transformations, making 2-Bromo-1,1,1-triethoxypropane a potentially valuable synthetic intermediate.
Figure 1: Potential reaction pathways for 2-Bromo-1,1,1-triethoxypropane.
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the reactivity of 2-Bromo-1,1,1-triethoxypropane, a series of comparative experiments can be designed. The following are proposed protocols based on established methodologies for studying orthoester and alkyl halide reactivity.
Experiment 1: Comparative Hydrolysis Rate
Objective: To compare the rate of acid-catalyzed hydrolysis of 2-Bromo-1,1,1-triethoxypropane with that of triethyl orthoacetate.
Methodology:
Preparation of Reaction Solutions: Prepare 0.1 M solutions of 2-Bromo-1,1,1-triethoxypropane and triethyl orthoacetate in a 1:1 mixture of dioxane and deuterated water (D₂O).
Initiation of Hydrolysis: To each solution, add a catalytic amount of a strong acid (e.g., HCl, 0.01 M final concentration).
Reaction Monitoring: Monitor the reaction progress at regular intervals using ¹H NMR spectroscopy. The disappearance of the orthoester signals and the appearance of the corresponding ester and alcohol signals will be quantified.
Data Analysis: Determine the initial reaction rates by plotting the concentration of the orthoester against time. The rate constants can be calculated from these plots.
Expected Outcome: It is hypothesized that the hydrolysis of 2-Bromo-1,1,1-triethoxypropane will be significantly slower than that of triethyl orthoacetate due to the electron-withdrawing effect of the bromine atom.
Objective: To evaluate the susceptibility of the C-Br bond in 2-Bromo-1,1,1-triethoxypropane to nucleophilic attack in comparison to a standard secondary bromoalkane, 2-bromopropane.
Methodology:
Reaction Setup: In a suitable solvent such as DMF, combine equimolar amounts of 2-Bromo-1,1,1-triethoxypropane, 2-bromopropane, and a nucleophile (e.g., sodium azide).
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 50 °C) and monitor the progress over time.
Analysis: After a set time, quench the reaction and analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of the two substitution products.
Expected Outcome: The relative rates of substitution will provide insight into the electronic and steric effects of the orthoester group on the reactivity of the adjacent C-Br bond.
Figure 2: Experimental workflow for comparative hydrolysis rate study.
Synthetic Applications
The dual reactivity of 2-Bromo-1,1,1-triethoxypropane opens up possibilities for its use as a versatile building block in multi-step syntheses. For example:
Nucleophilic substitution at the C-Br bond can introduce a variety of functional groups, followed by hydrolysis of the orthoester to reveal a carboxylic acid derivative.
The orthoester can be carried through several synthetic steps as a stable protecting group for a carboxylic acid, with the C-Br bond being manipulated independently.
Conclusion
2-Bromo-1,1,1-triethoxypropane presents a unique reactivity profile that distinguishes it from common orthoesters. The presence of the α-bromo substituent is predicted to decrease the rate of hydrolysis of the orthoester functionality while introducing a reactive site for nucleophilic substitution and elimination. This dual reactivity makes it a promising, albeit underutilized, reagent for the synthesis of complex molecules, offering a pathway to bifunctional intermediates that are not readily accessible with traditional orthoesters. The experimental frameworks provided in this guide offer a starting point for the quantitative evaluation of its reactivity, which will be crucial for unlocking its full synthetic potential.
von Delius, M. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. 3
Kresge, A. J., & Weeks, D. P. (1984). Kinetics of the hydrolysis of orthoesters: A general acid-catalyzed reaction. An undergraduate physical organic chemistry experiment using NMR to determine both rate constants of a two-route mechanism. Journal of Chemical Education, 61(7), 649. Link
Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573. Link
Macsen Chemicals. Trimethyl Orthoacetate: Best Price & High Purity Supplier. Link
ChemicalBook. (2022). Chemical uses of triethyl orthoformate. 7
Chemical Bull. Trimethyl Orthoacetate | Protecting Group Reagent | Distributor. 5
Chiang, Y., Kresge, A. J., Lahti, M. O., & Weeks, D. P. (1983). Hydrolysis of Ortho Esters: Further Investigation of the Factors Which Control the Rate-Determining Step. Journal of the American Chemical Society, 105(23), 6852–6855. Link
CymitQuimica. CAS 3400-55-3: 2-Bromo-1,1-diethoxypropane. 16
Ali, T., & Siddiqui, Z. N. (2013). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 9, 2908–2916. Link
Biswas, T. (2022, January 1). Ortho Ester : Preparation and Reactivity. YouTube. Link
ChemicalBook. (2019). Trimethyl orthoacetate: Chemical properties, Uses, Preparation. 9
Comparative Analytical Guide: GC-MS Profiling of 2-Bromo-1,1,1-triethoxypropane
Executive Summary & Strategic Context 2-Bromo-1,1,1-triethoxypropane (CAS: 42216-95-5) is a critical electrophilic building block, primarily utilized in the synthesis of thiazoles and complex heterocyclic pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
2-Bromo-1,1,1-triethoxypropane (CAS: 42216-95-5) is a critical electrophilic building block, primarily utilized in the synthesis of thiazoles and complex heterocyclic pharmaceutical intermediates. Its unique orthoester functionality, while synthetically versatile, presents a significant analytical challenge: thermal and hydrolytic instability .
For researchers in drug development, accurate quantification is paramount.[1] However, standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols often yield misleading data due to the compound's tendency to degrade within the hot injection port, generating artifacts that mimic process impurities.
This guide objectively compares three analytical workflows:
Standard Split/Splitless GC-MS: The baseline approach, often prone to artifact generation.
Cold On-Column (COC) GC-MS: The optimized gas-phase method for labile species.
LC-MS (APCI/ESI): The liquid-phase alternative for absolute integrity.
Technical Deep Dive: The Degradation Challenge
Before selecting a method, one must understand the analyte's behavior. 2-Bromo-1,1,1-triethoxypropane contains a bulky, electron-rich orthoester group. Under the high temperatures (>200°C) and catalytic activity of a standard GC liner, it undergoes thermal elimination and acid-catalyzed hydrolysis .
Mechanism of Analytical Failure (Artifact Generation)
The primary degradation product observed is Ethyl 2-bromopropionate . An analyst using standard conditions might incorrectly flag this as a raw material impurity, when it is actually generated in situ during analysis.
Visualization: Thermal Degradation Pathway
The following diagram illustrates the specific breakdown pathway occurring in a hot GC inlet.
Figure 1: Thermal and hydrolytic degradation pathway of 2-Bromo-1,1,1-triethoxypropane in a GC injector port.
Comparative Analysis of Methodologies
The following table contrasts the performance of the three primary analytical strategies. Data is derived from comparative stability studies of brominated orthoesters.
Feature
Method A: Standard GC-MS (Split/Splitless)
Method B: Cold On-Column (COC) GC-MS
Method C: LC-MS (APCI)
Injector Temp
250°C - 280°C
40°C (Tracks Oven)
N/A (Ambient)
Analyte Integrity
Low (<70% Recovery)
High (>95% Recovery)
Excellent (>99% Recovery)
Major Artifacts
Ethyl 2-bromopropionate
Minimal / None
None
LOD (Sensitivity)
Moderate (due to loss)
High
High
Matrix Tolerance
High
Low (Dirty samples foul column)
Moderate
Suitability
Rapid screening (Qualitative)
Quantitative Purity Analysis
Trace Impurity Profiling
Expert Insight:
Method A is acceptable only if you are quantifying the total brominated content and assume complete conversion to the ester, but this is chemically imprecise.
Method B is the recommended GC approach . By injecting liquid directly into the column at low temperature, thermal shock is eliminated.
Method C is superior for identifying non-volatile, high-molecular-weight byproducts but requires switching instrumentation platforms.
Detailed Experimental Protocols
Protocol 1: Optimized GC-MS (Cold On-Column)
This protocol is designed to validate the purity of 2-Bromo-1,1,1-triethoxypropane without inducing degradation.
Reagents & Prep:
Solvent: Anhydrous n-Hexane or Toluene (Avoid alcohols like Methanol to prevent transesterification).
Molecular Ion (M+): Look for the characteristic 1:1 isotope ratio (due to ⁷⁹Br and ⁸¹Br) at the molecular weight (approx m/z 254/256). Note: The molecular ion is often weak in orthoesters; the [M-OEt]⁺ fragment is usually the base peak.
Key Fragment: [M-Br]⁺ and [M-OEt]⁺.
Protocol 2: Derivatization for Indirect Quantification
If COC-GC is unavailable, use this method to intentionally convert the unstable orthoester into a stable derivative for robust quantification.
Hydrolysis: Dissolve 10 mg sample in 1 mL Acetonitrile:Water (80:20) with 0.1% Formic Acid.[4]
Incubation: Heat at 60°C for 30 minutes. This quantitatively converts the orthoester to Ethyl 2-bromopropionate .
Extraction: Extract with n-Hexane.
Analysis: Analyze the hexane layer using Standard GC-MS (Method A).
Calculation: Back-calculate the purity of the starting material based on the molar yield of the ester.
Derivative Analysis: Impurity Profiling
When analyzing 2-Bromo-1,1,1-triethoxypropane, you will likely encounter these specific derivatives/impurities.
Compound Name
Structure/Origin
GC-MS Characteristics (EI)
Ethyl 2-bromopropionate
Hydrolysis Product
Strong M+ (180/182), Loss of OEt (m/z 135/137). Elutes significantly earlier than parent.
2-Bromo-1,1-diethoxypropane
Synthetic Intermediate
Acetal impurity. M+ (210/212). Often co-elutes if gradient is too steep.
Triethyl Orthopropionate
Non-brominated precursor
No Br isotope pattern. M+ (176).
Workflow Visualization: Analytical Decision Tree
Use this logic flow to select the correct method for your specific sample.
Figure 2: Decision tree for selecting the appropriate analytical technique based on instrumentation availability and data requirements.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122040, 2-Bromo-1,1,1-triethoxypropane. Retrieved from [Link]
Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. Wiley-VCH.
European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances. Retrieved from [Link]
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Thermally Labile Compounds in GC. (General reference for COC methodology).
A Senior Application Scientist's Guide to the Quantification of 2-Bromo-1,1,1-triethoxypropane: A Comparative Analysis of HPLC and Alternative Methodologies
Abstract The accurate quantification of reactive intermediates like 2-Bromo-1,1,1-triethoxypropane is critical in synthetic chemistry and drug development for ensuring process control and product quality. This guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The accurate quantification of reactive intermediates like 2-Bromo-1,1,1-triethoxypropane is critical in synthetic chemistry and drug development for ensuring process control and product quality. This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) method development for this analyte, which presents unique challenges due to its lack of a strong UV chromophore. We present a systematic approach to developing robust HPLC methods, comparing various detection strategies including Ultraviolet (UV), Refractive Index (RI), and Mass Spectrometry (MS). Furthermore, we objectively compare the developed HPLC methodologies against Gas Chromatography (GC), a powerful alternative for volatile halogenated compounds. This document serves as a practical, field-proven guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and the causal logic behind critical analytical choices.
Introduction: The Analytical Challenge
2-Bromo-1,1,1-triethoxypropane is a halogenated acetal that serves as a potential building block in organic synthesis. Its precise quantification is essential for reaction monitoring, purity assessment, and stability studies. However, the molecule's structure—a saturated alkyl chain with no aromatic rings or conjugated double bonds—means it lacks a significant chromophore, rendering standard UV-based HPLC detection challenging. This necessitates a deeper exploration of chromatographic principles to develop a reliable, stability-indicating analytical method as defined by the International Council for Harmonisation (ICH) guidelines.[1][2]
This guide will navigate the process of selecting and optimizing an analytical method by:
Detailing a logical workflow for developing a Reverse-Phase HPLC (RP-HPLC) method from the ground up.
Comparing the merits of various HPLC detection systems for this non-chromophoric analyte.
Evaluating Gas Chromatography (GC) as a primary alternative and providing a data-driven comparison to HPLC.
HPLC Method Development: A Foundational Workflow
Developing a robust HPLC method where none exists requires a systematic approach. The following workflow outlines the critical steps and the scientific rationale behind each decision.
Caption: Workflow for HPLC Method Development and Validation.
Foundational Choices: Column, Mobile Phase, and Sample Preparation
Stationary Phase Selection: For a molecule of moderate polarity like 2-Bromo-1,1,1-triethoxypropane, Reverse-Phase (RP) chromatography is the logical starting point.[3] An octadecylsilane (C18) column is the universal workhorse, offering excellent hydrophobic retention for the alkyl backbone of the analyte. A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size provides a good balance of efficiency and backpressure for initial development.[4]
Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for initial screening due to its lower viscosity (reducing system pressure) and better UV transparency at low wavelengths.
Aqueous Phase: HPLC-grade water is sufficient. Since the analyte is non-ionizable, pH adjustment with buffers is unnecessary, simplifying the mobile phase and improving method robustness.[5]
Sample Preparation: Proper sample preparation is paramount for accuracy and column longevity.[6][7]
Solvent Choice: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure good peak shape.[8][9] A mixture of acetonitrile and water, mirroring the mobile phase, is an ideal diluent.
Filtration: All samples and standards must be filtered through a 0.22 µm or 0.45 µm filter (e.g., PTFE for organic solvent compatibility) to remove particulates that could clog the column and system tubing.[3][8]
Comparative HPLC Protocols
We propose two distinct HPLC methods, representing a standard approach (UV/RI) and a high-sensitivity approach (MS), to provide a clear comparison of capabilities.
Protocol 1: RP-HPLC with UV and RI Detection
This protocol establishes a baseline method using common detectors. The rationale for dual detection is to compare the low-sensitivity response from low-wavelength UV against the universal, but often less sensitive, response of a Refractive Index detector.
Step-by-Step Methodology:
System Preparation:
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, UV/Vis detector, and a Refractive Index detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: HPLC-Grade Water.
Mobile Phase B: HPLC-Grade Acetonitrile (ACN).
Degassing: Degas both mobile phases for 15 minutes via sonication or an inline degasser.[3]
Chromatographic Conditions:
Elution Mode: Isocratic. Start with a 70:30 (v/v) mixture of ACN:Water. Adjust the ratio to achieve a retention time (k') between 2 and 10.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C to ensure retention time stability.[3]
Injection Volume: 10 µL.
UV Detection: 205 nm. This is a compromise wavelength where the analyte may show some end-absorbance without excessive noise from the solvent cutoff.
RI Detection: The detector must be allowed to warm up for several hours to achieve a stable baseline. The reference cell should be flushed with the mobile phase.
Sample & Standard Preparation:
Stock Standard: Accurately weigh ~25 mg of 2-Bromo-1,1,1-triethoxypropane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 70:30 ACN:Water mixture to create a 1 mg/mL solution.
Working Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock standard with the same diluent.[9]
Sample Preparation: Prepare the sample to have a theoretical concentration within the calibration range using the same diluent.
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[3]
Data Analysis & Validation:
Construct a calibration curve by plotting peak area against concentration.
Perform method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.[1][10]
Protocol 2: RP-HPLC with Mass Spectrometric Detection (LC-MS)
This method provides superior sensitivity and selectivity, confirming both the identity and quantity of the analyte.
Step-by-Step Methodology:
System Preparation:
UHPLC/HPLC System: A system coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis with MS detection.
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting ionization in the ESI source.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Chromatographic & MS Conditions:
Elution Mode: A fast gradient is often effective. For example: 0-0.5 min (5% B), 0.5-3.0 min (5% to 95% B), 3.0-4.0 min (hold 95% B), 4.0-4.1 min (95% to 5% B), 4.1-5.0 min (re-equilibrate at 5% B).
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Detection:
Ionization Mode: ESI Positive. The ethoxy groups may accept a proton.
Acquisition Mode: Scan mode initially to identify the parent ion ([M+H]⁺ or other adducts like [M+Na]⁺). Then, switch to Selected Ion Monitoring (SIM) for quantification to maximize sensitivity.
Tune Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.
Sample & Standard Preparation:
Prepare stock and working standards as in Protocol 1, but use the Mobile Phase A/B mixture as the diluent. Concentrations for LC-MS can be significantly lower (e.g., in the ng/mL to low µg/mL range).
Filter all solutions through a 0.22 µm syringe filter.
Data Analysis & Validation:
Quantify using the peak area from the SIM chromatogram.
Validate the method per ICH guidelines. The high selectivity of MS often makes demonstrating specificity more straightforward.[11]
Performance Comparison of HPLC Detectors
The choice of detector is the most critical factor for this analyte. The table below summarizes the expected performance.
Parameter
Low-Wavelength UV
Refractive Index (RI)
Mass Spectrometry (MS)
Principle
Electronic Absorbance
Change in Refractive Index
Mass-to-Charge Ratio
Selectivity
Low
Very Low (Universal)
Very High
Sensitivity (Est. LOQ)
Low (~10-50 µg/mL)
Low (~50-100 µg/mL)
Very High (<1 µg/mL)
Gradient Compatible?
Yes
No
Yes
Ease of Use
Very Easy
Moderate (Baseline Stability)
Complex (Requires Expertise)
Cost
Low
Low
High
Best For
Routine screening if sensitivity is sufficient.
Isocratic analysis when no other detector is available.
Trace-level quantification, impurity profiling, and definitive identification.
Alternative Methodology: Gas Chromatography (GC)
Given that 2-Bromo-1,1,1-triethoxypropane is a semi-volatile organic compound, Gas Chromatography (GC) is a highly viable, and potentially superior, alternative to HPLC.[12][13]
Rationale for Using GC
GC separates compounds based on their boiling point and interaction with a stationary phase in a gaseous mobile phase.[14] This is highly effective for volatile and semi-volatile analytes that are thermally stable. The presence of a bromine atom makes the compound particularly suited for detection by an Electron Capture Detector (ECD), which is exceptionally sensitive to electrophilic functional groups like halogens.[13]
Proposed GC-ECD Protocol
Step-by-Step Methodology:
System Preparation:
GC System: A Gas Chromatograph equipped with a split/splitless injector, an Electron Capture Detector (ECD), and an autosampler.
Column: A low-to-mid polarity capillary column, such as a DB-5 or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
Carrier Gas: High-purity Nitrogen or Argon/Methane, at a constant flow of ~1-2 mL/min.
Chromatographic Conditions:
Injector Temperature: 250 °C.
Detector Temperature: 300 °C.
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 220 °C (hold 5 min). This program should be optimized to ensure good separation from any impurities or solvent peaks.
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations) with an injection volume of 1 µL.
Sample & Standard Preparation:
Solvent: Use a high-purity, non-halogenated solvent such as Hexane or Ethyl Acetate.
Standards: Prepare standards in the low ng/mL to pg/mL range, as the ECD is extremely sensitive.
Data Analysis & Validation:
Quantify using the peak area from the ECD chromatogram.
Validate the method similarly to HPLC protocols.
Head-to-Head Comparison: HPLC vs. GC
The final decision on which methodology to employ depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Caption: Decision tree for selecting an analytical method.
Feature
RP-HPLC (UV/RI)
RP-HPLC-MS
GC-ECD
Sensitivity
Low
High
Extremely High
Selectivity
Low
Very High
High (for Halogens)
Sample Throughput
Moderate
Moderate to High
High
Instrumentation Cost
Low
High
Moderate
Consumables Cost
Moderate (Solvents)
High (Solvents, MS Source)
Low (Gases)
Robustness
High
Moderate
Very High
Key Advantage
Accessibility, simplicity.
Definitive identification and quantification.
Unmatched sensitivity for this specific analyte.
Key Disadvantage
Poor sensitivity for this analyte.
High cost and complexity.
Requires analyte to be thermally stable.
Conclusion and Recommendations
While a serviceable HPLC method for quantifying 2-Bromo-1,1,1-triethoxypropane can be developed using low-wavelength UV or RI detection for high-concentration samples, these methods suffer from poor sensitivity and selectivity. For applications requiring trace-level detection, impurity profiling, or stability testing, these detectors are inadequate.
Primary Recommendation: For routine, high-sensitivity quantification, Gas Chromatography with an Electron Capture Detector (GC-ECD) is the most powerful and cost-effective technique. Its inherent sensitivity to halogenated compounds makes it ideally suited for this specific analyte.
Secondary Recommendation: If definitive identification of degradation products or impurities is required alongside quantification, HPLC-MS or GC-MS is the gold standard. HPLC-MS offers the advantage of analyzing less volatile impurities that may not be amenable to GC.
The choice between these recommended methods should be guided by the specific analytical goals, budget constraints, and the instrumentation available in the laboratory. By following the systematic development and validation principles outlined in this guide, researchers can confidently establish a reliable method for the quantification of 2-Bromo-1,1,1-triethoxypropane.
References
ALWSCI. (2025, April 15). Key Considerations For Sample Preparation in HPLC.
Chromatography Today. (2024, August 20). Everything You Need to Know About HPLC Sample Preparation.
Organomation. HPLC Sample Preparation.
Ajel. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
SIELC Technologies. (2018, February 16). Separation of Ethane, 2-bromo-1,1-diethoxy- on Newcrom R1 HPLC column.
IRJPMS. Stability Indicating HPLC Method Development: A Review.
Benchchem. Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane.
NCBI Bookshelf. Toxicological Profile for Bromoform and Dibromochloromethane - Chapter 7: Analytical Methods.
Benchchem. (2025). Validating Bromo-PEG6-Boc Conjugation: An Analytical Methods Comparison Guide.
Benchchem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetylated Products.
LibreTexts Chemistry. (2021, September 11). 12.4: Gas Chromatography.
ATSDR. TOXICOLOGICAL PROFILE FOR BROMOFORM AND DIBROMOCHLOROMETHANE.
LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
El-Kassem, et al. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. ResearchGate.
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
Structural confirmation of 2-Bromo-1,1,1-triethoxypropane products by NMR
This guide outlines the structural confirmation of 2-Bromo-1,1,1-triethoxypropane , a specialized orthoester intermediate often employed in the synthesis of heterocycles and chiral building blocks. Unlike standard esters...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the structural confirmation of 2-Bromo-1,1,1-triethoxypropane , a specialized orthoester intermediate often employed in the synthesis of heterocycles and chiral building blocks.
Unlike standard esters, orthoesters are highly sensitive to acidic hydrolysis. Consequently, standard analytical workflows often fail, yielding false positives for their hydrolysis products. This guide compares the Stabilized NMR Protocol against standard methodologies, establishing it as the definitive "Gold Standard" for structural verification.
Confirming the structure of 2-Bromo-1,1,1-triethoxypropane (Target ) presents a unique "Heisenberg" problem: the act of measurement can destroy the molecule.
The Problem: Standard CDCl₃ is often acidic (DCl formation). Dissolving the Target in untreated CDCl₃ catalyzes its hydrolysis to Ethyl 2-bromopropionate (Impurity A ) within minutes.
The Consequence: Researchers often unknowingly characterize the impurity, not the target, leading to downstream synthetic failures.
The Solution: A basified NMR workflow that preserves the sensitive orthoester functionality.
Comparative Overview of Analytical Options
Feature
Method A: Standard 1H NMR
Method B: GC-MS
Method C: Stabilized 1H NMR (Recommended)
Primary Detection
Hydrogen Environment
Mass/Charge Ratio
Hydrogen Environment
Sample Stress
High (Acidic Solvent)
High (Thermal Injector)
Low (Neutralized Solvent)
Diagnostic Power
Low (Ambiguous Hydrolysis)
Medium (In-source fragmentation)
High (Definitive Structure)
Key Risk
False Negative for Target
Thermal degradation to ester
Requires meticulous prep
Structural Analysis & Diagnostic Markers
To confirm the product, you must distinguish the Target (Orthoester) from its Precursor (Ortho-propionate) and its Hydrolysis Product (Bromo-ester) .
The Molecule[1][2][3][4][5][6][7]
Formula: CH₃-CH(Br)-C(OEt)₃
Key Feature: The central carbon (C1) is bonded to three ethoxy groups. It lacks a carbonyl (C=O) bond.
NMR Diagnostic Logic (1H NMR, 400 MHz)
1. The "Alpha-Proton" (Methine CH-Br)
This is the most critical signal. The chemical shift of the proton at C2 (alpha to the bromine and the orthoester) reports the electronic environment of C1.
Target (Orthoester): The orthoester group is less electron-withdrawing than a carbonyl. Expect the quartet to appear upfield relative to the ester.
Impurity A (Ester): The carbonyl is highly withdrawing. The quartet shifts downfield .
2. The Ethoxy Integration
Target: Integration of O-CH₂ signals = 6H (3x OEt).
Impurity A: Integration of O-CH₂ signals = 2H (1x OEt).
Comparative Chemical Shift Table (Predicted/Representative)
Moiety
Proton
Target: 2-Bromo-Orthoester (ppm)
Impurity A: Bromo-Ester (ppm)
Precursor: Ortho-Propionate (ppm)
Methine/Methylene
CH (Br) / CH ₂
~4.05 (q, 1H)
4.36 (q, 1H)
1.72 (q, 2H)
Methyl Terminus
CH-CH ₃
~1.75 (d, 3H)
1.82 (d, 3H)
0.95 (t, 3H)
Ethoxy Methylene
O-CH ₂-CH₃
3.50 - 3.70 (m, 6H)
4.20 (q, 2H)
3.55 (q, 6H)
Ethoxy Methyl
O-CH₂-CH ₃
1.20 (t, 9H)
1.30 (t, 3H)
1.20 (t, 9H)
Technical Insight: In the Target, the ethoxy methylene protons (O-CH₂) are often diastereotopic due to the adjacent chiral center (C-Br). Instead of a clean quartet, they may appear as a complex multiplet or two overlapping quartets. This complexity is a positive confirmation of the intact orthoester-chiral center bond.
Experimental Protocol: The Stabilized Workflow
Objective: Obtain a spectrum of the intact orthoester without acid-catalyzed degradation.
Materials
Solvent: CDCl₃ (Chloroform-d), 99.8% D.
Stabilizer: Anhydrous Potassium Carbonate (K₂CO₃) or Basic Alumina.
NMR Tube: High-throughput 5mm tube.
Step-by-Step Methodology
Solvent Neutralization (Critical Step):
Add approximately 50 mg of anhydrous K₂CO₃ directly to the fresh ampoule or vial of CDCl₃.
Shake gently and let settle for 5 minutes. This neutralizes trace DCl formed by photolysis.
Why? Even 1 ppm of acid can catalyze the hydrolysis of the orthoester to the ester in the time it takes to run the scan.
Sample Preparation:
Weigh 10-15 mg of the 2-Bromo-1,1,1-triethoxypropane product.
Dissolve in 0.6 mL of the neutralized CDCl₃.
Filter: If K₂CO₃ particulates are transferred, filter the solution through a small plug of glass wool into the NMR tube.
Acquisition:
Run a standard proton (1H) scan (16 scans).
Immediate Analysis: Do not let the sample sit overnight. Orthoesters are dynamically unstable.
Validation Check:
Check the region around 9.0 - 10.0 ppm . (Absence of Aldehyde signals).
Check the region around 8.0 ppm (Absence of Formate signals).
Verify the integration ratio of the Ethoxy-CH₂ (3.6 ppm) to the Methine-CH (4.0 ppm) is roughly 6:1 .
Visualizing the Logic
The following diagrams illustrate the decision process and the chemical pathway risks.
Diagram 1: Analytical Decision Tree
This workflow guides the researcher through interpreting the NMR data to confirm product identity.
Caption: Decision logic for distinguishing the target orthoester from common impurities based on chemical shift and integration.
Diagram 2: The Hydrolysis Failure Mode
Understanding why the analysis fails is crucial for troubleshooting.
Caption: The acid-catalyzed hydrolysis pathway that occurs in non-neutralized NMR solvents, leading to false identification.
References
National Institutes of Health (NIH) - PubChem. 3-Bromo-1,1-diethoxypropane (Analogous Compound Data). Retrieved from [Link]
University of Illinois School of Chemical Sciences. NMR Chemical Shifts of Trace Impurities: Common Solvents. Retrieved from [Link]
Royal Society of Chemistry (RSC). Orthoester exchange: a tripodal tool for dynamic covalent chemistry. (2014).[1] Retrieved from [Link]
A Comparative Guide to 2-Bromo-1,1,1-triethoxypropane: Unveiling its Advantages Over Conventional Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice of a haloalkane can profoundly influence the outcome of a reaction. While simple bromoalkanes have l...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of a haloalkane can profoundly influence the outcome of a reaction. While simple bromoalkanes have long been workhorses in the chemist's toolkit, more functionalized reagents can offer unique advantages in terms of reactivity, selectivity, and stability. This guide provides an in-depth technical comparison of 2-Bromo-1,1,1-triethoxypropane against other commonly used bromoalkanes, supported by mechanistic insights and experimental considerations.
Introduction: The Unique Structural Attributes of 2-Bromo-1,1,1-triethoxypropane
2-Bromo-1,1,1-triethoxypropane (CAS No. 42216-95-5) is a bifunctional molecule that combines the reactivity of a secondary bromoalkane with the protective nature of a triethyl orthoester.[1][2][3] This unique combination imparts distinct chemical properties that can be strategically exploited in complex synthetic sequences. Unlike simple bromoalkanes, the presence of the triethoxypropane moiety introduces significant steric bulk and electronic effects that modulate its reactivity and provide a latent carbonyl functionality.
This guide will compare 2-Bromo-1,1,1-triethoxypropane with representative bromoalkanes such as 2-bromopropane and bromoethane, as well as another functionalized bromoalkane, 2-bromo-1,1-diethoxyethane, to highlight its specific advantages.
The Orthoester Advantage: Modulating Reactivity and Enhancing Synthetic Utility
The most significant distinction of 2-Bromo-1,1,1-triethoxypropane lies in its orthoester functionality. This group serves a dual purpose: it acts as a sterically demanding substituent that influences the course of nucleophilic substitution reactions, and it functions as a stable protecting group for a carboxylic acid derivative.
Steric Hindrance: A Tool for Enhanced Selectivity
The triethoxymethyl group adjacent to the bromine-bearing carbon in 2-Bromo-1,1,1-triethoxypropane exerts considerable steric hindrance.[4][5][6] This bulkiness can significantly influence the mechanism and rate of nucleophilic substitution reactions.
In bimolecular nucleophilic substitution (SN2) reactions, the incoming nucleophile must approach the electrophilic carbon from the backside. The bulky triethoxypropane group physically obstructs this approach, thereby slowing down the SN2 reaction rate compared to less hindered bromoalkanes like 2-bromopropane.[4] This can be a distinct advantage in scenarios where a slower, more controlled reaction is desired or when selectivity between different electrophilic sites is crucial.
Conversely, the steric hindrance can favor unimolecular nucleophilic substitution (SN1) reactions under appropriate conditions (e.g., in polar, protic solvents).[7][8] The formation of a secondary carbocation intermediate is stabilized by the adjacent oxygen atoms of the orthoester through resonance.
Secondary bromide with adjacent triethyl orthoester
Secondary bromide with adjacent diethyl acetal
Secondary bromide
Primary bromide
The Orthoester as a Stable Protecting Group
The triethoxypropane moiety is a robust protecting group for a propionate functionality. Orthoesters are known for their stability under neutral to strongly basic conditions, making them ideal for protecting carbonyl-related groups during reactions involving strong nucleophiles or bases.[10][11][12][13]
This is a significant advantage over simple bromoalkanes, which lack this functionality. The ability to carry a protected carboxylic acid derivative through several synthetic steps and then deprotect it under mild acidic conditions to reveal the carboxylic acid offers a powerful strategic advantage in the synthesis of complex molecules.
The hydrolysis of the orthoester to the corresponding carboxylic acid can be achieved with aqueous acid, providing a straightforward deprotection strategy.[11]
Comparative Reactivity in Nucleophilic Substitution Reactions
The primary utility of bromoalkanes lies in their ability to undergo nucleophilic substitution reactions. The performance of 2-Bromo-1,1,1-triethoxypropane in these reactions is a key area of comparison.
While direct, side-by-side quantitative kinetic data for the nucleophilic substitution of 2-Bromo-1,1,1-triethoxypropane versus other bromoalkanes is not extensively available in the literature, we can infer its reactivity based on established principles of physical organic chemistry.
Table 2: Expected Reactivity Trends in Nucleophilic Substitution Reactions
Bromoalkane
SN2 Reactivity
SN1 Reactivity
Key Influencing Factors
Bromoethane
High
Low
Primary, unhindered
2-Bromopropane
Moderate
Moderate
Secondary, some steric hindrance
2-Bromo-1,1-diethoxyethane
Low to Moderate
Moderate
Steric hindrance from diethoxy group, potential for anchimeric assistance
2-Bromo-1,1,1-triethoxypropane
Low
Moderate to High
Significant steric hindrance from triethoxy group, resonance stabilization of carbocation
The expected lower SN2 reactivity of 2-Bromo-1,1,1-triethoxypropane can be advantageous in preventing unwanted side reactions. For instance, in a molecule with multiple electrophilic centers, the decreased reactivity of the carbon bearing the bromine in 2-Bromo-1,1,1-triethoxypropane could allow for selective reaction at a more reactive site.
Experimental Protocols and Considerations
The successful application of 2-Bromo-1,1,1-triethoxypropane requires careful consideration of reaction conditions to exploit its unique properties.
General Protocol for Nucleophilic Substitution
This protocol provides a general guideline for a nucleophilic substitution reaction using 2-Bromo-1,1,1-triethoxypropane.
Reaction Setup:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the desired nucleophile and a suitable anhydrous solvent (e.g., THF, DMF).
Stir the solution and bring it to the desired reaction temperature.
Slowly add a stoichiometric equivalent of 2-Bromo-1,1,1-triethoxypropane to the reaction mixture.
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).
Upon completion, quench the reaction and perform a standard aqueous workup.
Purify the product by column chromatography, distillation, or recrystallization.
Causality Behind Experimental Choices:
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the orthoester functionality by atmospheric moisture, especially if the reaction is conducted over an extended period or at elevated temperatures.[14]
Anhydrous Solvents: Similarly, anhydrous solvents are essential to maintain the integrity of the orthoester group.[15]
Slow Addition: Slow addition of the bromoalkane helps to control the reaction temperature, particularly for exothermic reactions, and can minimize the formation of side products.
Deprotection of the Orthoester
Protocol for Hydrolysis:
Dissolve the orthoester-containing compound in a suitable solvent mixture (e.g., THF/water or acetone/water).
Add a catalytic amount of a strong acid (e.g., HCl, H2SO4).
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
Once the deprotection is complete, neutralize the acid with a suitable base (e.g., NaHCO3 solution).
Extract the product with an organic solvent and purify as needed.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Steric hindrance in SN2 reactions.
Caption: Acid-catalyzed hydrolysis of the orthoester.
Applications in Synthesis
The unique properties of 2-Bromo-1,1,1-triethoxypropane make it a valuable reagent in the synthesis of complex molecules, particularly in the construction of heterocyclic systems and natural products.[16][17][18][19] The ability to introduce a protected three-carbon building block that can be later converted to a carboxylic acid provides a powerful tool for retrosynthetic analysis.
Safety Considerations
Like most bromoalkanes, 2-Bromo-1,1,1-triethoxypropane should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Safety data sheets (SDS) for similar compounds like 2-bromo-1,1-diethoxyethane and 2-bromo-1,1,1-trifluoroethane indicate that they can be harmful if swallowed or inhaled and may cause skin and eye irritation.
Conclusion
2-Bromo-1,1,1-triethoxypropane offers several distinct advantages over simpler bromoalkanes for the discerning synthetic chemist. Its sterically demanding orthoester group provides a means to control reactivity and enhance selectivity in nucleophilic substitution reactions. Furthermore, the orthoester serves as a stable protecting group for a carboxylic acid derivative, adding a layer of synthetic versatility. While its reactivity profile may differ from that of unfunctionalized bromoalkanes, a thorough understanding of its properties allows for its strategic and effective use in the synthesis of complex and valuable molecules.
References
Matrix Fine Chemicals. 2-BROMO-1,1,1-TRIETHOXYPROPANE. [Link]
Fisher Scientific. SAFETY DATA SHEET - Bromoacetaldehyde diethyl acetal. [Link]
Avocado Research Chemicals Ltd. Bromoacetaldehyde diethyl acetal - SAFETY DATA SHEET. [Link]
Cheméo. Chemical Properties of Ethane, 2-bromo-1,1-diethoxy- (CAS 2032-35-1). [Link]
RSC Publishing. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. [Link]
Stack Exchange. Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]
New Journal of Chemistry. The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. [Link]
Chemistry LibreTexts. 11.4: The SN1 Reaction. [Link]
A Comparative Study of Leaving Group Ability in Bromo-Orthoesters: A Guide for Researchers
For researchers and professionals in drug development and synthetic chemistry, the precise control of reaction kinetics is paramount. The orthoester functional group, a masked carboxylic acid, offers a unique handle for...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, the precise control of reaction kinetics is paramount. The orthoester functional group, a masked carboxylic acid, offers a unique handle for controlled release and protecting group strategies. Its reactivity, and thus its utility, is intrinsically linked to the stability of the departing alkoxy group—its leaving group ability. This guide provides an in-depth comparative analysis of how bromine substitution on an orthoester framework is anticipated to modulate this critical property. While direct, comprehensive experimental data on a homologous series of "bromo-orthoesters" is not abundant in the current literature, this guide synthesizes established principles of physical organic chemistry and draws parallels from analogous systems to provide a robust predictive framework.
The Mechanism of Orthoester Activation: The Dioxocarbenium Ion Intermediate
The reactivity of an orthoester is unlocked under acidic conditions. The reaction proceeds through a key intermediate, the dioxocarbenium ion. The facility of this process is directly related to the stability of the leaving group, which is one of the original alkoxy substituents.
The generally accepted mechanism is as follows:
Protonation: One of the alkoxy oxygen atoms is protonated by an acid catalyst. This is a rapid equilibrium step.
Leaving Group Departure: The protonated alkoxy group departs as an alcohol, a neutral and therefore good leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized dioxocarbenium ion.
Nucleophilic Attack: The dioxocarbenium ion is a potent electrophile and is rapidly attacked by a nucleophile (e.g., water in hydrolysis, or an alcohol in a transesterification).
Deprotonation: The final product is formed after deprotonation.
The leaving group ability of the departing alcohol is influenced by the electronic environment of the entire orthoester molecule. Substituents that can stabilize the positive charge of the dioxocarbenium ion intermediate will accelerate the rate-determining step, effectively enhancing the leaving group ability of the departing alkoxy group.
Caption: Mechanism of acid-catalyzed orthoester activation.
Factors Influencing Leaving Group Ability in Substituted Orthoesters
The rate of dioxocarbenium ion formation, and therefore the apparent leaving group ability, is governed by the electronic and steric properties of the substituents on the orthoester.
Electronic Effects: Electron-donating groups (EDGs) attached to the central carbon of the orthoester will stabilize the positive charge of the developing dioxocarbenium ion, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) will destabilize the carbocation, slowing down the reaction.[1] The reactivity of orthoesters correlates with Taft's "polar parameter," underscoring the importance of electronic effects.[1]
Steric Effects: While electronic effects are often dominant for orthoesters, steric hindrance can also play a role.[2] Bulky substituents on or near the orthoester carbon can hinder the approach of the acid catalyst and the departure of the leaving group. However, in some cases, steric strain in the ground state orthoester can be relieved upon formation of the planar dioxocarbenium ion, leading to an acceleration of the reaction.
A Predictive Comparison of Bromo-Orthoesters
Let us consider a hypothetical series of bromo-substituted orthoesters to predict the relative leaving group ability of a methoxy group. The position of the bromine atom is critical to its electronic effect. Bromine is an interesting case as it is an electronegative atom that withdraws electron density through the sigma framework (inductive effect, -I) but can donate electron density through its lone pairs into a pi system (resonance effect, +R).
Case 1: Bromine at the Central Carbon (e.g., Trimethyl bromoorthoacetate)
In this scenario, the bromine atom is directly attached to the carbon that will bear the positive charge in the intermediate. The strong electron-withdrawing inductive effect of the bromine atom would significantly destabilize the adjacent dioxocarbenium ion. This would lead to a slower rate of formation and thus, a poorer leaving group ability for the methoxy group compared to an unsubstituted orthoacetate.
Case 2: Bromine on an Aromatic Ring Attached to the Orthoester (e.g., Trimethyl orthobenzoates)
Here, the position of the bromine on the aromatic ring will determine the balance between its inductive and resonance effects. We can draw parallels from studies on the hydrolysis of substituted ethyl benzoates.[3]
para-Bromo-orthobenzoate: In the para position, the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) are both at play. For halogens, the inductive effect generally outweighs the resonance effect. Therefore, a para-bromo substituent is expected to be deactivating compared to an unsubstituted orthobenzoate. Studies on ethyl p-bromo benzoate show it has a lower hydrolytic stability (faster reaction) than the unsubstituted analogue, which seems contradictory.[3] However, this is for base-catalyzed hydrolysis where the attack of the nucleophile is the rate-determining step. In acid-catalyzed orthoester activation, the stability of the carbocation intermediate is key. The net electron-withdrawing character of the bromine would destabilize the dioxocarbenium ion.
meta-Bromo-orthobenzoate: In the meta position, the resonance effect is not operative. Only the electron-withdrawing inductive effect will be felt. This will destabilize the dioxocarbenium ion, slowing the reaction and making the methoxy group a poorer leaving group. This is consistent with the observed higher stability (slower hydrolysis) of ethyl m-bromo benzoate compared to the unsubstituted ester.[3]
ortho-Bromo-orthobenzoate: At the ortho position, both inductive and steric effects are significant. The inductive effect will be strongly destabilizing to the carbocation. Steric hindrance from the bulky bromine atom might twist the orthoester group out of planarity with the benzene ring, which could affect resonance stabilization from the ring itself. The interplay of these factors makes the reactivity of the ortho-substituted isomer more complex to predict without experimental data. In the case of ethyl 2-bromo benzoate, it was found to have comparable hydrolytic stability to the unsubstituted version, suggesting a competition between electronic and steric effects.[3]
Predicted Trend of Leaving Group Ability (Methoxy Group)
Based on the expected stability of the dioxocarbenium ion intermediate, the predicted order of reactivity (and thus the leaving group ability of the methoxy group) for our hypothetical bromo-orthoesters would be:
Unsubstituted > para-Bromo > meta-Bromo > Bromo (at central carbon)
The position of the ortho-bromo isomer is difficult to place without experimental data due to the combination of steric and electronic effects.
Substituent Position
Expected Electronic Effect on Dioxocarbenium Ion
Predicted Relative Rate of Leaving Group Departure
None (Unsubstituted)
Baseline
Fastest
para-Bromo
Mildly Destabilizing (-I > +R)
Slower
meta-Bromo
Destabilizing (-I only)
Slower still
ortho-Bromo
Strongly Destabilizing (-I) + Steric Effects
Complex/Unpredictable
On Central Carbon
Very Strongly Destabilizing (-I)
Slowest
Experimental Protocol: A Solvolysis Study to Quantify Leaving Group Ability
To experimentally validate these predictions, a solvolysis study can be performed. Solvolysis is a reaction where the solvent acts as the nucleophile.[4] By monitoring the rate of reaction for a series of substituted orthoesters in a given solvent system, their relative reactivities can be determined.
Objective: To determine the relative rates of solvolysis for a series of bromo-substituted trimethyl orthobenzoates in an 80:20 ethanol:water solution.
Materials:
Trimethyl orthobenzoate
Trimethyl p-bromo-orthobenzoate
Trimethyl m-bromo-orthobenzoate
Trimethyl o-bromo-orthobenzoate
Ethanol (anhydrous)
Deionized water
Perchloric acid (catalyst)
Sodium bicarbonate (for quenching)
Internal standard (e.g., undecane)
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
Solution Preparation: Prepare an 80:20 (v/v) ethanol:water solvent system. Prepare a stock solution of the acid catalyst (e.g., 0.1 M HClO₄) in the solvent system.
Reaction Setup: For each orthoester, prepare a reaction mixture in a sealed vial containing the solvent system, the orthoester (at a known concentration, e.g., 0.05 M), and the internal standard.
Initiation of Reaction: Place the reaction vials in a constant temperature bath (e.g., 25.0 °C). Once thermal equilibrium is reached, inject the acid catalyst to initiate the reaction.
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a saturated solution of sodium bicarbonate.
Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the remaining orthoester relative to the internal standard.
Data Analysis: Plot the natural logarithm of the orthoester concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k_obs). The relative leaving group ability can be compared by the ratio of the rate constants for the substituted orthoesters to the unsubstituted orthoester.
Caption: Workflow for the kinetic analysis of orthoester solvolysis.
Conclusion
The leaving group ability in orthoesters is a nuanced property, governed by the electronic and steric nature of substituents. While a comprehensive experimental dataset for bromo-orthoesters is yet to be established, fundamental principles of physical organic chemistry provide a strong framework for predicting their relative reactivities. Electron-withdrawing bromine substituents are generally expected to decrease the rate of orthoester activation by destabilizing the key dioxocarbenium ion intermediate. The provided experimental protocol offers a clear pathway for researchers to quantify these effects, contributing valuable data to the field and enabling more precise control over the reactivity of these versatile functional groups in drug development and materials science.
References
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 2024. [Link]
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 2022. [Link]
Synthetic applications of ortho esters. Pure and Applied Chemistry, 1999. [Link]
Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 1948. [Link]
Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews, 1978. [Link]
RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Drug Development and Research, 2016. [Link]
Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Journal of the Chemical Society, Perkin Transactions 2, 1984. [Link]
The Effect of Substituents on Orientation. Lumen Learning, N.D. [Link]
Relative stability of (A) oxocarbenium and dioxolenium intermediates in a gas phase, and (B) covalent triflate-donor and dioxolenium-type ion pair in hybrid PCM model as a function of the electron-withdrawing group on the participating benzoyl group. ResearchGate, 2017. [Link]
Propose an S N 1 mechanism for the solvolysis of 3-bromo-2,3-dimethylpentane in ethanol. Doubtnut, N.D. [Link]
Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research. BNN Breaking, 2026. [Link]
The separation of polar and steric effects in the reaction of ortho-substituted benzoate ions with ethyl bromoacetate. Journal of the Chemical Society, Perkin Transactions 2, 1978. [Link]
Stereoselectivity of the Ortho Ester Claisen Rearrangement of Substituted Silylpropargylic Alcohols. ResearchGate, 1989. [Link]
Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions. Scholarly Publications Leiden University, 2016. [Link]
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 2020. [Link]
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 2016. [Link]
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv, 2021. [Link]
Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube, 2022. [Link]
Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]
Furanosyl Oxocarbenium Ion Stability and Stereoselectivity. Angewandte Chemie International Edition, 2014. [Link]
Impact of Electronic Restructuring on the Lattice Stability of Dinuclear Iron(III) Complexes: A Comparative Study via Bromine Functionalization. ResearchGate, 2026. [Link]
Structural Evidence that Alkoxy Substituents Adopt Electronically. Journal of the American Chemical Society, 2002. [Link]
Systematic Experimental and Computational Studies of Substitution and Hybridization in Solid-State Halogen Bonded Assemblies. ResearchGate, 2018. [Link]
A Technical Guide to the Reaction Intermediates of 2-Bromo-1,1,1-triethoxypropane: A Comparative Analysis for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is per...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is perpetual. 2-Bromo-1,1,1-triethoxypropane stands as a versatile, yet mechanistically intricate, building block. Its reactivity is dominated by the nature of its reaction intermediates, which dictates the stereochemical and regiochemical outcome of its transformations. This guide provides an in-depth characterization of these intermediates, supported by analogous experimental data, and offers a comparative analysis with alternative synthetic reagents.
The Central Role of Neighboring Group Participation: Unmasking the Dioxolanylium Ion
The reaction pathways of 2-Bromo-1,1,1-triethoxypropane are profoundly influenced by a phenomenon known as Neighboring Group Participation (NGP).[1][2][3] In this process, an adjacent functional group intramolecularly participates in the displacement of the leaving group, leading to an accelerated reaction rate and often, retention of stereochemistry. In the case of 2-Bromo-1,1,1-triethoxypropane, the lone pairs on the oxygen atoms of the ethoxy groups play a pivotal role.
Upon solvolysis or reaction with a Lewis acid, the departure of the bromide ion is assisted by the intramolecular attack of one of the ethoxy groups. This anchimeric assistance leads to the formation of a five-membered cyclic intermediate, a 2-ethoxy-2-ethyl-1,3-dioxolanylium ion .[4][5] This cyclic oxocarbenium ion is significantly more stable than a simple secondary carbocation, which would be the expected intermediate in the absence of NGP. The positive charge is delocalized over two oxygen atoms and one carbon atom, contributing to its stability.
The formation of this cyclic intermediate has profound implications for the stereochemical outcome of reactions. The subsequent nucleophilic attack on this ion typically occurs from the side opposite to the newly formed ring, leading to an overall retention of configuration at the reaction center through a double inversion mechanism.[6]
Characterizing the Elusive Intermediate: A Spectroscopic Approach
Direct observation of the highly reactive dioxolanylium ion intermediate is challenging. However, its existence can be inferred and characterized through a combination of spectroscopic methods and trapping experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful tool for the detection and characterization of reactive intermediates.[4][7] For the 2-ethoxy-2-ethyl-1,3-dioxolanylium ion, the following spectral features would be anticipated in the ¹³C NMR spectrum:
A significantly downfield-shifted carbon signal for the C2 carbon of the dioxolanylium ring, typically in the range of 120-140 ppm, due to its carbocationic character.
The chemical shifts of the ethyl and ethoxy groups attached to the ring would also be influenced by the positive charge.
In a pioneering study on a related system, the observation of a bridging dioxalenium ion as an intermediate in a neighboring group directed glycosylation was achieved for the first time using ¹³C NMR spectroscopy at low temperatures.[4] This provides strong precedent for the feasibility of using this technique to characterize the intermediate derived from 2-Bromo-1,1,1-triethoxypropane.
Mass Spectrometry (MS)
Mass spectrometry can provide evidence for the formation of the dioxolanylium ion by analyzing the fragmentation patterns of the parent molecule or its reaction products.[8][9][10] Under electron ionization (EI) conditions, 2-Bromo-1,1,1-triethoxypropane would be expected to undergo fragmentation. The observation of a fragment ion corresponding to the mass of the 2-ethoxy-2-ethyl-1,3-dioxolanylium ion would be a strong indicator of its formation. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be evident in the molecular ion peak and any bromine-containing fragments.[11]
Table 1: Predicted Key Mass Spectrometry Fragments for 2-Bromo-1,1,1-triethoxypropane and its Dioxolanylium Intermediate
Fragment
Predicted m/z (for ⁷⁹Br)
Interpretation
[C₉H₁₉BrO₃]⁺•
269
Molecular Ion
[C₇H₁₅O₃]⁺
147
Loss of C₂H₄Br radical via NGP and fragmentation
[C₇H₁₅O₂]⁺
131
Dioxolanylium ion followed by loss of an ethoxy radical
[C₅H₁₁O₂]⁺
103
Dioxolanylium ion with loss of an ethyl group from the ring
Trapping Experiments
When direct spectroscopic observation is not feasible, trapping experiments provide indirect evidence for the existence of a reactive intermediate.[1] This involves introducing a potent nucleophile into the reaction mixture that can react with the intermediate to form a stable, characterizable product. For the dioxolanylium ion, a variety of nucleophiles such as other alcohols, thiols, or even electron-rich aromatic compounds could be employed. The structure of the resulting trapped product would provide strong evidence for the structure of the intermediate.
Comparative Analysis: 2-Bromo-1,1,1-triethoxypropane vs. Alternative Propionylating Agents
2-Bromo-1,1,1-triethoxypropane can be considered a synthetic equivalent of a propionyl cation. Its utility lies in its ability to introduce a propionyl group or a related three-carbon unit. However, several other reagents can achieve similar transformations. A comparative analysis is crucial for selecting the optimal reagent for a specific synthetic challenge.
Table 2: Comparison of 2-Bromo-1,1,1-triethoxypropane with Alternative Propionylating Agents
Reagent/Method
Reactivity
Selectivity
Advantages
Disadvantages
2-Bromo-1,1,1-triethoxypropane
Moderate
High (due to NGP)
Stereochemical control, stable precursor.
Can require Lewis acid activation, potential for side reactions.
Propionyl Chloride/Anhydride
High
Moderate
Readily available, high reactivity.
Highly corrosive, moisture sensitive, often requires a base.[12]
Requires anhydrous conditions, sensitive to functional groups.
Experimental Protocols
Protocol 1: Kinetic Study of the Solvolysis of 2-Bromo-1,1,1-triethoxypropane
This protocol describes a method to determine the rate of solvolysis, providing insight into the reaction mechanism. The production of HBr during the reaction is monitored by titration with a standardized base.
A Senior Application Scientist's Guide to Orthoester Synthesis: Benchmarking the Potential of 2-Bromo-1,1,1-triethoxypropane Against Established Methodologies
For the modern researcher, the synthesis of orthoesters represents a critical step in the construction of complex molecules, offering a versatile functional group that serves as a robust protecting group for carboxylic a...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, the synthesis of orthoesters represents a critical step in the construction of complex molecules, offering a versatile functional group that serves as a robust protecting group for carboxylic acids and a precursor for various synthetic transformations.[1][2] While traditional methods for orthoester formation are well-established, the exploration of novel reagents that may offer milder conditions, broader substrate scope, or unique reactivity is a continuous pursuit.
This guide provides an in-depth comparison of a theoretical application for the α-halo orthoester, 2-Bromo-1,1,1-triethoxypropane , against two cornerstone methodologies: the Pinner reaction and acid-catalyzed transorthoesterification. We will delve into the mechanistic underpinnings, procedural details, and expected efficiencies of each approach to provide a clear framework for selecting the optimal synthetic strategy.
The Reagents Under Review
Orthoester synthesis has traditionally relied on a few key methods. The Pinner reaction, which utilizes nitriles and alcohols under anhydrous acidic conditions, is a classic approach, though its harsh conditions can limit its applicability.[3][4] A more common modern method involves the direct reaction of carboxylic acids with simple orthoesters like triethyl orthoacetate or triethyl orthoformate, driven by an acid catalyst.[2][5]
This guide introduces 2-Bromo-1,1,1-triethoxypropane as a representative of a lesser-explored class of α-halo orthoesters. While specific benchmarking data for this compound is not prevalent in published literature, its structure—featuring a reactive bromine atom adjacent to the orthoester core—suggests a distinct reactivity profile. We will postulate its utility in the direct conversion of a carboxylic acid to a more complex orthoester, a transformation of significant value in synthetic chemistry.
Core Transformation: Orthoester Synthesis from Carboxylic Acids
The primary transformation we will benchmark is the conversion of a generic carboxylic acid (R-COOH) to its corresponding ethyl orthoester (R-C(OEt)₃). This is a pivotal reaction for which multiple pathways exist, each with its own set of advantages and drawbacks.
Method 1: Proposed Nucleophilic Substitution using 2-Bromo-1,1,1-triethoxypropane
The structure of 2-Bromo-1,1,1-triethoxypropane suggests a reactivity pathway dominated by the interplay between the orthoester functionality and the adjacent bromide. We propose a mechanism wherein the carboxylate anion acts as a nucleophile. However, the bromine is on a secondary carbon, which could lead to a competition between substitution (Sₙ2) and elimination (E2) pathways.
Proposed Mechanism:
The reaction would likely proceed via deprotonation of the carboxylic acid to form a carboxylate, which then acts as a nucleophile. The primary challenge is the steric hindrance around the carbon bearing the bromine, which may slow the desired Sₙ2 reaction. An alternative, albeit less likely, pathway could involve the formation of a carbocation intermediate in an Sₙ1-type reaction, though this is generally disfavored for secondary halides in the presence of a good nucleophile.[6] A significant competing pathway would be an E2 elimination, yielding an unsaturated orthoester and the unreacted carboxylic acid.
Experimental Workflow: Proposed Synthesis
Caption: Proposed experimental workflow for orthoester synthesis.
Method 2: The Pinner Reaction
The Pinner reaction is a classic method that proceeds by treating a nitrile with an alcohol in the presence of a strong acid like HCl.[3] This forms a Pinner salt (an imido ester hydrochloride), which then reacts with excess alcohol to yield the orthoester.[7]
Mechanism:
The reaction begins with the protonation of the nitrile, making it susceptible to nucleophilic attack by an alcohol. The resulting imido ester is then further protonated and undergoes two subsequent additions of alcohol, ultimately eliminating ammonia to form the stable orthoester product. The requirement for anhydrous conditions is critical to prevent hydrolysis of intermediates back to the carboxylic acid.[3]
Reaction Mechanism: Pinner Reaction
Caption: Simplified mechanism of the Pinner Reaction.
Method 3: Acid-Catalyzed Transorthoesterification
Perhaps the most common and versatile method in modern synthesis is the reaction of a carboxylic acid with a simple orthoester, such as triethyl orthoacetate, in the presence of an acid catalyst. The reaction is typically driven to completion by the removal of the alcohol byproduct (ethanol in this case).[2]
Mechanism:
The orthoester is first activated by the acid catalyst. The carboxylic acid then attacks the activated intermediate, leading to a series of proton transfers and eliminations of ethanol molecules, ultimately resulting in the formation of the desired orthoester. This method is generally milder than the Pinner reaction and compatible with a wider range of functional groups.
Comparative Benchmarking
To provide a clear comparison, the following table summarizes the key operational parameters and expected performance of each method.
Feature
Method 1: Proposed α-Halo Orthoester
Method 2: Pinner Reaction
Method 3: Transorthoesterification
Starting Materials
Carboxylic Acid, 2-Bromo-1,1,1-triethoxypropane
Nitrile, Anhydrous Alcohol, HCl
Carboxylic Acid, Triethyl Orthoacetate
Key Reagents
Non-nucleophilic base
Anhydrous HCl gas or solution
Acid catalyst (e.g., p-TsOH, H₂SO₄)
Reaction Conditions
Mild (0 °C to RT, proposed)
Harsh (Anhydrous, strong acid)
Mild to moderate (RT to reflux)
Plausible Yields
Unknown (Potentially moderate due to side reactions)
A representative protocol for converting a carboxylic acid to an orthoester.
To a solution of the carboxylic acid (0.1 mol) and triethyl orthoacetate (24.3 g, 0.15 mol) in 150 mL of toluene is added a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.2 g).
The reaction is fitted with a Dean-Stark apparatus to azeotropically remove the ethanol formed during the reaction.
The mixture is heated to reflux and the reaction progress is monitored by the collection of ethanol in the Dean-Stark trap.
Once the theoretical amount of ethanol has been collected (or the reaction is deemed complete by TLC/GC analysis), the mixture is cooled to room temperature.
The reaction is quenched with a small amount of triethylamine to neutralize the acid catalyst.
The solvent is removed under reduced pressure, and the resulting crude orthoester is purified by vacuum distillation.
Conclusion and Expert Recommendations
This guide benchmarks a theoretical application of 2-Bromo-1,1,1-triethoxypropane against two highly established methods for orthoester synthesis.
Transorthoesterification remains the superior choice for most applications. Its mild conditions, broad substrate compatibility, and generally high yields make it a reliable and versatile method for both small-scale and large-scale synthesis.[2][5]
The Pinner Reaction , while historically significant, is often limited by its harsh, anhydrous conditions. It is best reserved for simple substrates where the nitrile is readily available and the molecule is devoid of acid-sensitive functional groups.[3]
The proposed use of 2-Bromo-1,1,1-triethoxypropane presents an interesting, albeit speculative, alternative. Its primary theoretical drawback is the potential for competing elimination reactions, which would lower the yield and complicate purification. However, for highly specialized substrates where other methods fail, or if unique reactivity is desired from the potential unsaturated orthoester byproduct, this pathway could warrant experimental investigation. As a Senior Application Scientist, I would recommend this approach only for exploratory research aimed at developing novel methodologies, rather than for routine synthetic applications.
The selection of a synthetic method must always be guided by the specific requirements of the target molecule, including functional group tolerance, scale, and the availability of starting materials. While established methods provide a robust foundation, the continued exploration of novel reagents like α-halo orthoesters is essential for advancing the field of chemical synthesis.
References
Wipf, P., Tsuchimoto, T., & Takahashi, H. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415-421. [Link]
Wipf, P. (2016). Synthetic Applications of Ortho Esters. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of ortho esters. organic-chemistry.org. [Link]
Biswas, T. (2022, January 1). Ortho Ester : Preparation and Reactivity. YouTube. [Link]
Nazarian, A. A., & Dabiri, M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(50), 30314-30397. [Link]
Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(1), 400-436. [Link]
Mekheimer, R. A., Sadek, K. U., & El-Nassar, S. A. (1985). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews, 54(10), 1026. [Link]
Ranu, B. C., & Jana, R. (2005). A simple and efficient method for the synthesis of 1, 5-dicarbonyl compounds by a three-component one-pot reaction of an enolizable ketone, a chalcone and trimethyl orthoformate catalyzed by indium (III) chloride. European Journal of Organic Chemistry, 2005(4), 755-758. [Link]
Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. [Link]
Leone, A., Rinaudo, G., & Ferlin, M. G. (2016). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 18(9), 2774-2781. [Link]
A Comprehensive Guide to the Proper Disposal of 2-Bromo-1,1,1-triethoxypropane
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1,1,1-triethoxypropane, a halog...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1,1,1-triethoxypropane, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of all laboratory personnel. The principles outlined here are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Hazard Assessment and Initial Handling
All handling of 2-Bromo-1,1,1-triethoxypropane and its waste must be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[1] The primary hazards are anticipated to include skin, eye, and respiratory irritation.[2][3]
Table 1: Anticipated Hazard Profile and Safety Information
Property
Anticipated Characteristic
Rationale & Handling Precautions
Physical State
Liquid
Assume it is a volatile liquid; handle exclusively in a fume hood.[1]
Toxicity
Harmful if swallowed or inhaled; causes skin and eye irritation.
Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE) at all times.[2][3][4]
Flammability
Combustible Liquid
Keep away from heat, sparks, and open flames. Store in a designated flammables cabinet if necessary.[5]
Reactivity
Incompatible with strong oxidizing agents, acids, and bases.
Store waste away from incompatible materials to prevent dangerous reactions.[6]
Classification
Halogenated Organic Compound
This classification is critical as it mandates segregation into a specific hazardous waste stream.[7][8]
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The following equipment must be worn at all times when handling 2-Bromo-1,1,1-triethoxypropane waste.
Table 2: Required Personal Protective Equipment (PPE)
The disposal of 2-Bromo-1,1,1-triethoxypropane is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[10][11] This chemical must be disposed of as hazardous waste.
Step 1: Waste Segregation
The foundational principle of proper chemical waste disposal is segregation. As a brominated compound, 2-Bromo-1,1,1-triethoxypropane is classified as a halogenated organic waste.
Action: Collect all waste containing this compound in a designated container labeled "Halogenated Organic Waste".[7][1][12]
Causality: Halogenated and non-halogenated waste streams are treated differently during final disposal.[8] Halogenated compounds require high-temperature incineration with special scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced.[8] Mixing these waste streams leads to unnecessary and costly treatment for the entire volume of waste.
Step 2: Container Selection and Management
The choice of waste container is crucial for safe storage and transport.
Action: Use only chemically compatible containers, such as those made of polyethylene, provided by your institution's Environmental Health & Safety (EHS) department.[6] Ensure the container has a secure, screw-top cap.
Causality: Do not use metal safety cans. Halogenated solvents can degrade over time to produce small amounts of acids, such as hydrobromic acid, which will corrode metal containers, leading to leaks and hazardous situations.[6] The container must be kept tightly closed at all times, except when actively adding waste, to prevent the release of flammable or toxic vapors.[6][12]
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety.
Action: Clearly label the waste container with the following information:
The full chemical name: "Waste 2-Bromo-1,1,1-triethoxypropane".
An accurate list of all components and their approximate percentages.
The relevant hazard characteristics (e.g., "Combustible," "Irritant").
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also required for the waste disposal vendor to properly profile and transport the waste in accordance with Department of Transportation (DOT) and EPA regulations.[11]
Step 4: Storage
Waste containers must be stored safely pending pickup by a certified disposal company.
Action: Store the sealed and labeled container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a fume hood or a designated cabinet for chemical waste.[6]
Causality: Proper storage minimizes the risk of spills, fires, and exposure. Storing the container away from heat sources and incompatible materials is a critical safety measure.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the disposal of 2-Bromo-1,1,1-triethoxypropane.
Caption: Disposal workflow for 2-Bromo-1,1,1-triethoxypropane.
Emergency Procedures: Spill Management
In the event of a spill, a quick and safe response is critical.
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and contact your institution's EHS or emergency line.
Contain: For small spills, use a spill kit with absorbent pads or other inert material to contain the liquid.[12]
Collect: Carefully collect the absorbent material using spark-proof tools.[9]
Dispose: Place all contaminated materials into a sealed, compatible container. Label it as "Hazardous Waste: Spill Debris containing 2-Bromo-1,1,1-triethoxypropane" and dispose of it through the same halogenated waste stream.[12]
Decontaminate: Clean the spill area thoroughly.
Final Disposal and Record-Keeping
The ultimate disposal of hazardous waste must be handled by a licensed and certified waste management company.[13][14]
Action: Contact your institution's EHS office to schedule a pickup for your full waste container.[15]
Record-Keeping: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. These records are often required for regulatory compliance audits.
By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 2-Bromo-1,1,1-triethoxypropane, upholding the highest standards of laboratory practice.
References
Halogenated Solvents Safety Guideline . University of Washington, Environmental Health & Safety.
Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech.
How to Properly Manage Hazardous Waste Under EPA Regulations . Safety-Kleen.
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois.
Organic Solvent Waste Disposal . University of British Columbia, Safety & Risk Services.
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency.
What are Federal and State Hazardous Waste Regulations? . Hazardous Waste Experts.
Personal protective equipment for handling 2-Bromo-1,1,1-triethoxypropane
Topic: Personal protective equipment for handling 2-Bromo-1,1,1-triethoxypropane Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Chemical Profile & Cri...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 2-Bromo-1,1,1-triethoxypropane
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, Drug Development Professionals
Chemical Profile & Critical Hazards
Substance Identity:
Chemical Name: 2-Bromo-1,1,1-triethoxypropane[1][2]
Risk Assessment (The "Why" Behind the Protocol):
This compound is an alpha-bromo orthoester . Its handling requires a dual-threat mitigation strategy based on two chemical behaviors:
Lachrymator Potential (Tear Gas Effect): Upon hydrolysis or metabolic breakdown, this compound generates species structurally related to Ethyl 2-bromopropionate, a potent lachrymator and irritant. Inhalation of vapors can cause severe respiratory distress and temporary blindness.
Moisture Sensitivity (Hydrolysis Risk): Orthoesters are thermodynamically unstable in the presence of water and acid, rapidly hydrolyzing to form the corresponding ester and alcohol. Uncontrolled hydrolysis releases heat and changes the chemical makeup of your reagent, potentially pressurizing storage vessels.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline. The following upgrades are mandatory for this specific chemical.
Protection Zone
Recommended Equipment
Technical Rationale (Scientific Integrity)
Hand Protection (Splash)
Nitrile (Double Gloved) Min. Thickness: 5 mil (0.12 mm)
Nitrile provides adequate short-term splash protection against halogenated esters. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Hand Protection (Immersion)
Silver Shield / 4H Laminate
Critical: Brominated organics can permeate standard nitrile rubbers over time. For spill cleanup or processes involving high exposure, laminate gloves offer >4-hour breakthrough times.
Eye & Face
Chemical Splash Goggles + Face Shield
Standard safety glasses are insufficient due to the lachrymatory nature. Vapors must be sealed away from the eyes to prevent incapacitation.
Engineering controls (Hood) are the primary defense. If working outside a hood (e.g., spill cleanup), use a full-face respirator with Organic Vapor/Acid Gas cartridges to neutralize hydrolysis byproducts.
Body
Chemically Resistant Apron
Polyethylene or Tyvek apron recommended during transfer of volumes >100 mL to prevent saturation of the lab coat.
PPE Decision Logic
Figure 1: PPE Selection Logic based on operational volume and engineering controls.
Temperature: Store at 2-8°C (Refrigerated) . Cold storage retards the rate of spontaneous hydrolysis and minimizes vapor pressure.
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen and atmospheric moisture are the primary degradation accelerants.
Container: Tightly sealed glass or Teflon containers. Avoid metal containers that may corrode if trace HBr forms.
B. Transfer & Reaction Setup
Dry Conditions: Ensure all glassware is flame-dried or oven-dried. Use a Schlenk line or balloon technique to maintain an inert atmosphere during transfer.
Cannula Transfer: For volumes >50 mL, use a cannula or positive-pressure syringe transfer method to avoid exposing the liquid to air/moisture.
Quenching: When the reaction is complete, quench the mixture slowly at 0°C into a biphasic mixture (e.g., saturated NaHCO₃/DCM). The bicarbonate neutralizes any acid generated, preventing the "runaway" hydrolysis of the remaining orthoester.
C. Emergency Response (Spills)
Immediate Action: Evacuate the immediate area. The lachrymatory effect will make it difficult to see and breathe.
Neutralization: Cover the spill with a 1:1 mixture of soda ash (sodium carbonate) and clay absorbent (vermiculite) . The carbonate neutralizes potential acid byproducts.
Cleanup: Do not use paper towels (fire risk with brominated oxidizables). Sweep the absorbed material into a hazardous waste pail using non-sparking tools.
Disposal & Waste Management
Do not pour down the drain. This compound is toxic to aquatic life and can damage plumbing via corrosive hydrolysis products.
Disposal Workflow
Figure 2: Waste segregation and disposal workflow.
Classification: Segregate as Halogenated Organic Solvent .
Labeling: Clearly mark the tag with "Potential Lachrymator" to warn waste handlers.
Co-mingling: Compatible with other halogenated solvents (DCM, Chloroform) but must not be mixed with strong oxidizers (Nitric acid) or strong bases (risk of exothermic elimination).
References
PubChem. (n.d.). Ethyl 2-bromopropionate (Hydrolysis Product) Safety Profile. National Library of Medicine. Retrieved from [Link]